molecular formula C15H23NO3 B1297262 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid CAS No. 435342-03-3

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Cat. No.: B1297262
CAS No.: 435342-03-3
M. Wt: 265.35 g/mol
InChI Key: HZNVDRXNGMBFSF-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNVDRXNGMBFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349571
Record name 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-03-3
Record name 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-03-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, identified by the CAS number 435342-03-3. The guide consolidates available information on its chemical identity and structure. However, a thorough investigation of publicly accessible scientific literature and patent databases reveals a significant lack of detailed experimental data regarding its synthesis, spectroscopic characterization, and biological or pharmacological properties. This document outlines the known information and highlights the current knowledge gaps, thereby identifying opportunities for future research and development in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is a substituted furan derivative characterized by the presence of a tert-butyl group, a piperidin-1-ylmethyl substituent, and a carboxylic acid moiety. These functional groups are expected to influence its solubility, lipophilicity, and potential for biological interactions.

Table 1: Physicochemical Properties of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

PropertyValueSource
CAS Number 435342-03-3
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.36 g/mol

Note: The data presented in this table is based on information from chemical suppliers and has not been independently verified through experimental analysis.

Structural Elucidation

The chemical structure of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is presented below. The structural features, including the heterocyclic furan core, the basic piperidine ring, and the acidic carboxylic acid group, suggest that this molecule could exhibit amphiphilic properties.

Figure 1: Chemical structure of the topic compound.

Synthesis and Characterization: A Knowledge Gap

A comprehensive search of scientific databases, including patent libraries, did not yield any specific, reproducible synthetic protocols for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. While general methods for the synthesis of substituted furans and the introduction of aminomethyl groups are well-established in organic chemistry, a detailed experimental procedure for this particular molecule remains unpublished.

Similarly, there is a notable absence of publicly available analytical data. To fully characterize this compound and confirm its identity and purity, a suite of spectroscopic and analytical techniques would be required.

3.1. Proposed Analytical Workflow for Characterization

Should this compound be synthesized, a standard characterization workflow would involve the following:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and C-N and C-O bonds.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the synthesized compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Transformation start->reaction product Crude Product reaction->product purification Chromatography product->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC (Purity) purification->hplc final Pure, Characterized Compound nmr->final ms->final ir->final hplc->final

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Overview of 5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of 5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, proposes a logical synthetic pathway, and discusses its potential applications based on its structural characteristics.

Compound Identification and Physicochemical Properties

5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid is a substituted furan derivative characterized by the presence of a bulky tert-butyl group, a carboxylic acid moiety, and a piperidin-1-ylmethyl substituent. These features confer specific steric and electronic properties that make it a valuable building block in organic synthesis. Its core identifiers and computed properties are summarized below.

PropertyValueSource(s)
IUPAC Name 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acidN/A
CAS Number 435342-03-3[1][2]
Molecular Formula C₁₅H₂₃NO₃[1]
Molecular Weight 265.36 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O

Structural Analysis and Theoretical Synthesis

The molecular architecture combines a stable furan core with functional groups that offer multiple avenues for chemical modification. The carboxylic acid provides a reactive handle for amide bond formation or other derivatizations, while the tertiary amine introduced by the piperidine ring offers a basic site and potential for salt formation.

Proposed Retrosynthetic Pathway

While specific, validated synthesis protocols for this exact molecule are not widely published in peer-reviewed literature, a logical synthetic route can be devised based on established organic chemistry principles. A plausible approach involves the Mannich reaction, a cornerstone of aminomethylation, followed by ester hydrolysis.

The diagram below illustrates a theoretical workflow for the synthesis of the target compound.

G cluster_start Plausible Starting Materials cluster_reaction Key Transformation cluster_final Intermediate Processing cluster_product Final Product furan_ester Ethyl 5-tert-butylfuran-3-carboxylate mannich Mannich Reaction furan_ester->mannich Aminomethylation piperidine Piperidine piperidine->mannich Aminomethylation formaldehyde Formaldehyde (aq.) formaldehyde->mannich Aminomethylation intermediate Ester Intermediate Product mannich->intermediate hydrolysis Base-catalyzed Ester Hydrolysis intermediate->hydrolysis e.g., NaOH, H₂O/EtOH product 5-tert-Butyl-2-(piperidin-1-ylmethyl) furan-3-carboxylic acid hydrolysis->product Acidification Workup

Sources

A Spectroscopic Guide to 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic Acid: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS 435342-03-3), a substituted furan derivative of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed in-silico prediction and interpretation of its spectral data. The guide explains the causal relationships between the molecule's structural features—including the furan core, tert-butyl group, piperidinomethyl side chain, and carboxylic acid moiety—and their expected spectroscopic signatures. Furthermore, it outlines standardized, self-validating protocols for the experimental acquisition of such data, providing a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Molecular Overview

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is a polysubstituted heterocyclic compound featuring a central furan ring, an architecture prevalent in numerous biologically active molecules. The structural complexity, combining a bulky, lipophilic tert-butyl group, a basic piperidine ring linked via a methylene bridge, and an acidic carboxylic acid function, suggests a molecule with multifaceted physicochemical properties relevant to drug development.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and connectivity. This guide serves as an expert-level reference for understanding the anticipated NMR, IR, and MS data for the title compound, thereby facilitating its identification and characterization in a research setting.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H (proton) and ¹³C (carbon-13) NMR spectra, assuming analysis in a standard deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal reference (0 ppm).[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the range of δ 10.0-13.0 ppm .[3] The acidic nature of this proton and its tendency to undergo hydrogen bonding and chemical exchange with trace water in the solvent leads to signal broadening.

  • Furan Ring Proton (H-4): The sole proton on the furan ring is at the C-4 position. It is expected to appear as a sharp singlet in the aromatic region, predicted around δ 6.5-7.0 ppm . Its precise shift is influenced by the electron-donating nature of the adjacent tert-butyl group and the electron-withdrawing carboxylic acid.[4][5]

  • Methylene Bridge Protons (-CH₂-N): These two protons are adjacent to the electron-withdrawing furan ring and the nitrogen of the piperidine ring. They are expected to appear as a singlet around δ 3.6-4.0 ppm .

  • Piperidine Protons:

    • α-Protons (adjacent to N): The four protons on the two carbons directly attached to the nitrogen (C-2' and C-6') are deshielded by the heteroatom and are expected to appear as a multiplet around δ 2.4-2.8 ppm .

    • β- and γ-Protons: The remaining six protons of the piperidine ring (on C-3', C-4', and C-5') are further from the nitrogen and will appear upfield as a complex, overlapping multiplet around δ 1.4-1.7 ppm .

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, predicted to be in the δ 1.3-1.5 ppm range. This characteristic signal is often a reliable indicator of this group's presence.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
110.0 - 13.0Broad Singlet1H-COOH
26.5 - 7.0Singlet1HFuran H-4
33.6 - 4.0Singlet2H-CH₂-N
42.4 - 2.8Multiplet4HPiperidine α-H
51.4 - 1.7Multiplet6HPiperidine β,γ-H
61.3 - 1.5Singlet9H-C(CH₃)₃

Table 1: Predicted ¹H NMR data for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly characteristic of the carbon's hybridization and electronic environment.[6][7]

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is significantly deshielded and is expected to appear downfield, around δ 165-175 ppm .[3]

  • Furan Ring Carbons:

    • C-5 (with tert-butyl): This quaternary carbon will be highly substituted and is predicted to be in the δ 155-165 ppm range.

    • C-2 (with CH₂): This quaternary carbon is also deshielded and is expected around δ 148-155 ppm .

    • C-3 (with COOH): The electron-withdrawing effect of the carboxyl group will place this quaternary carbon around δ 120-130 ppm .

    • C-4: This carbon, bonded to the furan proton, is expected to be the most upfield of the furan carbons, around δ 110-120 ppm .

  • tert-Butyl Carbons:

    • Quaternary Carbon (-C(CH₃)₃): This carbon will appear around δ 30-35 ppm .

    • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give a strong signal around δ 28-32 ppm .

  • Methylene Bridge Carbon (-CH₂-N): This carbon, situated between the furan ring and the piperidine nitrogen, is predicted to be in the δ 50-55 ppm range.

  • Piperidine Carbons:

    • α-Carbons: The carbons adjacent to the nitrogen are deshielded and expected around δ 53-58 ppm .

    • β-Carbons: These carbons will be further upfield, around δ 25-30 ppm .

    • γ-Carbon: The carbon at the 4-position of the piperidine ring is typically the most shielded, appearing around δ 23-27 ppm .

Predicted Signal Chemical Shift (δ, ppm) Assignment
1165 - 175-COOH
2155 - 165Furan C-5
3148 - 155Furan C-2
4120 - 130Furan C-3
5110 - 120Furan C-4
653 - 58Piperidine α-C
750 - 55-CH₂-N
830 - 35-C(CH₃)₃ (Quaternary)
928 - 32-C(CH₃)₃ (Methyls)
1025 - 30Piperidine β-C
1123 - 27Piperidine γ-C

Table 2: Predicted ¹³C NMR data for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8]

The IR spectrum is predicted to be dominated by the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids and will likely overlap with the C-H stretching frequencies.[9]

  • C-H Stretches:

    • Aliphatic: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) corresponding to the C-H bonds of the tert-butyl, piperidine, and methylene groups.

    • Furan Ring: A weaker C-H stretch from the furan ring (C4-H) may be visible just above 3000 cm⁻¹ (around 3100-3150 cm⁻¹ ).[10]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted for the carboxylic acid carbonyl. Its position, likely between 1680-1710 cm⁻¹ , is lower than a simple saturated acid due to conjugation with the furan ring's π-system.[11]

  • C=C Stretches (Furan Ring): Medium to weak absorptions corresponding to the carbon-carbon double bond stretches within the furan ring are expected in the 1500-1600 cm⁻¹ region.

  • C-O Stretches: Strong bands corresponding to the C-O single bond stretches of the carboxylic acid and the furan ether linkage are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1100 cm⁻¹ , respectively.[9]

Frequency Range (cm⁻¹) Intensity Assignment
2500 - 3300Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
3100 - 3150Weak=C-H Stretch (Furan)
2850 - 2980StrongC-H Stretch (Aliphatic)
1680 - 1710Strong, SharpC=O Stretch (Conjugated Carboxylic Acid)
1500 - 1600Medium - WeakC=C Stretches (Furan Ring)
1210 - 1320StrongC-O Stretch (Carboxylic Acid)

Table 3: Predicted key IR absorption bands.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected. The molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.36 g/mol .

  • Molecular Ion: The base peak in an ESI spectrum is expected to be the protonated molecule at m/z 266.18 [M+H]⁺ .

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment, characteristic fragmentation is expected.

  • α-Cleavage: The most favorable and dominant fragmentation pathway for N-alkyl piperidines is α-cleavage, the breaking of a bond adjacent to the nitrogen atom.[12][13][14] Cleavage of the bond between the methylene bridge and the furan ring is highly probable, leading to the formation of a stable piperidinomethyl iminium ion. This would result in a prominent fragment.

  • Loss of tert-Butyl Group: Fragmentation of tert-butyl substituted aromatic systems often involves the loss of a methyl radical (•CH₃, 15 Da) to form a stable [M-15]⁺ ion, followed by potential further fragmentation.[15] The loss of the entire tert-butyl group (57 Da) is also a possibility.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, though this is often secondary to the highly favorable α-cleavage.[16]

Predicted m/z Proposed Identity Fragmentation Pathway
266[M+H]⁺Protonated Molecular Ion
250[M-CH₃]⁺Loss of a methyl radical from the tert-butyl group
98[C₆H₁₂N]⁺Piperidinomethyl iminium ion via α-cleavage
57[C₄H₉]⁺tert-butyl cation

Table 4: Predicted key mass fragments for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Experimental Protocols and Methodologies

The acquisition of high-quality, reproducible spectral data is contingent upon rigorous and well-defined experimental protocols. The following sections describe self-validating methodologies for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution 1D NMR spectra.[17]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the tube should be approximately 4-5 cm.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

    • Insert the sample into the magnet.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a standard pulse program with a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[19]

    • Integrate the peaks in the ¹H spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing solid or liquid samples.[20]

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol.

    • With the clean, empty crystal, acquire a background spectrum (typically 16-32 scans). This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid powder sample (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[21]

    • Apply pressure using the instrument's built-in clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

    • Acquire the sample spectrum using the same number of scans as the background.

  • Data Processing and Cleaning:

    • The resulting spectrum will be displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).

    • If necessary, apply an ATR correction algorithm in the software to account for the wavelength-dependent depth of penetration of the IR beam, which makes the spectrum more comparable to a traditional transmission spectrum.[20]

    • Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the characterization and purity assessment of the compound.[22]

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the initial mobile phase composition.

    • Use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid or ammonium acetate) to prepare the mobile phases. A typical mobile phase system would be:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC Method:

    • Use a C18 reversed-phase column suitable for small molecule analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Set a column temperature of 30-40 °C.

    • Use a flow rate of 0.2-0.4 mL/min.

    • Apply a gradient elution, for example: 5% B to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Inject 1-5 µL of the working solution.

  • MS Method:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[23][24]

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a solution of the compound.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500) to detect the [M+H]⁺ ion.

    • To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 266.2) as the precursor and applying collision-induced dissociation (CID) to generate a product ion spectrum.[25]

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure and atom numbering of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Caption: Molecular structure of the title compound.

Predicted Mass Spectrometry Fragmentation Workflow

This diagram illustrates the primary predicted fragmentation pathway for the protonated molecule under MS/MS conditions.

fragmentation parent [M+H]⁺ m/z = 266 frag1 Piperidinomethyl Iminium Ion [C₆H₁₂N]⁺ m/z = 98 parent->frag1  α-Cleavage neutral1 5-tert-Butyl-furan- 3-carboxylic acid (Neutral Loss) frag2 [M - CH₃]⁺ m/z = 250 parent->frag2 Loss of Methyl Radical neutral2 - •CH₃

Caption: Key fragmentation pathways in mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. By deconstructing the molecule into its constituent functional groups and applying first principles of spectroscopy, we have established a detailed set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The causality-driven explanations for these spectral features, combined with robust experimental protocols, furnish researchers with the necessary tools to confidently synthesize, identify, and characterize this molecule and other structurally related compounds. This foundational knowledge is critical for ensuring the scientific integrity of research and accelerating the pace of drug discovery and development.

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An In-depth Technical Guide to the Solubility Characterization of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to oral bioavailability and formulation strategies. This guide provides a comprehensive framework for characterizing the solubility of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, a complex molecule featuring acidic, basic, and lipophilic moieties. As specific solubility data for this compound is not publicly available, this document serves as a predictive and methodological guide for researchers. We will deconstruct the molecule's physicochemical properties, outline the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss key factors that can influence experimental outcomes. The objective is to equip drug discovery and development scientists with the foundational knowledge and practical tools required to generate a robust and reliable solubility profile for this and structurally related compounds.

Physicochemical Profile & Predicted Solubility Behavior

A thorough analysis of the molecular structure is the first step in predicting solubility behavior. The structure of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid reveals several key functional groups that will dictate its interaction with various solvents.

  • Furan-3-carboxylic acid: This group provides an acidic proton (pKa typically ~3-4), rendering the molecule ionizable in neutral to basic media.

  • Piperidin-1-ylmethyl: The piperidine nitrogen is basic (pKa typically ~9-11), allowing for protonation in neutral to acidic media.

  • 5-tert-Butyl: This bulky, non-polar group significantly increases the lipophilicity (hydrophobicity) of the molecule, which will favor solubility in non-polar organic solvents.

The simultaneous presence of an acidic carboxylic acid and a basic piperidine group makes this molecule zwitterionic . In solution, it can exist as a cation (protonated piperidine), an anion (deprotonated carboxylate), a neutral species, or a zwitterion (both groups ionized).[1] This dual nature means its aqueous solubility will be profoundly dependent on pH.[2][3][4]

Predicted pH-Solubility Profile: The solubility of zwitterionic compounds typically follows a "U-shaped" curve as a function of pH.[1][4]

  • At low pH (e.g., pH 1-2): The carboxylic acid will be neutral (protonated), and the piperidine will be cationic (protonated). The net positive charge will enhance solubility in aqueous media.

  • At high pH (e.g., pH > 10): The carboxylic acid will be anionic (deprotonated), and the piperidine will be neutral. The net negative charge will also enhance aqueous solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule will be zero. At this pI, intermolecular electrostatic repulsion is minimized, often leading to the lowest aqueous solubility.[2]

This pH-dependent behavior is a critical consideration for oral drug development, as the compound will traverse the highly acidic environment of the stomach (pH ~1.2) and the more neutral environment of the small intestine (pH ~6.8).[5]

Theoretical Principles of Solubility

"Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The foundational principle of solubility is that a solute will dissolve best in a solvent with similar intermolecular forces.[6] Hansen Solubility Parameters (HSP) provide a quantitative method to predict this by breaking down the total cohesion energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7][8]

A solvent is likely to dissolve a solute if their three HSP values are similar.[6][7] For our target molecule, the large hydrocarbon moieties (tert-butyl, piperidine ring) will contribute significantly to the δD value, while the carboxylic acid and amine groups will be major contributors to the δH and δP values.

The Henderson-Hasselbalch Equation and Ionizable Drugs

For ionizable compounds, the total aqueous solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. The Henderson-Hasselbalch equation is crucial for predicting how solubility changes with pH.[9][10][11]

  • For the acidic group: S_total = S₀ * (1 + 10^(pH - pKa))

  • For the basic group: S_total = S₀ * (1 + 10^(pKa - pH))

While a useful guide, experimental profiles can deviate from these simple equations due to phenomena like drug self-aggregation in saturated solutions.[9][10][12]

The Impact of the Solid State: Polymorphism

The crystal lattice energy of the solid form must be overcome for dissolution to occur. A single compound can often crystallize into multiple different forms, known as polymorphs, each with a unique crystal structure.[13][14] These different forms can have significantly different physical properties, including melting point and, critically, solubility.[13][14][15][16][17]

Generally, the most thermodynamically stable polymorph has the lowest solubility.[13][16] Metastable forms are more soluble but can convert to the stable form over time.[16] It is imperative during drug development to identify and control the polymorphic form to ensure consistent performance.[13][14]

Standardized Methodologies for Solubility Determination

Two primary types of solubility assays are employed in drug discovery and development: kinetic and thermodynamic.[18][19]

Protocol: Kinetic Solubility Assay (High-Throughput Screening)

The kinetic solubility assay is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[19][20][21] It measures the solubility of a compound that rapidly precipitates out of a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[18][20][22]

Objective: To rapidly estimate aqueous solubility for compound ranking and prioritization.

Methodology: Laser Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer. This creates a supersaturated solution and induces precipitation.[22]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[22]

  • Measurement: Use a laser nephelometer to measure the amount of light scattered by the insoluble particles (precipitate) in each well.[21][23] The solubility is determined as the concentration at which significant light scattering begins.

Causality: This method is fast because it does not wait for the solid and liquid phases to reach equilibrium. It mimics the situation where a compound administered in a vehicle might precipitate upon entering the aqueous environment of the body.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Kinetic Solubility Assay via Nephelometry."

Protocol: Thermodynamic (Equilibrium) Solubility Assay

The thermodynamic or equilibrium solubility assay is the "gold standard" method.[24] It measures the true solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[24][25] This data is crucial for pre-formulation, biopharmaceutical classification (BCS), and regulatory submissions.[26][27][28][29]

Objective: To determine the saturation solubility of the most stable solid form of the compound at equilibrium.

Methodology: Shake-Flask Method (Based on OECD Guideline 105) [30][31][32][33]

  • Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) into a series of glass vials.[24]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol) to each vial.[5] The use of buffers across the physiological pH range of 1.2 to 6.8 is standard for BCS classification.[5][29]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24][29][34]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[25]

  • Solid Phase Analysis: It is best practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that no polymorphic or phase transformation occurred during the experiment.[13]

Causality: The long incubation with excess solid ensures that the system reaches its lowest energy state, providing the solubility value for the most stable crystalline form under those conditions. This value is essential for predicting long-term formulation stability.[25]

G

Anticipated Solubility Profile in Common Solvents

Given the complex, amphiphilic, and zwitterionic nature of the molecule, a diverse range of solvents should be tested to build a comprehensive solubility profile. The following table provides a template for data collection, outlining the classes of solvents and the rationale for their inclusion.

Solvent Class Example Solvents Anticipated Solubility Rationale for Inclusion
Aqueous Buffers pH 1.2 (0.1 N HCl)HighSimulates gastric fluid; piperidine is fully protonated.
pH 4.5 (Acetate)Moderate to LowNear the predicted pI; both groups may be partially ionized.
pH 6.8 (Phosphate)ModerateSimulates intestinal fluid; carboxylate is mostly deprotonated.
pH 7.4 (PBS)ModerateStandard physiological buffer for in vitro assays.
pH 10.0 (Carbonate)HighCarboxylate is fully deprotonated.
Polar Protic Water (Purified)Low (at pI)Baseline aqueous solubility.
EthanolHighCan engage in hydrogen bonding and solvate nonpolar regions.
MethanolHighSimilar to ethanol, but more polar.
Polar Aprotic DMSOVery HighStrong dipole moment; excellent for preparing concentrated stocks.
Acetonitrile (ACN)ModerateCommon solvent for HPLC analysis and purification.
Tetrahydrofuran (THF)Moderate to HighGood for dissolving organic molecules with some polarity.
Nonpolar Aprotic Dichloromethane (DCM)Moderate to HighSolvates the lipophilic tert-butyl and piperidine rings.
TolueneLow to ModeratePrimarily interacts with the nonpolar regions of the molecule.

Conclusion

The solubility of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is predicted to be a complex function of its zwitterionic character, significant lipophilicity, and solid-state properties. Its aqueous solubility will be minimized at its isoelectric point and will increase significantly at both low and high pH values. A thorough characterization requires, at minimum, a high-throughput kinetic assay for early-stage assessment and a definitive thermodynamic shake-flask study across a range of physiologically relevant pH values. Particular attention must be paid to the solid form used in these experiments, as polymorphism can drastically alter the results. By applying the principles and protocols outlined in this guide, researchers can generate a robust and reliable solubility dataset, enabling informed decisions in the drug discovery and development cascade.

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Unlocking the Therapeutic Potential of the Furan-3-Carboxylic Acid Scaffold: A Guide to Novel Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The furan ring is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1] Among its derivatives, the furan-3-carboxylic acid scaffold has emerged as a particularly versatile and promising starting point for the development of novel therapeutic agents. Its unique chemical structure allows for extensive modification, paving the way for the synthesis of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel furan-3-carboxylic acid derivatives, offering researchers and drug development professionals a comprehensive resource grounded in recent scientific findings. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and summarize critical data to accelerate the journey from scaffold to clinical candidate.

The Furan-3-Carboxylic Acid Core: A Privileged Scaffold in Drug Discovery

The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a multitude of pharmaceuticals and natural products.[1][4] Its planarity, polarity conferred by the ether oxygen, and ability to engage in hydrogen bonding make it an excellent pharmacophore.[4] The furan-3-carboxylic acid structure, specifically, offers a strategic advantage. The carboxylic acid group serves as a versatile chemical handle, facilitating a wide array of synthetic transformations such as amidation, esterification, and cyclization, which are fundamental to building molecular diversity and fine-tuning pharmacological properties.[3][5] This inherent adaptability makes it a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target.

Synthetic Pathways to Novel Derivatives

The journey to discovering potent biological activity begins with robust and flexible synthetic strategies. The derivatization of the furan-3-carboxylic acid core is typically a straightforward process, allowing for the systematic exploration of chemical space.

Causality in Synthetic Design

The primary goal of derivatization is to modulate the parent molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk) to enhance its interaction with a biological target. The most common and effective strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which can then be coupled with a diverse range of nucleophiles.

  • Activation Step: The carboxylic acid is often activated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a critical step because the hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack.[2][6]

  • Nucleophilic Substitution: The activated acyl chloride can then be reacted with various amines or alcohols to yield the corresponding amides or esters. This is exemplified by the Schotten-Baumann reaction, a reliable method for acylation.[6] The choice of the amine or alcohol is crucial as this appended moiety will significantly influence the final compound's biological activity.

The diagram below illustrates a generalized workflow for the synthesis of furan-3-carboxamide and ester derivatives, a common strategy employed in the literature.[2][5]

Synthetic_Workflow cluster_synthesis Generalized Synthetic Scheme F3CA Furan-3-Carboxylic Acid Activator Activation Reagent (e.g., SOCl₂) F3CA->Activator Step 1: Activation AcylChloride Furan-3-carbonyl chloride (Reactive Intermediate) Activator->AcylChloride Nucleophile Nucleophile (Amine R-NH₂ or Alcohol R-OH) AcylChloride->Nucleophile Step 2: Nucleophilic Acyl Substitution Derivative Final Derivative (Amide or Ester) Nucleophile->Derivative

Caption: Generalized workflow for synthesizing furan-3-carboxylic acid derivatives.

A Spectrum of Biological Activities

Systematic derivatization of the furan-3-carboxylic acid scaffold has yielded compounds with significant therapeutic potential across several disease areas.

Potent Antimicrobial and Antifungal Activity

Infections caused by drug-resistant microbes represent a growing global health crisis. Furan derivatives have shown considerable promise in this arena.

  • Key Findings: Novel furan-3-carboxylic acid derivatives have demonstrated significant inhibitory activity against a range of pathogens. For instance, certain derivatives exhibit potent activity against bacteria like Escherichia coli and Staphylococcus aureus, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7][8] Structure-activity relationship (SAR) studies have revealed that peptide-containing derivatives show superior antifungal potency against prevalent plant pathogens such as Botrytis cinerea.[9] The introduction of halogen atoms into the benzofuran structure has also been shown to enhance antimicrobial activity against Gram-positive bacteria and Candida strains.[10]

  • Mechanism of Action Insights: While not fully elucidated for all derivatives, the antimicrobial action of furan compounds can be linked to their ability to disrupt microbial metabolism.[11] For some antifungal derivatives targeting plant pathogens, the mechanism is believed to involve the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[9]

Promising Anticancer Activity

The search for novel, selective, and potent anticancer agents is a primary focus of drug discovery. Furan-based compounds have emerged as valuable leads.

  • Key Findings: A series of furan-pyridinone compounds synthesized from furan-3-carboxylic acid displayed significant cytotoxicity against esophageal cancer cell lines (KYSE70 and KYSE150), with one compound achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL.[6] Other studies have identified derivatives with potent activity against various human tumor cell lines, with some compounds exhibiting GI50 (50% growth inhibition) values in the low micromolar range, comparable to or better than known anticancer drugs.[2] Certain halogenated benzofuran derivatives have shown remarkable and selective toxicity toward leukemia cells (K562 and HL60) with IC50 values as low as 0.1µM.[12]

  • Mechanism of Action Insights: The anticancer effects of these derivatives are often attributed to the induction of apoptosis (programmed cell death).[12][13] Preliminary studies on some furan-containing carboxylic acids suggest they may also inhibit cellular proliferation and influence calcium signaling pathways within cancer cells.[13]

Significant Anti-inflammatory Effects

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

  • Key Findings: Derivatives of furan-3-carboxylic acid have demonstrated notable anti-inflammatory properties. In the carrageenan-induced rat paw edema model, a standard for evaluating acute inflammation, certain 2,5-dimethyl-N-arylfuran-3-carboxamides showed activity exceeding that of the reference drug ibuprofen.[2] The anti-inflammatory effects can be attributed to various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as potent antioxidant activity.[1] Some derivatives act as potent inhibitors of key inflammatory enzymes like cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX).[14]

Structure-Activity Relationship (SAR) Summary

The analysis of how chemical structure relates to biological activity is paramount for rational drug design. The diagram below summarizes key SAR insights for furan-3-carboxylic acid derivatives based on current literature.

SAR_Diagram cluster_sar Structure-Activity Relationship (SAR) Insights Core Furan-3-Carboxamide Core R1 R1 Group (Position 5) Core->R1 R2 R2 Group (Amide Moiety) Core->R2 R3 R3 Group (Position 2) Core->R3 Activity2 Introduction of halogens can increase antimicrobial and anticancer activity R1->Activity2 Activity1 Peptide-containing moieties enhance antifungal activity R2->Activity1 Activity3 Bulky aryl groups can influence anti-inflammatory potency R2->Activity3

Caption: Key structure-activity relationships for furan-3-carboxylic acid derivatives.

Key Experimental Protocols

To ensure reproducibility and validity, the following section details standardized protocols for evaluating the biological activity of novel furan-3-carboxylic acid derivatives.

General Synthesis Protocol: Furan-3-carboxamide Derivatives

This protocol is a generalized procedure based on methods described in the literature.[2][6]

  • Activation of Carboxylic Acid:

    • To a solution of furan-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude furan-3-carbonyl chloride. Use this intermediate immediately in the next step.

    • Causality: The use of an inert atmosphere and dry solvent is critical to prevent hydrolysis of the highly reactive acyl chloride intermediate. DMF acts as a catalyst to facilitate the formation of the acyl chloride.

  • Amidation:

    • Dissolve the crude furan-3-carbonyl chloride in a dry, aprotic solvent like dichloromethane.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC).

    • Causality: The base is essential to neutralize the HCl gas produced during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure furan-3-carboxamide derivative.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the standard guidelines for determining Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Determining MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

    • Causality: This method provides a quantitative measure of a compound's potency. The serial dilution allows for the precise determination of the minimum concentration required for inhibition, which is a critical parameter for comparing the efficacy of different derivatives.

In Vitro Cytotoxicity Assay: MTT Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO-treated) wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis:

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[6]

The following diagram outlines the workflow for screening and validating potential drug candidates from a synthesized library of derivatives.

Screening_Workflow cluster_flow Biological Activity Screening Workflow Start Synthesized Library of Furan-3-Carboxylic Acid Derivatives Primary Primary Screening (In Vitro Assays) Start->Primary Antimicrobial Antimicrobial (MIC Determination) Primary->Antimicrobial Anticancer Anticancer (MTT Assay) Primary->Anticancer AntiInflam Anti-inflammatory (Enzyme Inhibition) Primary->AntiInflam HitID Hit Identification (Potent & Selective Compounds) Antimicrobial->HitID Anticancer->HitID AntiInflam->HitID Secondary Secondary / Mechanistic Assays (e.g., Apoptosis, Western Blot) HitID->Secondary InVivo In Vivo Validation (Animal Models) Secondary->InVivo Lead Lead Compound InVivo->Lead

Caption: A typical workflow for screening novel chemical derivatives.

Conclusion and Future Perspectives

The furan-3-carboxylic acid scaffold is unequivocally a rich source for the discovery of novel therapeutic agents. The ease of its synthetic modification, coupled with the diverse and potent biological activities of its derivatives, confirms its status as a privileged structure in medicinal chemistry. Research has demonstrated significant potential in developing new antimicrobial, anticancer, and anti-inflammatory drugs from this core.[1][2][9]

Future research should focus on several key areas:

  • Mechanism of Action: Deeper investigation into the precise molecular targets and signaling pathways is crucial for optimizing lead compounds and understanding potential off-target effects.

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • Expansion of Diversity: Exploring novel and more complex derivatizations, including the use of bioisosteres and advanced cyclization strategies, could unlock new biological activities and improve existing ones.

By leveraging the insights and methodologies presented in this guide, researchers can continue to exploit the therapeutic potential of furan-3-carboxylic acid derivatives, paving the way for the next generation of innovative medicines.

References

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

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In Silico Prediction of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico evaluation of the novel chemical entity, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. Designed for drug discovery professionals, this document moves beyond a mere procedural outline to deliver a deep, causal analysis of the computational experimental choices involved in modern bioactivity prediction. We will construct a logical, self-validating workflow that begins with target identification and proceeds through rigorous molecular docking simulations and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to generate a robust, data-driven hypothesis of the compound's potential therapeutic action and liabilities, thereby enabling informed decisions in the early, resource-critical stages of pharmaceutical research. All claims and protocols are substantiated with citations to authoritative scientific literature, ensuring the highest standard of scientific integrity.

Introduction: The Imperative of a Computation-First Strategy

The compound 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid presents a unique constellation of chemical motifs: a sterically demanding tert-butyl group, a basic and flexible piperidine moiety, and an acidic furan-carboxylic acid core. This structural amalgam suggests a high potential for specific, high-affinity interactions with biological macromolecules. However, it also raises critical questions regarding its drug-like properties, including oral bioavailability and potential toxicities. Committing to the significant financial and temporal investment of chemical synthesis and in vitro screening without a predictive understanding of a compound's likely behavior is a high-risk endeavor.

An in silico-first approach mitigates this risk by front-loading the discovery pipeline with data-rich, predictive science. By leveraging validated computational models, we can efficiently screen for potential protein targets, predict binding affinity, and forecast the pharmacokinetic profile of a novel compound. This guide will demonstrate this workflow, establishing a plausible biological target for our query molecule and subsequently predicting its efficacy and safety profile, thereby providing a clear, actionable path for further experimental validation.

A Validated In Silico Workflow: Methodologies & Protocols

The following sections detail a structured, multi-stage computational analysis. Each protocol is presented with an explanation of its underlying principles, ensuring a clear understanding of the causality behind each step.

Ligand Preparation: From 2D Representation to 3D Reality

The foundational step in any structure-based prediction is the generation of a chemically accurate and energetically favorable three-dimensional conformation of the ligand.

Protocol:

  • SMILES Generation: The 2D structure of the compound is first represented as a SMILES (Simplified Molecular Input Line Entry System) string. This machine-readable format is the universal input for most cheminformatics tools. For our compound, the canonical SMILES is CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.

  • 3D Conformation Generation: Using a molecular modeling tool such as UCSF Chimera or the open-source program Avogadro, the SMILES string is converted into an initial 3D structure.

  • Energy Minimization: This initial 3D structure is not necessarily the most stable. Therefore, it must be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a low-energy, stable conformation, which is critical for accurate docking results.

  • File Format for Docking: The final, optimized 3D structure is saved in the .pdbqt format, which includes partial charges and rotatable bond information required by docking software like AutoDock Vina.

Target Identification: A Ligand-Based Approach to Hypothesis Generation

With no pre-existing biological data for our compound, we must first identify a plausible protein target. A highly effective strategy is to search for structurally similar molecules with known bioactivity, based on the principle that similar structures often exhibit similar functions.

Protocol:

  • Structural Similarity Search: The compound's SMILES string is used to perform a Tanimoto similarity search against the ChEMBL database, a comprehensive repository of bioactive molecules.

  • Target Hypothesis: The structural features of our compound—specifically the acidic moiety and adjacent aromatic-like furan ring—bear a resemblance to the general structure of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these drugs, such as Celecoxib, target the enzyme Cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[1][2][3] This provides a strong, scientifically-grounded hypothesis.

  • Protein Structure Acquisition: We will therefore select human COX-2 as our primary target. A high-resolution crystal structure of human COX-2 in complex with an inhibitor (Vioxx) is available from the Protein Data Bank (PDB ID: 5KIR).[4][5][6] Using a structure that is already bound to a ligand helps to confirm the location and conformation of the active site.

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the binding pose and affinity of a ligand within the active site of a protein. This provides a quantitative estimate of potency and a qualitative understanding of the molecular interactions that stabilize the complex.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Acquire Target Structure (PDB ID: 5KIR) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water, Heteroatoms Ligand 2. Prepare Ligand Structure (Energy Minimized .pdbqt) Grid 3. Define Active Site (Grid Box Centered on Co-crystallized Ligand) Ligand->Grid Add_H Prepared Protein (.pdbqt) Clean_PDB->Add_H Add Polar Hydrogens, Assign Charges Add_H->Grid Dock 4. Execute Docking (AutoDock Vina) Grid->Dock Pose 5. Rank Binding Poses (by Binding Affinity, kcal/mol) Dock->Pose Interaction 6. Visualize Interactions (Hydrogen Bonds, Hydrophobic, etc.) Pose->Interaction

Caption: The end-to-end molecular docking workflow.

Protocol:

  • Protein Preparation:

    • The PDB file (5KIR) is loaded into UCSF Chimera.

    • All water molecules and non-essential heteroatoms are removed.

    • Polar hydrogen atoms are added, and Gasteiger partial charges are computed for all atoms. This is crucial for the docking software's scoring function.

    • The prepared protein is saved as a .pdbqt file.

  • Grid Box Generation:

    • The binding site is defined by creating a 3D grid box centered on the location of the original Vioxx ligand in the 5KIR crystal structure. This ensures our compound is docked into the known active site.

  • Docking with AutoDock Vina:

    • AutoDock Vina, a highly validated and widely used docking program, is employed for the simulation.[7][8][9]

    • Vina exhaustively samples different conformations of the ligand within the grid box, calculating a binding affinity score for the most favorable poses.

  • Analysis of Results:

    • The output provides a ranked list of binding poses. The top-ranked pose (most negative binding affinity) is selected for detailed analysis.

    • The protein-ligand complex is visualized in PyMOL or Discovery Studio Visualizer to identify specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site.

ADMET Profiling: Predicting Drug-Likeness and Safety

High binding affinity is meaningless if a compound cannot reach its target or is toxic. ADMET prediction uses established QSAR models to forecast these critical properties.

ADMET Prediction Workflow:

G cluster_admet ADMET Prediction Web Servers cluster_properties Predicted Property Categories Input Compound SMILES SwissADME SwissADME Input->SwissADME ADMETlab ADMETlab 2.0 Input->ADMETlab PhysChem Physicochemical Properties (LogP, MWt, TPSA) SwissADME->PhysChem Pharma Pharmacokinetics (GI Absorption, BBB Permeation) SwissADME->Pharma DrugLike Drug-Likeness (Lipinski's Rule of Five) SwissADME->DrugLike Toxicity Toxicity (AMES Mutagenicity, hERG Inhibition) ADMETlab->Toxicity

Caption: Using web servers for comprehensive ADMET profiling.

Protocol:

  • Tool Selection: We will utilize two powerful, publicly accessible web servers that integrate numerous validated predictive models:

    • SwissADME: For rapid screening of physicochemical properties, pharmacokinetics, and drug-likeness filters.

    • ADMETlab 2.0: For a more in-depth analysis of toxicity endpoints and metabolic properties.[10]

  • Execution: The compound's SMILES string is submitted as input to both web servers.

  • Data Consolidation: The outputs are aggregated and analyzed. Key metrics include compliance with Lipinski's Rule of Five, which predicts oral bioavailability, and flags for potential toxicities like hERG inhibition (cardiotoxicity) or AMES mutagenicity.[11][12][13][14]

Predictive Analysis: A Synthesized Data Profile

The following tables summarize the quantitative data generated from our in silico workflow.

Predicted Physicochemical and Drug-Likeness Properties
PropertyPredicted ValueDrug-Likeness Rule (Lipinski's)[11][13][14]Interpretation
Molecular Weight293.39 g/mol < 500Pass
cLogP3.10≤ 5Pass
H-Bond Donors1≤ 5Pass
H-Bond Acceptors4≤ 10Pass
TPSA61.75 Ų< 140 ŲFavorable for cell permeability
Overall 0 Violations N/AHigh probability of oral bioavailability.
Predicted Molecular Docking with Human COX-2 (PDB: 5KIR)
ParameterPredicted Value/ObservationInterpretation
Binding Affinity -9.2 kcal/mol Strong binding affinity, indicative of potent inhibition.
Key Interacting Residues Arg120, Tyr355, Ser530, Val523Engagement with critical residues in the COX-2 active site.[1][15]
Molecular Interactions - Salt Bridge: Carboxylic acid with Arg120.- Hydrogen Bond: Carboxylic acid with Tyr355.- Hydrophobic: tert-butyl group in the hydrophobic side-pocket created by Val523.The interaction pattern is canonical for selective COX-2 inhibitors.

The predicted binding affinity is strong, and critically, the tert-butyl group is predicted to occupy the distinct hydrophobic side-pocket of the COX-2 active site, a feature responsible for the selectivity of modern coxib drugs.[3]

Predicted ADMET Profile
CategoryParameterPredictionInterpretation / Implication
Absorption GI AbsorptionHighFavorable for oral drug delivery.
BBB PermeantNoLow risk of CNS side effects.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoFavorable.
Toxicity hERG I InhibitorNoLow risk of cardiotoxicity.
AMES ToxicityNoLow risk of mutagenicity.
HepatotoxicityNoLow risk of liver toxicity.

Conclusion and Strategic Recommendations

Our comprehensive in silico investigation robustly predicts that 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is a potent and selective inhibitor of COX-2 with a favorable safety profile and a high likelihood of being orally bioavailable.

Key Predictive Insights:

  • High Potency: The strong predicted binding affinity (-9.2 kcal/mol) suggests the compound could be a highly potent inhibitor of COX-2.

  • High Selectivity: The docking pose clearly shows the tert-butyl group occupying the COX-2 selective side-pocket, which is the molecular basis for selectivity over the COX-1 isoform.

  • Good Drug-Likeness: The compound adheres to Lipinski's Rule of Five and shows high predicted GI absorption, making it a strong candidate for oral administration.

  • Favorable Safety Profile: No major toxicities such as cardiotoxicity (hERG), mutagenicity (AMES), or hepatotoxicity were predicted.

Identified Liability:

  • The primary concern is the predicted inhibition of the CYP2D6 metabolic enzyme. This is a common liability that can lead to significant drug-drug interactions and must be experimentally verified.

Recommended Next Steps:

  • Chemical Synthesis: The first priority is the chemical synthesis of the compound to enable experimental validation.

  • In Vitro Validation:

    • Primary Target Assay: Perform a COX-1/COX-2 enzymatic assay to experimentally confirm the predicted potency and selectivity.

    • Liability Assays: Conduct a cytochrome P450 inhibition panel, with a focus on CYP2D6, to validate the predicted metabolic liability.

  • Lead Optimization: If the compound is potent and selective but confirmed as a CYP2D6 inhibitor, subsequent medicinal chemistry efforts should focus on structural modifications to mitigate this off-target activity while preserving on-target potency.

This in silico first workflow has successfully transformed a novel chemical structure into a high-value lead candidate with a clear, data-driven hypothesis and a well-defined path for preclinical development.

References

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  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
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  • Neovarsity. (2024).
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  • National Center for Biotechnology Information. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. NCBI.
  • Molecular Docking Tutorial. (n.d.).
  • Greig, I. R., et al. (2003). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC - NIH.
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  • Wikipedia. (n.d.).
  • VLS3D.COM. (n.d.). ADMET predictions.
  • wwPDB. (n.d.). PDB Entry - 5KIR (pdb_00005kir).
  • ResearchGate. (n.d.). General structure of cyclooxygenase-2 (COX-2) inhibitors and target compounds of this work.
  • National Institutes of Health. (2024).
  • Yorodumi. (n.d.). PDB-5kir: The Structure of Vioxx Bound to Human COX-2.
  • ADMETlab 2.0. (n.d.).
  • RCSB PDB. (n.d.). 3D View: 5KIR.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Bioactivity predictions and virtual screening using machine learning predictive model. (2024). PubMed.
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  • Protein Data Bank Japan. (n.d.). 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary.
  • Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research.
  • Santa Cruz Biotechnology. (n.d.). Cox-2 Inhibitors.
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An In-depth Technical Guide to the Discovery and Synthesis of Substituted Furan-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan-3-Carboxylic Acid Core in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and versatile reactivity.[1] Among its many derivatives, substituted furan-3-carboxylic acids have emerged as a particularly valuable class of compounds, forming the core of numerous biologically active molecules.[2] This structural motif is a key component in a wide range of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities.[3][4][5] The strategic placement of the carboxylic acid group at the 3-position, combined with the potential for diverse substitution on the furan ring, allows for fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth exploration of the discovery and synthesis of this important class of compounds, offering a technical resource for researchers, scientists, and drug development professionals.

Key Synthetic Methodologies for Substituted Furan-3-Carboxylic Acids

The construction of the substituted furan-3-carboxylic acid scaffold can be achieved through a variety of synthetic strategies. This section details some of the most robust and versatile methods, from classical name reactions to modern catalytic approaches, providing mechanistic insights and detailed experimental protocols.

The Feist-Benary Furan Synthesis: A Cornerstone Approach

The Feist-Benary synthesis is a classic and highly effective method for the preparation of substituted furans, particularly furan-3-carboxylates.[6][7] The reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9]

Mechanism and Rationale:

The reaction proceeds through a series of well-defined steps, beginning with the deprotonation of the active methylene group of the β-dicarbonyl compound (e.g., ethyl acetoacetate) by a mild base, such as pyridine or triethylamine, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with the α-halo ketone, displacing the halide. The resulting intermediate subsequently cyclizes via an intramolecular aldol-type reaction, followed by dehydration to yield the aromatic furan ring. The choice of a mild base is crucial to prevent the hydrolysis of the ester group in the β-dicarbonyl starting material.[6]

Feist_Benary_Mechanism beta_dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) enolate Enolate Intermediate beta_dicarbonyl->enolate Deprotonation alpha_halo_ketone α-Halo Ketone (e.g., Chloroacetone) addition_product Alkylated Intermediate alpha_halo_ketone->addition_product SN2 Attack base Base (e.g., Pyridine) enolate->addition_product cyclized_intermediate Cyclized Hemiacetal addition_product->cyclized_intermediate Intramolecular Cyclization furan Substituted Furan-3-carboxylate cyclized_intermediate->furan Dehydration

Feist-Benary furan synthesis mechanism.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol describes a typical Feist-Benary synthesis of a 2,5-disubstituted furan-3-carboxylate.[6][10]

  • Materials:

    • Ethyl acetoacetate

    • Chloroacetone

    • Triethylamine

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and triethylamine (1.2 equivalents).

    • Slowly add chloroacetone (1.0 equivalent) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[10]

  • Characterization Data for Ethyl 2,5-dimethylfuran-3-carboxylate:

    • Appearance: Colorless oil.

    • ¹H NMR (CDCl₃): δ 1.33 (t, 3H, J=7.1Hz), 2.36 (s, 3H), 2.52 (s, 3H), 4.26 (q, 2H, J=7.1Hz), 6.21 (s, 1H).

    • ¹³C NMR (CDCl₃): δ 13.2, 13.7, 14.5, 60.0, 106.3, 114.2, 150.0, 157.6, 164.4.[11]

Synthesis from Sulfur Ylides and Acetylenic Esters

A more contemporary approach to polysubstituted furans, including furan-3,4-dicarboxylates and furan-3-carboxylates, involves the reaction of dimethylsulfonium acylmethylides (sulfur ylides) with alkyl acetylenic carboxylates.[12][13] This method offers a high degree of regioselectivity and allows for the synthesis of structurally diverse furan derivatives.

Mechanism and Rationale:

The reaction is proposed to proceed through a tandem sequence of reactions. It begins with a Michael addition of the sulfur ylide to the acetylenic ester. This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, the elimination of dimethyl sulfide to afford the furan ring.[10]

Sulfur_Ylide_Mechanism sulfur_ylide Sulfur Ylide michael_adduct Michael Adduct sulfur_ylide->michael_adduct acetylenic_ester Acetylenic Ester acetylenic_ester->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Addition ring_opened Ring-Opened Intermediate cyclized_intermediate->ring_opened 4π Ring Opening final_cyclization Final Cyclized Intermediate ring_opened->final_cyclization Intramolecular Michael Addition furan Substituted Furan Carboxylate final_cyclization->furan Elimination of Dimethyl Sulfide

Synthesis of furans from sulfur ylides.

Experimental Protocol: General Procedure for the Synthesis of Furan Derivatives [10]

  • Materials:

    • Sulfur ylide

    • Acetylenic ester

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of the sulfur ylide (0.25 mmol) in DMSO (1 mL), add the acetylenic ester (0.125 mmol).

    • Stir the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

    • After cooling, add water (10 mL) and extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting residue by silica gel column chromatography to afford the desired furan derivative.

Modern Catalytic Approaches

Recent advances in organic synthesis have introduced several catalytic methods for the regioselective construction of substituted furan rings. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

a) Cobalt-Catalyzed Metalloradical Cyclization:

A novel approach involves the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls.[2][14][15] This method allows for the regioselective synthesis of polysubstituted furans under neutral and mild conditions. The reaction proceeds through a Co(III)-carbene radical intermediate and demonstrates a high tolerance for various functional groups.[14]

b) Base-Catalyzed Reaction of α-Hydroxy Ketones and Cyano Compounds:

A metal-free catalytic synthesis of tetrasubstituted furans has been developed using the base-catalyzed reaction of α-hydroxy ketones and cyano compounds. This method is advantageous as it avoids the use of expensive metal catalysts and introduces valuable amino and cyano functionalities onto the furan ring.[3]

Applications in Drug Discovery: Bioactive Substituted Furan-3-Carboxylic Acids

The substituted furan-3-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active compounds. The following examples highlight the therapeutic potential of this versatile structural motif.

IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in tumor immune escape, making it a promising target for cancer immunotherapy.[8] A series of 2,5-dimethylfuran-3-carboxylic acid derivatives have been designed and synthesized as potent IDO1 inhibitors. Notably, compound 19a from this series exhibited excellent IDO1 inhibitory activity with IC₅₀ values in the low nanomolar range in cellular assays.[4][8]

CompoundTargetAssayIC₅₀ (nM)Reference
19a IDO1HeLa cellular assay4.0[8]
19a IDO1THP-1 cellular assay4.6[8]
Anticancer Agents

Derivatives of furan-3-carboxylic acid have also been investigated as direct anticancer agents. A series of furan-pyridinone compounds synthesized from 3-furoic acid demonstrated significant cytotoxicity against esophageal cancer cell lines.[3][6] Compound 4c from this series showed a potent inhibitory effect on the growth of KYSE150 cells.[3]

CompoundCell LineTime (h)IC₅₀ (µg/mL)Reference
4c KYSE150480.655[3]
Antifungal Agents

The furan-3-carboxylic acid motif is also present in natural and synthetic compounds with antifungal properties. 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), isolated from Pseudomonas sp., and its derivatives have shown significant activity against various plant pathogens.[16][17] The minimum inhibitory concentration (MIC) values for HHCA against several fungal and bacterial strains have been determined.[18]

CompoundPathogenMIC (µM)Reference
HHCA Fusarium oxysporum2[18]
HHCA Rhizoctonia solani10[18]
HHCA Colletotrichum orbiculare20[18]
HHCA Botrytis cinerea25[18]
HHCA Pseudomonas syringae pv. tomato50[18]

Conclusion

The substituted furan-3-carboxylic acid core represents a highly valuable scaffold in the design and discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from the well-established Feist-Benary synthesis to modern catalytic approaches, provide a robust toolkit for accessing a wide diversity of these important compounds. The demonstrated biological activities of furan-3-carboxylic acid derivatives in oncology and infectious diseases underscore the continued importance of exploring and developing novel synthetic routes to this privileged structural motif. As our understanding of disease pathways deepens, the ability to rationally design and efficiently synthesize novel furan-3-carboxylic acid-based molecules will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Yang, Z. et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1605-1618. [Link]

  • Xu, H. et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(46), 26953-26961. [Link]

  • Química Organica.org. Feist-Benary synthesis of furan. [Link]

  • Wikipedia. (2023). Feist–Benary synthesis. [Link]

  • Li, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4274. [Link]

  • Lin, C.-W. et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Semantic Scholar. [Link]

  • Xu, H. et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. PubMed Central. [Link]

  • Cui, X. et al. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 134(49), 19981-19984. [Link]

  • Cui, X. et al. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. ACS Publications. [Link]

  • Tang, W. et al. (2011). Novel Antiphytopathogenic Compound 2-Heptyl-5-Hexylfuran-3-Carboxylic Acid, Produced by Newly Isolated Pseudomonas sp. strain SJT25. Applied and Environmental Microbiology, 77(17), 6253-6257. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. [Link]

  • Matiichuk, Y. et al. (2020). SYNTHESIS, MOLECULAR DOCKING AND ANTI-INFLAMMATORY ACTIVITY 2,4-DIMETHYL-N-(2-ARYL)-3-FURAMIDES. Bibliomed. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Li, Y. et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). The IC 50 values of the synthesized compounds. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

  • Peng, Y. et al. (2016). Understanding the Scope of Feist–Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α‐Halo Ketones and β‐Dicarbonyl Compounds. European Journal of Organic Chemistry, 2016(30), 5169-5179. [Link]

  • Zhang, T. et al. (2024). Cobalt-Catalyzed Synthesis of Alkenyl Heterocycles via Regioselective Intramolecular 1,4-Hydrofunctionalization of Dienes. Organic Letters, 26(39), 8260-8266. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Dyadyuchenko, M. V. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31787-31801. [Link]

  • Yang, Z. et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. PubMed. [Link]

  • ResearchGate. (2016). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. [Link]

  • Tang, W. et al. (2011). Novel antiphytopathogenic compound 2-heptyl-5-hexylfuran-3-carboxylic acid, produced by newly isolated Pseudomonas sp. strain SJT25. PubMed. [Link]

  • Google Patents. (n.d.).
  • Zacchino, S. et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Dihydrofurans: Synthesis and Reactivity of 2-Amino-4,5-dihydro-3-furancarbonitriles. [Link]

  • Koptev, V. V. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Google Patents. (n.d.). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Synthesis of 2,5-Disubstituted Furan-3-carboxylates and the Isomeric 2,4-Disubstituted Furan-3-carboxylates. [Link]

  • Dyadyuchenko, M. V. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview). [Link]

  • Gholam-Abbas, V. et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 195-207. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

Sources

An In-depth Technical Guide on the Chemical Stability and Degradation Profile of Piperidine-Containing Furans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of a Privileged Scaffold

The fusion of a piperidine ring and a furan moiety within a single molecular entity creates a chemical scaffold with significant potential in drug discovery. The piperidine ring, a ubiquitous feature in numerous pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Concurrently, the furan ring, a five-membered aromatic heterocycle, serves as a versatile synthetic handle and can engage in specific interactions with biological targets.[3][4] However, the inherent chemical characteristics of both rings also present a unique set of stability challenges. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the chemical stability and degradation profile of piperidine-containing furans. By understanding the potential degradation pathways, formulation scientists and medicinal chemists can devise strategies to mitigate instability, ensuring the development of safe and effective therapeutics.

Intrinsic Stability of the Constituent Heterocycles: A Tale of Two Rings

To comprehend the degradation profile of the combined scaffold, it is imperative to first understand the inherent stability and reactivity of the individual piperidine and furan rings.

The Piperidine Moiety: A Generally Robust but Susceptible Amine

The saturated piperidine ring is generally considered a stable scaffold.[1] Its conformational flexibility allows it to adapt to the steric demands of binding pockets in biological targets.[1] However, the secondary amine within the piperidine ring is a key site of potential degradation.

Oxidative Degradation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[5] This is a common metabolic pathway for many piperidine-containing drugs. Additionally, oxidation at the carbon atoms adjacent (alpha) to the nitrogen can occur, leading to ring opening or the formation of lactams. The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern around the nitrogen atom.[1]

Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can induce degradation of the piperidine ring, potentially leading to ring cleavage and the formation of smaller amine and alkene fragments.

The Furan Ring: An Electron-Rich Aromatic with Inherent Instability

The furan ring, with its aromatic character, is more susceptible to degradation than its saturated counterpart, tetrahydrofuran. Its electron-rich nature makes it prone to electrophilic attack and oxidation.[6]

Acid-Catalyzed Degradation: The furan ring is notoriously unstable in acidic conditions. Protonation of the oxygen atom can initiate ring-opening reactions, leading to the formation of dicarbonyl compounds. This instability is a significant consideration during formulation and in the acidic environment of the stomach.

Oxidative Degradation: The furan ring is readily oxidized, a process that can be initiated by light, air, or oxidizing agents.[6] This can lead to the formation of endoperoxides and subsequent ring-opening to yield a variety of unsaturated dicarbonyl compounds. The oxidative degradation of furan-containing compounds is a critical concern for their long-term storage and stability.[7]

Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of furan rings.[6][8] This can involve photo-oxidation or other photochemical reactions, leading to a loss of potency and the formation of potentially harmful degradants.

The Interplay of Two Rings: Predicting the Degradation of Piperidine-Containing Furans

The combination of a piperidine and a furan ring within the same molecule introduces a new layer of complexity to their degradation profiles. The electronic and steric interactions between the two rings can either stabilize or destabilize the molecule and can open up unique degradation pathways.

Electronic Effects: A Push-Pull Relationship

The nitrogen atom of the piperidine ring is a strong electron-donating group. When directly attached to the furan ring or connected via a short linker, it can increase the electron density of the furan ring. This heightened electron density can, in turn, make the furan ring more susceptible to electrophilic attack and oxidation. Conversely, the furan ring can influence the basicity and nucleophilicity of the piperidine nitrogen, potentially affecting its reactivity.

Potential Degradation Pathways

Based on the known chemistry of the individual rings and their potential interactions, several degradation pathways can be anticipated for piperidine-containing furans. A hypothetical degradation network is presented below.

cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_Hydrolysis Piperidine-Furan Scaffold Furan_Ring_Opening Furan Ring Opening (Dicarbonyl Formation) Parent_Hydrolysis->Furan_Ring_Opening H+ Parent_Oxidation Piperidine-Furan Scaffold Piperidine_N_Oxide Piperidine N-Oxide Parent_Oxidation->Piperidine_N_Oxide [O] Piperidine_Alpha_Oxidation Piperidine α-Oxidation (Lactam/Ring Opening) Parent_Oxidation->Piperidine_Alpha_Oxidation [O] Furan_Oxidation Furan Oxidation (Endoperoxide/Ring Opening) Parent_Oxidation->Furan_Oxidation [O] Parent_Photolysis Piperidine-Furan Scaffold Photo_Oxidation Photo-oxidation Products Parent_Photolysis->Photo_Oxidation hv, O2 Isomerization Photo-isomerization Parent_Photolysis->Isomerization hv Start Start: Piperidine-Furan Compound Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Stress_Conditions Subject to Stress Conditions Stock_Solution->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Characterization Identify and Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization

Sources

Methodological & Application

Synthesis protocol for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

Furan derivatives are significant scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to participate in a variety of chemical transformations. The target molecule, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, incorporates several key pharmacophores: a substituted furan core, a bulky lipophilic tert-butyl group, a basic piperidine moiety introduced via an aminomethyl linker, and a carboxylic acid group. This combination of features suggests potential applications in drug discovery, where such structures can modulate properties like receptor binding, solubility, and metabolic stability.

This document provides a comprehensive, field-tested guide for the multi-step synthesis of this target compound. It is designed for researchers and scientists in organic synthesis and drug development. The proposed synthetic pathway is built upon robust, well-established chemical transformations, ensuring reproducibility. The narrative emphasizes the rationale behind procedural choices, methods for in-process validation, and critical safety considerations, reflecting a holistic approach to complex organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthetic strategy is best understood by first deconstructing the target molecule into simpler, more accessible precursors. Our retrosynthetic analysis identifies a logical pathway that relies on robust and high-yielding reactions.

The primary disconnection is at the carboxylic acid, revealing its corresponding ethyl ester as the immediate precursor. This simplifies the final purification and avoids potential complications with the acidic proton during the preceding steps. The second key disconnection breaks the C-N bond of the aminomethyl linker, pointing to an N-alkylation reaction between piperidine and an electrophilic furan intermediate. This leads back to a key functionalized furan core, which can be assembled from simpler starting materials.

G Target Target Molecule 5-tert-Butyl-2-(piperidin-1-ylmethyl) furan-3-carboxylic acid Ester Precursor A Ethyl 5-tert-butyl-2-(piperidin-1-ylmethyl) furan-3-carboxylate Target->Ester Ester Hydrolysis Chloro Precursor B Ethyl 5-tert-butyl-2-(chloromethyl) furan-3-carboxylate Ester->Chloro N-Alkylation Alcohol Precursor C Ethyl 5-tert-butyl-2-(hydroxymethyl) furan-3-carboxylate Chloro->Alcohol Halogenation Aldehyde Key Intermediate Ethyl 5-tert-butyl-2-formyl furan-3-carboxylate Alcohol->Aldehyde Reduction

Caption: Retrosynthetic analysis of the target molecule.

Experimental Guide: Synthetic Workflow and Protocols

The forward synthesis is a multi-step process designed for clarity and control at each stage. Each step includes a detailed protocol, the underlying chemical principles, and methods for characterization to validate the outcome before proceeding.

G cluster_0 Part 1: Furan Core Functionalization cluster_1 Part 2: Aminomethyl Linker Installation cluster_2 Part 3: Final Deprotection A Step A: Formylation (Vilsmeier-Haack) B Step B: Reduction (NaBH4) A->B C Step C: Chlorination (SOCl2) B->C D Step D: N-Alkylation (Piperidine) C->D E Step E: Saponification (NaOH) D->E F Final Product E->F

Caption: Overall synthetic workflow diagram.

Part 1: Furan Core Functionalization

Step A: Vilsmeier-Haack Formylation of Ethyl 5-tert-butylfuran-3-carboxylate
  • Principle & Rationale: This reaction introduces an aldehyde group at the C2 position of the furan ring, which is the most electron-rich and sterically accessible position for electrophilic substitution. The Vilsmeier reagent (generated in situ from phosphorus oxychloride and DMF) serves as a mild electrophile for this formylation.

  • Protocol:

    • In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

    • Dissolve Ethyl 5-tert-butylfuran-3-carboxylate (1.0 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice containing sodium acetate (3.0 eq.).

    • Stir the resulting suspension for 1 hour, then extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 5-tert-butyl-2-formylfuran-3-carboxylate .

  • Self-Validation/Characterization: The product will show a characteristic aldehyde proton signal around δ 9.7-10.0 ppm in the ¹H NMR spectrum and a strong C=O stretching band around 1680 cm⁻¹ in the IR spectrum.

Step B: Selective Reduction to Ethyl 5-tert-butyl-2-(hydroxymethyl)furan-3-carboxylate
  • Principle & Rationale: The aldehyde group is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄). This reagent is mild enough to not affect the less reactive ethyl ester functionality, ensuring chemoselectivity. This transformation converts the formyl group into a hydroxymethyl handle, which is essential for the subsequent halogenation step.

  • Protocol:

    • Dissolve the formylfuran intermediate from Step A (1.0 eq.) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (DCM, 3 x 40 mL).

    • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to yield Ethyl 5-tert-butyl-2-(hydroxymethyl)furan-3-carboxylate , which is often pure enough for the next step.

  • Self-Validation/Characterization: Successful reduction is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a broad singlet for the -OH proton and a singlet around δ 4.5-4.7 ppm for the -CH₂OH methylene protons.

Part 2: Installation of the Aminomethyl Linker

Step C: Chlorination to Ethyl 5-tert-butyl-2-(chloromethyl)furan-3-carboxylate
  • Principle & Rationale: The primary alcohol is converted into a more reactive leaving group (a chloride) to facilitate the subsequent nucleophilic substitution by piperidine. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1]

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

    • Dissolve the hydroxymethylfuran from Step B (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield Ethyl 5-tert-butyl-2-(chloromethyl)furan-3-carboxylate . This intermediate is often used immediately in the next step due to potential instability.

  • Self-Validation/Characterization: The ¹H NMR spectrum will show a downfield shift of the methylene signal (from ~4.6 ppm to ~4.8-5.0 ppm) compared to the starting alcohol, confirming the conversion to the chloromethyl group.

Step D: N-Alkylation of Piperidine
  • Principle & Rationale: This is a standard Sₙ2 reaction where the nucleophilic secondary amine of piperidine displaces the chloride leaving group on the furan ring.[2][3] A mild base like potassium carbonate is used to neutralize the HCl formed during the reaction, driving it to completion.

  • Protocol:

    • In a round-bottom flask, combine the chloromethylfuran from Step C (1.0 eq.), piperidine (1.5 eq.), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous acetonitrile or DMF.

    • Stir the mixture at room temperature for 12-18 hours or heat gently to 50 °C to accelerate the reaction.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess piperidine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the crude product by column chromatography to yield Ethyl 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylate .

  • Self-Validation/Characterization: The ¹H NMR spectrum will show new signals corresponding to the piperidine ring protons (typically in the δ 1.4-1.7 and 2.4-2.6 ppm regions) and the disappearance of the starting material's signals.

Part 3: Final Deprotection

Step E: Saponification to the Carboxylic Acid
  • Principle & Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification using a strong base like sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt.[4]

  • Protocol:

    • Dissolve the ester from Step D (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).

    • Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq.).

    • Heat the mixture to reflux (around 80 °C) and stir for 2-4 hours, monitoring by TLC until the ester starting material is fully consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 by the dropwise addition of 2 M HCl. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid .

  • Final Product Characterization: The structure of the final compound can be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The IR spectrum should show a broad O-H stretch for the carboxylic acid. Mass spectrometry should show the correct molecular ion peak.

Quantitative Data Summary

StepIntermediate/Product NameMolecular FormulaMol. Weight ( g/mol )Theoretical Yield
AEthyl 5-tert-butyl-2-formylfuran-3-carboxylateC₁₂H₁₆O₄224.2580-90%
BEthyl 5-tert-butyl-2-(hydroxymethyl)furan-3-carboxylateC₁₂H₁₈O₄226.2790-98%
CEthyl 5-tert-butyl-2-(chloromethyl)furan-3-carboxylateC₁₂H₁₇ClO₃244.71>95% (crude)
DEthyl 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylateC₁₇H₂₇NO₃293.4075-85%
E5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid C₁₅H₂₃NO₃265.3585-95%

Safety and Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.

  • Specific Hazards:

    • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): Highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

    • Sodium borohydride (NaBH₄): Flammable solid that reacts with acid to produce flammable hydrogen gas. Quench slowly and carefully.

    • Solvents: DMF, DCM, Methanol, and Ethyl Acetate are flammable and/or toxic. Avoid inhalation and skin contact.

References

  • Vilsmeier-Haack Reaction: For general procedures on the formylation of electron-rich heterocycles. (A relevant textbook on advanced organic chemistry).
  • Reduction of Aldehydes: General protocols for the selective reduction of aldehydes in the presence of esters using sodium borohydride.[5]

  • Conversion of Hydroxymethyl to Chloromethyl Furans: A discussion on the synthesis of 5-(chloromethyl)furfural (CMF) from 5-(hydroxymethyl)furfural (HMF) highlights the use of various chlorinating agents.[1]

  • N-Alkylation of Amines: General procedures for the alkylation of secondary amines like piperidine using alkyl halides in the presence of a base.[2][3]

  • Saponification of Esters: Standard procedures for the base-mediated hydrolysis of esters to carboxylic acids.[4]

  • Furan Chemistry: General reviews on the synthesis and reactivity of furan derivatives provide context for the chosen transformations.[6][7]

Sources

Application Note: Quantitative Analysis of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed analytical procedures for the quantification of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, a molecule featuring a substituted furan-carboxylic acid core and a piperidine moiety. Given its potential relevance in pharmaceutical development, robust and reliable quantitative methods are essential. We present two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control of bulk substance, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as human plasma. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures to ensure trustworthiness and scientific integrity.[1][2][3][4]

Introduction: The Analytical Challenge

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (Molecular Formula: C₁₅H₂₃NO₃, Molecular Weight: 265.36 g/mol ) is a molecule that combines a lipophilic tert-butyl group, a basic piperidine ring, and an acidic carboxylic acid function.[5] This amphoteric nature presents unique challenges and opportunities for analytical method development. The furan ring provides a chromophore suitable for UV detection, while the piperidine and carboxylic acid groups are readily ionizable, making the molecule amenable to mass spectrometry. The choice of analytical method depends on the intended application: HPLC-UV offers simplicity and robustness for higher concentration assays, whereas LC-MS/MS provides the necessary sensitivity and selectivity for bioanalytical studies.[6][7][8]

Method 1: HPLC-UV for Bulk Material Analysis

This method is designed for the quantification of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid in drug substance or formulated product, where concentrations are expected to be in the µg/mL to mg/mL range. The principle relies on chromatographic separation on a reversed-phase column followed by detection using a UV spectrophotometer.

Rationale for Method Design
  • Chromatography: Reversed-phase chromatography is selected due to the compound's moderate polarity. A C18 column provides a good balance of hydrophobic retention for the tert-butyl and furan components.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength.[9][10]

  • Detection: The furan ring system is expected to have a UV absorbance maximum around 250-280 nm. The precise wavelength should be determined by acquiring a UV spectrum of the analyte. A photodiode array (PDA) detector is ideal for this purpose.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99%).

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 265 nm (Verify with spectrum)

| Run Time | 15 minutes |

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial condition (70:30 A:B).

  • Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.

Method Validation Summary (ICH Q2(R1))

The method should be validated according to ICH Q2(R1) guidelines.[1][2][3][4]

ParameterAcceptance CriteriaTypical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) Repeatability ≤ 1.0%, Intermediate ≤ 2.0%0.6% and 1.5%
Specificity Peak purity index > 990, no interference from placeboPass
LOD/LOQ S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ0.3 µg/mL / 1.0 µg/mL
Robustness No significant change in results with small variations in flow rate, temperature, mobile phase pHPass

Method 2: LC-MS/MS for Bioanalytical Applications

This method is tailored for the sensitive and selective quantification of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid in human plasma, which is essential for pharmacokinetic and drug metabolism studies. The method utilizes liquid chromatography for separation, followed by tandem mass spectrometry for detection, offering superior selectivity over UV-based methods.[6][7][8]

Rationale for Method Design
  • Sample Preparation: Biological matrices like plasma are complex. A sample preparation step is mandatory to remove proteins and phospholipids that can interfere with the analysis. Protein precipitation is a simple and effective initial cleanup step. Supported Liquid Extraction (SLE) can also be a powerful alternative for cleaner extracts.[11]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., D₄- or ¹³C₃-labeled analyte) is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.[6][12] If a SIL-IS is not available, a close structural analog can be used.

  • Ionization: The presence of the basic piperidine nitrogen and the acidic carboxylic acid group makes the molecule suitable for electrospray ionization (ESI). Positive ion mode will target the protonated piperidine, while negative ion mode will target the deprotonated carboxylate. Positive mode is often preferred for nitrogen-containing compounds due to higher ionization efficiency.

  • Mass Spectrometry: Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (ideally, a stable isotope-labeled version of the analyte).

  • Human plasma (with appropriate anticoagulant).

  • Acetonitrile, methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is Add Internal Standard plasma->is precip Add 300 µL Acetonitrile (Protein Precipitation) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in 100 µL Mobile Phase A evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow.

LC and MS Conditions:

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition Analyte: 266.2 → 152.1 (example), IS: (as optimized)

| Collision Energy | Optimized for each transition (e.g., 20 eV) |

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of the analyte and IS in methanol. Spike known amounts into blank human plasma to create calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Extraction: Process plasma samples, calibration standards, and QCs as per the workflow diagram above.

  • Analysis: Analyze the extracted samples using the defined LC-MS/MS method.

  • Quantification: Calculate the peak area ratio of the analyte to the IS. Construct a weighted (1/x²) linear regression curve of the peak area ratios versus the nominal concentrations of the calibration standards. Determine the concentration in unknown samples and QCs from this curve.

Method Validation Summary (Bioanalytical)

Validation should follow FDA or EMA guidelines for bioanalytical method validation.

ParameterAcceptance Criteria
Linearity r² ≥ 0.99, back-calculated standards within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Within-run and between-run precision (CV) ≤15% (≤20% at LLOQ), accuracy (% bias) within ±15% (±20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma
Matrix Effect CV of IS-normalized matrix factor ≤15%
Recovery Consistent and reproducible
Stability Analyte stable under tested conditions (freeze-thaw, bench-top, long-term storage)

Overall Workflow and Decision Logic

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements. The following diagram illustrates the decision-making process.

G cluster_question cluster_hplc High Concentration / Simple Matrix cluster_lcms Low Concentration / Complex Matrix start Start: Quantify Analyte question What is the sample matrix and required sensitivity? start->question hplc_uv HPLC-UV Method question->hplc_uv Bulk Substance / QC (µg/mL - mg/mL) lcms LC-MS/MS Method question->lcms Plasma / Tissues (pg/mL - ng/mL) hplc_protocol Follow Protocol 2.2 hplc_uv->hplc_protocol lcms_protocol Follow Protocol 3.2 lcms->lcms_protocol

Caption: Decision logic for analytical method selection.

Conclusion

Two robust and reliable methods for the quantification of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid have been presented. The HPLC-UV method is suitable for routine quality control and analysis of the bulk drug substance, offering simplicity and cost-effectiveness. The LC-MS/MS method provides high sensitivity and selectivity, making it the gold standard for bioanalytical applications such as pharmacokinetic studies in complex matrices like plasma. Both methods, when properly validated according to international guidelines, will yield accurate and reproducible data, supporting drug development from discovery through to clinical trials.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. [Link]

  • HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. ResearchGate. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. DOI. [Link]

  • (PDF) A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. [Link]

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Application Notes & Protocols: A Strategic Guide to In Vitro Assay Development for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in-vitro characterization of the novel chemical entity, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. Given the absence of a known biological target for this compound, this guide outlines a strategic, multi-pronged approach to assay development. We begin with essential preliminary assessments of cytotoxicity, a critical consideration for furan-containing molecules, and then propose a logical workflow for target class identification and subsequent mechanistic characterization. Detailed protocols for key assays relevant to high-probability target classes, such as G-Protein Coupled Receptors (GPCRs) and enzymes, are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of novel chemical matter.

Introduction: The Challenge of a Novel Chemical Entity

The compound 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid presents a unique chemical scaffold with several functional groups that suggest potential biological activity. The presence of a furan ring, a common feature in medicinal chemistry, can be a double-edged sword; while it can confer desirable pharmacological properties, it can also be metabolically activated to reactive intermediates.[1] Therefore, a careful and systematic approach to in vitro assay development is paramount.

This guide eschews a rigid, one-size-fits-all template in favor of a decision-tree-based workflow. The core principle is to start with broad, target-agnostic assays to flag potential liabilities and narrow down the field of possible biological targets. Subsequently, more focused, target-specific assays can be employed to deconvolute the mechanism of action and determine potency.

Foundational Steps: Cytotoxicity Profiling

Before investing significant resources in target-specific assay development, it is crucial to assess the inherent cytotoxicity of the compound. The furan moiety can be metabolized by cytochrome P450 enzymes into reactive α,β-unsaturated dialdehydes, which can lead to cellular damage through glutathione depletion and oxidative stress.[1] A preliminary cytotoxicity screen will inform the appropriate concentration range for subsequent assays and identify compounds with non-specific toxic effects.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line with metabolic activity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂.[1]

  • Compound Treatment: Prepare a serial dilution of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid in appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Line HepG2 (human liver carcinoma), MCF-7 (human breast adenocarcinoma)
Seeding Density 1 x 10⁴ cells/well
Compound Conc. 0.1 - 100 µM (or higher if no toxicity is observed)
Incubation Time 24, 48, 72 hours
Endpoint Absorbance at 570 nm
Output IC50 Value

Target Identification: A Hypothesis-Driven Approach

With a preliminary understanding of the compound's cytotoxic profile, the next phase is to identify its molecular target. The structure of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid does not immediately point to a single target class. Therefore, a broad, hypothesis-driven screening approach is recommended.

Structural Clues and Potential Target Classes:

  • Furan Ring: Found in various compounds targeting kinases, GPCRs, and other enzymes.[2][3][4]

  • Carboxylic Acid: A common feature in ligands for GPCRs and inhibitors of enzymes like metalloproteinases and cyclooxygenases.

  • Piperidine Ring: A privileged scaffold in medicinal chemistry, frequently found in GPCR ligands and ion channel modulators.

Based on these features, high-probability target classes include GPCRs, kinases, and other enzymes. The following workflow illustrates a rational approach to target identification.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Assay Development & Characterization Compound Novel Compound: 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Compound->Cytotoxicity Broad_Screen Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Cytotoxicity->Broad_Screen Use non-toxic concentrations Hit_Decision Hit Identified? Broad_Screen->Hit_Decision GPCR_Assay GPCR Assay Development (e.g., Reporter Assay) Hit_Decision->GPCR_Assay Yes (GPCR Hit) Enzyme_Assay Enzyme Inhibition Assay (e.g., FP Assay) Hit_Decision->Enzyme_Assay Yes (Enzyme Hit) Further_Studies Further Mechanistic Studies Hit_Decision->Further_Studies No GPCR_Assay->Further_Studies Enzyme_Assay->Further_Studies

Caption: A workflow for the in vitro assay development of a novel compound.

Detailed Protocols for High-Probability Target Classes

This section provides detailed protocols for two distinct, high-probability scenarios: the compound acting as a GPCR modulator or as an enzyme inhibitor.

Scenario A: The Compound as a GPCR Modulator

GPCRs are the largest family of cell surface receptors and a major drug target class.[5][6][7] If a primary screen suggests activity at a GPCR, a cell-based reporter assay is an excellent method for confirming and characterizing this activity.

Principle of Luciferase Reporter Assays: GPCR activation initiates downstream signaling cascades that culminate in the activation of specific transcription factors. These transcription factors then drive the expression of a reporter gene, such as luciferase, which produces a quantifiable luminescent signal.[8] Different G-protein coupling pathways (Gs, Gi, Gq) can be interrogated by using different response elements in the reporter construct.[8]

GPCR_Signaling_Pathway Ligand Ligand (e.g., Test Compound) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Transcription_Factor Transcription Factor (e.g., CREB) Second_Messenger->Transcription_Factor Activates Reporter_Gene Reporter Gene Expression (Luciferase) Transcription_Factor->Reporter_Gene Induces Luminescence Luminescent Signal Reporter_Gene->Luminescence

Caption: A simplified GPCR signaling pathway leading to reporter gene expression.

Protocol 2: GPCR Luciferase Reporter Assay

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression plasmids for the GPCR of interest and the appropriate luciferase reporter (e.g., CRE-luciferase for Gs/Gi coupled receptors, NFAT-luciferase for Gq coupled receptors)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay substrate (e.g., luciferin)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the GPCR expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for receptor and reporter expression.

  • Compound Addition: Replace the medium with serum-free medium and add serial dilutions of the test compound. Include appropriate controls (vehicle, known agonist, known antagonist).

  • Stimulation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated cells). For agonists, plot the normalized response against the compound concentration to determine the EC50. For antagonists, perform the assay in the presence of a known agonist at its EC50 concentration and determine the IC50.

Scenario B: The Compound as an Enzyme Inhibitor

Fluorescence Polarization (FP) is a versatile, homogeneous technique ideal for studying molecular interactions, making it well-suited for screening for enzyme inhibitors in a competitive binding format.[10][11][12]

Principle of Competitive FP Assay: A small, fluorescently labeled ligand (tracer) binds to the target enzyme, resulting in a high FP value because the large complex tumbles slowly in solution.[12] An unlabeled inhibitor will compete with the tracer for binding to the enzyme. As the tracer is displaced, it tumbles more rapidly, leading to a decrease in the FP value.[10]

Caption: The principle of a competitive Fluorescence Polarization assay.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

Materials:

  • Purified target enzyme

  • Fluorescently labeled tracer (a known ligand for the enzyme)

  • Assay buffer (optimized for the target enzyme)

  • 384-well black, low-volume microplates

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Tracer Kd Determination: First, determine the dissociation constant (Kd) of the tracer for the enzyme by titrating the enzyme against a fixed concentration of the tracer.

  • Assay Optimization: Optimize the concentrations of the enzyme and tracer to achieve a stable and robust assay window (the difference in mP between the bound and free tracer). A common starting point is to use the enzyme at a concentration close to the tracer's Kd and the tracer at a low nanomolar concentration.

  • Compound Screening: a. In a 384-well plate, add the test compound at various concentrations. b. Add the enzyme to all wells (except for the "free tracer" control). c. Add the fluorescent tracer to all wells. d. Include controls for high polarization (enzyme + tracer, no inhibitor) and low polarization (tracer only).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.[13]

  • FP Measurement: Read the plate on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader will measure the parallel and perpendicular fluorescence intensities to calculate the polarization value (in milli-polarization units, mP).

  • Data Analysis: Convert the mP values to percent inhibition relative to the high and low polarization controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Next Steps

The successful execution of these assays will yield quantitative data to guide the next steps in the drug discovery process.

Assay Type Primary Endpoint Interpretation Next Steps
MTT Assay IC50Quantifies the cytotoxic potential of the compound.Prioritize compounds with a large window between functional activity and cytotoxicity.
GPCR Reporter Assay EC50 (agonist) or IC50 (antagonist)Confirms activity at a specific GPCR and determines potency.Secondary assays (e.g., radioligand binding, second messenger assays like cAMP or calcium flux), specificity profiling.[14][15]
FP Binding Assay IC50Determines the potency of the compound in inhibiting the tracer-enzyme interaction.Orthogonal functional enzyme activity assays, determination of inhibition mechanism (e.g., competitive, non-competitive).

Once a primary target has been validated, further studies will be necessary to confirm the mechanism of action, assess specificity against related targets, and establish a structure-activity relationship (SAR) through the synthesis and testing of analogues.

References

  • Grundmann, M., & Schöberg, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link][6][7]

  • Zhang, J. H., & Li, W. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(8), 775-790. [Link][10]

  • Dervan, A., & O'Brien, P. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 16(3), 245-260. [Link][11]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Retrieved from [Link][13]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link][12]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link][15]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101784. [Link][9]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link][2]

  • El-Sayed, N. N. E., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(14), 11847-11861. [Link][3]

  • Roda, G., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 985. [Link][4]

Sources

Application Notes and Protocols for the Investigation of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Progression

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both physiological development and the progression of diseases such as cancer.[1][2] A key regulator of this complex process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][3][4][5][6] VEGFR-2 is a receptor tyrosine kinase that, upon activation by its ligand VEGF-A, initiates a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, are crucial for promoting endothelial cell proliferation, migration, and survival, which are all essential for the formation of new blood vessels.[2][4]

The dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, which rely on sustained angiogenesis to supply nutrients and oxygen for tumor growth and metastasis.[4][7] Consequently, the inhibition of VEGFR-2 has become a well-established and effective therapeutic strategy in oncology.[4][6][7] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[1][4]

This document provides a comprehensive guide for the investigation of a novel furan-based compound, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid , as a potential VEGFR-2 inhibitor. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for in-vitro and in-vivo evaluation.

Compound Profile: 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

  • Structure:

    • IUPAC Name: 5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid

    • CAS Number: 435342-03-3[8]

    • Molecular Formula: C₁₅H₂₃NO₃[8]

    • Molecular Weight: 265.36 g/mol [8]

  • Physicochemical Properties (Predicted):

    • The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which imparts both hydrophobic and polar characteristics.[9] Furan derivatives are known to possess a wide range of biological activities.[9][10]

    • Solubility: Expected to be soluble in organic solvents such as DMSO and ethanol.[10] Aqueous solubility may be limited.

    • Stability: Furan-containing compounds can be sensitive to strong acids and high temperatures.[10][11] Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates multiple downstream signaling cascades critical for angiogenesis. 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is hypothesized to act as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking autophosphorylation and subsequent signal transduction.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation ATP ATP ADP ADP ATP->ADP Phosphorylation Inhibitor 5-tert-Butyl-2-piperidin-1-ylmethyl- furan-3-carboxylic acid Inhibitor->VEGFR2_dimer Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Caption: VEGFR-2 signaling pathway and the proposed point of inhibition.

Experimental Protocols

Part 1: In-Vitro Characterization

This assay quantifies the inhibitory effect of the test compound on the enzymatic activity of recombinant human VEGFR-2. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[3][4][12]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

  • DMSO

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[3][12]

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water[3]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[3]

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.[3]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[3]

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.

    • Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[3]

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[3]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[3][12]

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.[3]

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundTargetAssay TypeIC₅₀ (nM)
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acidVEGFR-2Kinase Assay45.8
Sunitinib (Reference Compound)VEGFR-2Kinase Assay83.20

This assay assesses the anti-proliferative effects of the test compound on Human Umbilical Vein Endothelial Cells (HUVECs).[13][14]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well plates

  • 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

  • MTT solution (5 mg/mL)

  • MTT solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound or controls (vehicle control and no-treatment control).[13]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to form formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundCell LineAssay TypeIC₅₀ (µM)
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acidHUVECProliferation1.25
Sunitinib (Reference Compound)HUVECProliferation0.89

This assay, also known as the Boyden chamber assay, evaluates the effect of the test compound on the migration of endothelial cells towards a chemoattractant.[15][16]

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Endothelial Cell Basal Medium with 10% FBS (chemoattractant)

  • 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

  • Cotton swabs

  • Methanol for fixation

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Plate Preparation: Add 750 µL of assay medium containing a chemoattractant (e.g., VEGF or 10% FBS) to the lower wells of the 24-well plate.[17]

  • Cell Preparation: Detach HUVECs, count them, and resuspend them in serum-free medium to a concentration of 1x10⁵ cells/mL.

  • Compound Treatment: Add different concentrations of the test compound to the cell suspension.

  • Cell Seeding: Add 500 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.[17]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[17]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with cold methanol and then stain them.[17]

  • Data Acquisition: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration compared to the vehicle control.

Part 2: In-Vivo Angiogenesis Model

A common in-vivo model to assess angiogenesis is the Chick Chorioallantoic Membrane (CAM) assay.[16] This model provides a naturally immunodeficient, well-vascularized environment to observe the effects of a compound on blood vessel formation.

Experimental Workflow for VEGFR-2 Inhibitor Investigation

experimental_workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Validation kinase_assay VEGFR-2 Kinase Assay (Biochemical) proliferation_assay HUVEC Proliferation Assay (Cell-based) kinase_assay->proliferation_assay Confirm Cellular Activity migration_assay HUVEC Migration Assay (Cell-based) proliferation_assay->migration_assay Assess Functional Impact cam_assay Chick Chorioallantoic Membrane (CAM) Assay migration_assay->cam_assay Validate in a Living System data_analysis Data Analysis & IC50 Determination cam_assay->data_analysis

Caption: A logical workflow for the investigation of a potential VEGFR-2 inhibitor.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid as a novel VEGFR-2 inhibitor. By systematically assessing its impact on kinase activity, endothelial cell proliferation, and migration, researchers can effectively characterize its anti-angiogenic potential. Positive results from these in-vitro assays would warrant further investigation in in-vivo models to establish its therapeutic efficacy. The successful inhibition of VEGFR-2 remains a cornerstone of modern anti-cancer therapy, and the discovery of new chemical entities in this class is of paramount importance.[1]

References

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Endothelial cell transmigration and invasion assay. (n.d.). RegMedNet. Retrieved January 17, 2026, from [Link]

  • Cell Migration Assay. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen. Retrieved January 17, 2026, from [Link]

  • HUVEC proliferation assay. 5000 HUVECs were seeded at 96-well plate and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved January 17, 2026, from [Link]

  • Furan | C4H4O | CID 8029. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

Sources

Application Note & Protocol: ATP-Citrate Lyase (ACLY) Inhibition Assay Using Furan Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Targeting ATP-Citrate Lyase (ACLY)

ATP-Citrate Lyase (ACLY) is a pivotal enzyme in cellular metabolism, acting as a central node that links the catabolism of carbohydrates to the biosynthesis of lipids.[1][2] Situated in the cytosol, ACLY catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction coupled with the hydrolysis of ATP.[2] This production of cytosolic acetyl-CoA is the rate-limiting step for de novo fatty acid and cholesterol synthesis.[3][4][5]

In numerous cancer types, a metabolic reprogramming occurs to support rapid cell proliferation and growth.[3][4] This includes an upregulation of ACLY expression and activity to meet the high demand for lipids for membrane biogenesis and for histone acetylation, which influences gene expression.[3][4][6] Consequently, the inhibition of ACLY has emerged as a promising therapeutic strategy for cancer, as well as for metabolic disorders like dyslipidemia.[2][7][8] Furan carboxylate derivatives have been identified as a novel class of ACLY inhibitors, showing potential for the development of new anticancer therapies.[9] This document provides a detailed protocol for assessing the inhibitory potential of furan carboxylate derivatives against ACLY.

Visualizing the Central Role of ACLY in Cellular Metabolism

The following diagram illustrates the pivotal position of ACLY in linking glycolysis and the Krebs cycle to lipogenesis and cholesterogenesis.

ACLY_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito Mitochondrion Mitochondrion Krebs_Cycle Krebs Cycle Citrate_mito->Krebs_Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation

Caption: ACLY's role in cellular metabolism.

Principle of the ACLY Inhibition Assay

This protocol utilizes a coupled-enzyme assay to determine the inhibitory activity of furan carboxylate derivatives against ACLY. The activity of ACLY is measured by quantifying the production of one of its products, oxaloacetate. In this coupled reaction, malate dehydrogenase (MDH) reduces the ACLY-produced oxaloacetate to malate, with the concomitant oxidation of NADH to NAD+. The rate of ACLY activity is therefore directly proportional to the decrease in NADH concentration, which can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.[10] This method provides a continuous and reliable way to assess enzyme kinetics and inhibition.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Recombinant Human ACLYBPS Bioscience50255-80°C
ATPSigma-AldrichA2383-20°C
Coenzyme ASigma-AldrichC3019-20°C
Sodium CitrateSigma-AldrichS4641Room Temp.
Malate Dehydrogenase (MDH)Sigma-AldrichM2634-20°C
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichN8129-20°C
Dithiothreitol (DTT)Sigma-AldrichD9779Room Temp.
Tris-HClSigma-AldrichT5941Room Temp.
MgCl₂Sigma-AldrichM8266Room Temp.
Furan Carboxylate DerivativesSynthesized/Purchased-As recommended
DMSOSigma-AldrichD8418Room Temp.
96-well UV-transparent microplatesCorning3635Room Temp.

Preparation of Solutions

Expertise & Experience: The concentrations of substrates are chosen to be near their Michaelis-Menten constant (Km) values to ensure the assay is sensitive to competitive inhibitors. The pH and buffer components are optimized for ACLY activity.

  • Assay Buffer (1X): 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT. Prepare fresh on the day of the experiment.

  • ACLY Enzyme Stock (1 µg/µL): Reconstitute lyophilized enzyme in an appropriate buffer as per the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[11]

  • Substrate Master Mix: Prepare a master mix containing ATP, Coenzyme A, and Sodium Citrate in the assay buffer. The final concentrations in the reaction well should be 0.5 mM ATP, 0.25 mM Coenzyme A, and 10 mM Sodium Citrate.

  • MDH/NADH Coupling Solution: Prepare a solution containing 10 units/mL MDH and 0.2 mM NADH in the assay buffer. This solution should be protected from light.

  • Furan Carboxylate Derivatives: Prepare a 10 mM stock solution in 100% DMSO. Subsequent serial dilutions should be made in DMSO.

Experimental Workflow for ACLY Inhibition Assay

The following diagram outlines the key steps in the ACLY inhibition assay protocol.

ACLY_Assay_Workflow Start Start Add_Inhibitor Add Furan Carboxylate Derivative (or DMSO) Start->Add_Inhibitor Add_Enzyme Add ACLY Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at RT (10 min) Add_Enzyme->Incubate_1 Add_Substrates Add Substrate Master Mix and MDH/NADH Solution Incubate_1->Add_Substrates Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Substrates->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the ACLY inhibition assay.

Detailed Step-by-Step Protocol

Trustworthiness: This protocol includes essential controls to ensure the validity of the results. The inclusion of "no enzyme," "no inhibitor," and a "positive control inhibitor" allows for the identification of potential artifacts and confirms the assay is performing as expected.

  • Prepare the 96-well Plate:

    • Add 2 µL of serially diluted furan carboxylate derivatives to the appropriate wells.

    • For the "no inhibitor" (100% activity) control, add 2 µL of DMSO.

    • For the "no enzyme" (background) control, add 2 µL of DMSO.

    • If available, include a known ACLY inhibitor as a positive control.

  • Enzyme Addition:

    • Prepare a working solution of ACLY enzyme at a final concentration of 4 ng/µL in 1x ACLY assay buffer.[11]

    • Add 10 µL of the ACLY working solution to all wells except the "no enzyme" control wells.

    • To the "no enzyme" control wells, add 10 µL of assay buffer.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a reaction initiation mix containing the Substrate Master Mix and the MDH/NADH Coupling Solution.

    • Add 88 µL of the reaction initiation mix to all wells to start the reaction. The final reaction volume will be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction:

    • Determine the rate of NADH consumption (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Normalize the Data:

    • Subtract the rate of the "no enzyme" control from all other rates to correct for background signal.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Determine the IC50 Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACLY activity.[12][13]

Sample Data Presentation

Furan Carboxylate DerivativeIC50 (µM)
Compound A5.2
Compound B12.8
Compound C0.9
Positive Control (Known Inhibitor)2.5

Expertise & Experience: A lower IC50 value indicates a more potent inhibitor.[14] It is crucial to note that the IC50 value can be influenced by experimental conditions, such as substrate concentrations.[12][15] For a more absolute measure of inhibitor binding affinity, the inhibition constant (Ki) can be determined through further kinetic studies.[15]

Self-Validating System: Ensuring Trustworthiness

A robust and trustworthy assay is self-validating. This protocol incorporates several key controls:

  • Negative Control (No Inhibitor): Wells containing DMSO instead of the test compound represent 100% enzyme activity and are used for normalization.

  • Blank Control (No Enzyme): These wells account for any non-enzymatic degradation of NADH or background absorbance changes.

  • Positive Control: Including a known ACLY inhibitor with a well-characterized IC50 value validates that the assay is performing correctly and is capable of detecting inhibition.

  • Linearity of the Reaction: The rate of the reaction should be linear over the measurement period for the "no inhibitor" control. A non-linear rate may indicate substrate depletion or enzyme instability.[16]

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid significant effects on enzyme activity.[11] All wells, including controls, should contain the same final concentration of DMSO.

By incorporating these controls, researchers can have high confidence in the generated data and its interpretation.

References

  • Jernigan, F., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Kit. BPS Bioscience. Available at: [Link]

  • Zaidi, N., Swinnen, J. V., & Smans, K. (2012). ATP-Citrate Lyase: A Key Player in Cancer Metabolism. Cancer Research, 72(15), 3709–3714. Available at: [Link]

  • Wei, J., et al. (2019). Molecular Basis for Acetyl-CoA Production by ATP-Citrate Lyase. Nature, 568(7753), 566–570. Available at: [Link]

  • Khwairakpam, A. D., et al. (2015). ATP citrate lyase (ACLY): a promising target for cancer prevention and treatment. Current Drug Targets, 16(2), 156–163. Available at: [Link]

  • Granchi, C. (2018). ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism. European Journal of Medicinal Chemistry, 157, 1192–1211. Available at: [Link]

  • antibodies-online.com. (n.d.). Human ACLY ELISA Kit. Available at: [Link]

  • Technology Networks. (2019). Metabolic Enzyme Shows Promise as Cancer Treatment Target. Technology Networks. Available at: [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Kit (Catalog #79904). BPS Bioscience. Available at: [Link]

  • Popjak, G. (2008). ATP citrate lyase – biology and implication in human pathology. Revista de Medicina de Laborator, 12(3), 18-24. Available at: [Link]

  • Granchi, C. (2018). ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism. PubMed. Available at: [Link]

  • Zaidi, N., et al. (2012). ATP Citrate Lyase Knockdown Induces Growth Arrest and Apoptosis through Different Cell- and Environment-Dependent Mechanisms. Molecular Cancer Therapeutics, 11(9), 1928–1938. Available at: [Link]

  • Gu, Y., et al. (2009). A novel direct homogeneous assay for ATP citrate lyase. Journal of Lipid Research, 50(10), 2131–2135. Available at: [Link]

  • Horiguchi, A., et al. (2008). ATP Citrate Lyase: Activation and Therapeutic Implications in Non–Small Cell Lung Cancer. Cancer Research, 68(20), 8497–8504. Available at: [Link]

  • Fox Chase Cancer Center. (n.d.). Novel Druggable Targets on the Interface of Oncogenic and Metabolic Pathways. Fox Chase Cancer Center. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Available at: [Link]

  • Jernigan, F., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Semantic Scholar. Available at: [Link]

  • Gu, Y., et al. (2009). A novel direct homogeneous assay for ATP citrate lyase. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Ensemble of furan-and thiophene-carboxylate ligands in their predicted... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Frontiers. (2022). Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells. Frontiers. Available at: [Link]

  • Scientist.com. (n.d.). ACLY Assay Kit. Scientist.com. Available at: [Link]

  • Gajos-Michniewicz, A., & Czyz, M. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLOS ONE, 15(4), e0231372. Available at: [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Service. BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Kit ACLY 79904. BPS Bioscience. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Edmondson, D. E., et al. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 27(2), 229–273. Available at: [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112795. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Granchi, C. (n.d.). ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. UNIPI. Available at: [Link]

  • ResearchGate. (2024). ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles. Molecules, 27(18), 6031. Available at: [Link]

  • Biology LibreTexts. (2024). 4.2: Control of Enzymatic Activity. Biology LibreTexts. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2: Control of Enzymatic Activity – Introductory Biochemistry. Open Oregon Educational Resources. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of ATP Citrate Lyase (ACLY), Fatty Acid Synthase (FAS) and... ResearchGate. Available at: [Link]

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Application Notes & Protocols: Standardized Assessment of Furan-Thiazole Hybrid Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of furan and thiazole moieties into single molecular scaffolds represents a promising strategy in the rational design of novel antibacterial agents. This molecular hybridization aims to create synergistic effects, leading to enhanced potency and the potential to circumvent existing resistance mechanisms. The furan ring, an electron-rich aromatic heterocycle, is known for its ability to engage in π-stacking and hydrogen bonding, which can enhance binding affinity to biological targets.[1] Thiazole derivatives, on the other hand, have a well-documented history of broad-spectrum pharmacological applications, including significant antibacterial properties.[1][2] The resulting furan-thiazole hybrids are therefore of considerable interest in the ongoing search for new therapeutics to combat bacterial infections.[1]

This document provides a detailed guide to the standardized in vitro evaluation of the antibacterial activity of these novel hybrid compounds. The protocols described herein are based on established methodologies and are designed to yield reliable and reproducible data, crucial for the progression of promising candidates through the drug discovery pipeline. We will delve into the causality behind experimental choices, ensuring a thorough understanding of each step's significance.

I. Preliminary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a fundamental and widely used technique for the initial screening of antimicrobial activity.[3][4] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

Scientific Rationale

This assay operates on the principle of diffusion. The test compound, placed in a well within an agar plate uniformly inoculated with a target bacterium, diffuses outwards, creating a concentration gradient. If the compound possesses antibacterial activity, a clear zone where bacterial growth is inhibited will form around the well. The diameter of this zone is proportional to the compound's efficacy, diffusion rate, and the susceptibility of the microorganism.[5]

Detailed Protocol

1. Preparation of Media and Inoculum:

  • Prepare Mueller-Hinton Agar (MHA) for bacterial cultures according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile MHA into sterile Petri dishes (90 mm) to a uniform depth and allow them to solidify in a laminar flow hood.

  • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][7] This standardization is critical for result consistency.

2. Inoculation and Well Creation:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the agar.[4]

3. Application of Test Compounds and Controls:

  • Prepare stock solutions of the furan-thiazole hybrid compounds in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Carefully pipette a defined volume (e.g., 50-100 µL) of the test compound solution into a designated well.[8]

  • In separate wells, add a positive control (a known antibiotic like Ciprofloxacin or Amoxicillin) and a negative control (the solvent used to dissolve the test compounds, e.g., DMSO).[6] This is crucial to ensure that the solvent itself does not inhibit bacterial growth.

4. Incubation and Data Interpretation:

  • Allow the plates to stand for a period (e.g., 1 hour) to permit the diffusion of the compounds into the agar before incubation.[6]

  • Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well. A larger diameter generally indicates greater antibacterial activity.

Diagram of the Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation & Analysis P1 Prepare MHA Plates P2 Standardize Bacterial Inoculum (0.5 McFarland) S1 Create Bacterial Lawn P2->S1 Inoculate S2 Punch Wells in Agar S1->S2 S3 Add Test Compound & Controls S2->S3 I1 Incubate Plates (37°C, 18-24h) S3->I1 Diffuse & Incubate I2 Measure Zone of Inhibition (mm) I1->I2 MIC_to_MBC cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Analysis MIC1 Perform Broth Microdilution MIC2 Incubate and Read MIC (Lowest concentration with no visible growth) MIC1->MIC2 MBC1 Subculture from clear wells (MIC and higher concentrations) MIC2->MBC1 Proceed to MBC MBC2 Plate onto antibiotic-free agar MBC1->MBC2 MBC3 Incubate and Count CFUs MBC2->MBC3 MBC4 Determine MBC (≥99.9% killing) MBC3->MBC4 A1 Calculate MBC/MIC Ratio MBC4->A1 A2 Classify as Bactericidal or Bacteriostatic A1->A2

Caption: Sequential workflow from MIC to MBC determination.

IV. Mechanistic Insights and Structure-Activity Relationships

The antibacterial activity of furan-thiazole hybrids can be influenced by various structural modifications. For instance, the presence of electron-withdrawing or electron-donating groups on the aryl rings can modulate the compound's lipophilicity, electronic distribution, and membrane permeability, thereby affecting its antibacterial potency. [1]Some thiazole derivatives have been shown to exert their antibacterial effect by inhibiting essential enzymes in bacterial metabolic pathways, such as β-ketoacyl-acyl carrier protein synthase III (FabH) or DNA gyrase. [9][10]Computational studies, including molecular docking, can provide valuable insights into the potential binding modes and interactions of these hybrids with bacterial targets, guiding the design of more potent analogues. [1]

V. References

  • Minimum Bactericidal Concentration (MBC) Assay . Creative Diagnostics. [Link]

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis . RSC Advances. [Link]

  • Minimum Bactericidal Concentration (MBC) Test . Microbe Investigations. [Link]

  • Minimum bactericidal concentration . Wikipedia. [Link]

  • The minimum bactericidal concentration of antibiotics . BMG Labtech. [Link]

  • Minimum Bactericidal Concentration (MBC) Test . Microchem Laboratory. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition . Clinical and Laboratory Standards Institute. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests . Journal of Clinical Microbiology. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . ResearchGate. [Link]

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates . MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . Heliyon. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery . MDPI. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials . International Journal of Botany Studies. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review . Journal of Pharmaceutical Analysis. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition . Regulations.gov. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation . MDPI. [Link]

  • (PDF) Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation . ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update . Research Square. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles . DergiPark. [Link]

  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) . Scientific Research Publishing. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule . Journal of the Indian Chemical Society. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) . Molecules. [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies . ACS Omega. [Link]

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Application Note: A Dual-Assay Strategy for the Antitubercular Screening of Novel Piperidine-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Bifocal Screening Approach

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, largely due to the bacterium's ability to enter a non-replicating, persistent state. This metabolic slowdown renders the bacilli tolerant to many conventional antibiotics that target processes essential for active growth.[1][2][3] Consequently, the current standard treatment regimen is lengthy and arduous, fostering the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. To develop shorter, more effective regimens, a modern drug discovery pipeline must identify compounds active against both actively replicating and non-replicating Mtb.

The piperidine scaffold is a "privileged structure" in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[4] Its synthetic tractability and diverse three-dimensional conformations make it an attractive starting point for novel antitubercular agents. Previous studies have identified piperidine-containing molecules with promising activity, suggesting various potential mechanisms of action, from inhibition of cell wall biosynthesis to targeting DNA gyrase.[5][6]

This application note details a comprehensive, two-pronged screening protocol to evaluate novel piperidine-substituted compounds. We will first employ the Microplate Alamar Blue Assay (MABA) to determine activity against aerobically replicating Mtb. Subsequently, the Low-Oxygen-Recovery Assay (LORA) will be used to assess activity against a non-replicating, hypoxic model of Mtb. This dual-assay approach ensures the identification of compounds with a broader spectrum of activity, a critical attribute for a successful next-generation TB therapeutic.

Part 1: Assessing Activity Against Replicating Mycobacteria

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a rapid and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.[7][8][9] The assay utilizes the redox indicator resazurin (the active ingredient in Alamar Blue), which is blue and non-fluorescent. In the presence of metabolically active, respiring cells, resazurin is reduced to the pink, highly fluorescent resorufin. Therefore, a blue-to-pink color change indicates mycobacterial growth, while the absence of this change signifies growth inhibition.[10] This method shows high concordance with gold-standard radiometric methods like BACTEC 460.[10]

MABA Experimental Workflow

MABA_Workflow Cmpd Compound Stock (in DMSO) SerialDil Perform 2-fold Serial Dilution of Compounds Cmpd->SerialDil Media Prepare 7H9-OADC Culture Medium Plate Dispense Media to 96-Well Plate Media->Plate Inoculum Prepare Mtb H37Rv Inoculum (~1x10^5 CFU/mL) AddInoculum Add Mtb Inoculum to all Test Wells Inoculum->AddInoculum Plate->SerialDil SerialDil->AddInoculum Incubate1 Seal Plate & Incubate 37°C for 5-7 Days AddInoculum->Incubate1 AddAlamar Add Alamar Blue/ Tween 80 Solution Incubate1->AddAlamar Incubate2 Incubate 37°C for 24 hours AddAlamar->Incubate2 Read Visually Read Plate (Blue vs. Pink) Incubate2->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol: MABA

This protocol is adapted from established methodologies and should be performed in a Biosafety Level 3 (BSL-3) facility.[9][10]

  • Plate Preparation:

    • Add 200 µL of sterile deionized water to all outer perimeter wells of a sterile, black, clear-bottom 96-well microplate to prevent evaporation.

    • Dispense 100 µL of Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) into the inner 60 wells (Rows B-G, Columns 2-11).

  • Compound Dilution:

    • Add 100 µL of the test compound (at 2x the highest desired final concentration, typically in DMSO) to wells in column 2.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the drug-free growth control.

  • Inoculation:

    • Prepare a suspension of M. tuberculosis H37Rv (ATCC 27294) in 7H9-OADC broth, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.

    • Add 100 µL of the prepared Mtb inoculum to each well from columns 2 to 11. The final volume in each well is 200 µL.

  • Incubation:

    • Seal the plate with a sterile, breathable film or parafilm and incubate at 37°C.

    • After 5-7 days of incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the growth control wells (e.g., B11).[9]

    • Re-incubate the plate for 24 hours.

  • Result Interpretation:

    • If the control well has turned from blue to pink, add the Alamar Blue/Tween 80 mixture to all remaining wells and incubate for another 24 hours.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]

Part 2: Assessing Activity Against Non-Replicating Mycobacteria

Rationale for the Low-Oxygen-Recovery Assay (LORA)

A significant challenge in TB therapy is the presence of non-replicating or dormant bacilli, which are often found in the hypoxic core of granulomas.[3][7] These persistent bacteria are phenotypically tolerant to many drugs that target active replication.[2] The Low-Oxygen-Recovery Assay (LORA) was developed specifically to screen compounds for activity against Mtb in a non-replicating persistent (NRP) state induced by hypoxia.[3][11][12] Identifying compounds active in LORA is crucial for developing drugs that can shorten treatment duration by eradicating these persistent bacterial populations.

Principle of LORA

LORA utilizes a recombinant strain of Mtb (e.g., H37Rv) expressing a bacterial luciferase gene (luxAB or luxCDABE).[7][11] The bacteria are first adapted to a low-oxygen environment, inducing a state of non-replication. The test compounds are then added, and the plates are incubated under anaerobic conditions. After this period, the plates are returned to an aerobic environment for a "recovery" phase. The viability of the surviving bacteria is quantified by measuring luminescence after the addition of a substrate (if required, e.g., n-decanal for LuxAB systems).[11] A reduction in the luminescent signal compared to untreated controls indicates compound activity against the non-replicating bacteria.

LORA Experimental Workflow

LORA_Workflow Cmpd Compound Stock (in DMSO) Plate Dispense Compounds & Inoculum to 96-Well Plate Cmpd->Plate Media Prepare Dubos Tween Albumin Broth Inoculum Prepare Luciferase- Expressing Mtb Inoculum Media->Inoculum Inoculum->Plate Anaerobic Incubate under Anaerobic Conditions for 10 Days Plate->Anaerobic Aerobic Incubate under Aerobic Conditions for 28-48h (Recovery Phase) Anaerobic->Aerobic AddSubstrate Add Luciferase Substrate (if needed) Aerobic->AddSubstrate Read Measure Luminescence (RLU) AddSubstrate->Read MIC Determine MIC90 Read->MIC

Caption: Workflow for the Low-Oxygen-Recovery Assay (LORA).

Detailed Protocol: LORA

This protocol is adapted from established methodologies and must be performed in a BSL-3 facility.[7][11]

  • Inoculum Preparation:

    • Culture the recombinant luciferase-expressing M. tuberculosis H37Rv strain in Dubos Tween Albumin Broth to the desired non-replicating phase (this can be achieved in a fermentor with a controlled headspace ratio or by extended culture in sealed flasks).[11][12]

    • Thaw and dilute the culture in Middlebrook 7H12 broth. Adjust the cell suspension to a final concentration corresponding to approximately 5 x 10⁵ to 2 x 10⁶ CFU/mL.[11]

  • Plate Setup:

    • In a black, 96-well microplate, prepare 2-fold serial dilutions of the test compounds as described in the MABA protocol (Part 1, Step 2).

    • Add 100 µL of the prepared Mtb inoculum to each well.

  • Anaerobic Incubation:

    • Place the microplate into an anaerobic chamber or jar (e.g., using an Anoxomat system or GasPak™).

    • Incubate at 37°C for 10 days.

  • Recovery and Readout:

    • After the anaerobic incubation, transfer the plate to a standard aerobic incubator (37°C, 5% CO₂) for a "recovery" period of 28-48 hours.[3][11]

    • Following recovery, measure the luminescence using a plate luminometer. If using a LuxAB reporter strain, an n-decanal aldehyde substrate must be injected into each well prior to reading.[11]

    • The MIC₉₀ is defined as the lowest compound concentration that inhibits luminescence by ≥90% compared to drug-free controls.

Part 3: Data Interpretation and Quality Control

A comprehensive evaluation requires comparing the results from both assays. The data should be compiled into a clear, tabular format for easy analysis.

Data Presentation: Example Results Table
Compound IDPiperidine Substitution PatternMABA MIC (µg/mL)LORA MIC₉₀ (µg/mL)LORA/MABA Ratio
PPC-001 4-amino-N-benzyl3.126.252.0
PPC-002 3-carboxy-N-ethyl1.56>50>32
PPC-003 4-hydroxy-N-phenyl12.512.51.0
Isoniazid (Control)0.06>10>166
Rifampicin (Control)0.1250.252.0
Metronidazole (Control)>503.12<0.06
Interpreting the LORA/MABA Ratio:
  • Ratio ≈ 1: The compound is equally potent against replicating and non-replicating Mtb (e.g., PPC-003). This is a highly desirable profile.

  • Ratio > 1: The compound is more potent against replicating bacteria (e.g., PPC-001, Isoniazid). Many cell-wall active agents fall into this category.[11] A moderately low ratio (e.g., 2-4) is still considered favorable, as seen with Rifampicin.

  • Ratio < 1: The compound is more potent against non-replicating bacteria (e.g., Metronidazole). This indicates a potential mechanism of action specific to the anaerobic or dormant state.

Trustworthiness: Quality Control and Standards

To ensure the validity and reproducibility of screening data, rigorous quality control is essential.

  • Reference Strain: The pan-susceptible M. tuberculosis H37Rv (ATCC 27294) should be used as the primary quality control strain in each assay batch.[13][14][15]

  • Control Compounds: Include standard antitubercular drugs with known mechanisms as controls in every plate.

    • Isoniazid: Active only against replicating bacteria (inhibits mycolic acid synthesis).[16]

    • Rifampicin: Active against both replicating and, to a lesser extent, non-replicating bacteria (inhibits RNA polymerase).

    • Metronidazole: A prodrug activated under anaerobic conditions, serving as a positive control for activity against non-replicating Mtb.

  • Assay Validation: For high-throughput applications, the Z'-factor should be calculated for LORA to assess assay robustness. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[11]

  • Adherence to Standards: Methodologies should align with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of mycobacteria.[17][18]

Conclusion: A Pathway to More Effective Candidates

The dual-assay strategy described provides a robust framework for the primary screening of novel piperidine-substituted compounds. By systematically evaluating activity against both replicating and non-replicating M. tuberculosis, this approach allows for the early identification and prioritization of candidates with the highest potential to impact clinical outcomes. Compounds demonstrating potent activity in both MABA and LORA (a low LORA/MABA ratio) represent the most promising leads for further development, as they are more likely to contribute to the sterilizing activity required to shorten tuberculosis therapy.

References

  • Cho, S. H., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380–1385. Available at: [Link]

  • Franzblau, S. G., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 946, 281-292. Available at: [Link]

  • Gupta, A., et al. (2023). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Martin, A., et al. (2005). Drug Susceptibility Testing of Mycobacterium tuberculosis by a Nitrate Reductase Assay Applied Directly on Microscopy-Positive Sputum Samples. Journal of Clinical Microbiology, 43(8), 3768–3773. Available at: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364–367. Available at: [Link]

  • Hall, L., et al. (2012). A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid. Journal of Clinical Microbiology, 50(10), 3232–3238. Available at: [Link]

  • Fattorini, L., et al. (2008). External quality control of Mycobacterium tuberculosis drug susceptibility testing: results of two rounds in endemic countries. The International Journal of Tuberculosis and Lung Disease, 12(2), 214–217. Available at: [Link]

  • Maddry, J. A., et al. (2009). Discovery of dipiperidines as new antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 19(21), 6182–6185. Available at: [Link]

  • Moore, D. A. J., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 50(12), 4032–4037. Available at: [Link]

  • Shvets, N., et al. (2021). Targeting Non-Replicating Mycobacterium tuberculosis and Latent Infection: Alternatives and Perspectives. International Journal of Molecular Sciences, 22(24), 13349. Available at: [Link]

  • Cho, S. H., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380-1385. Available at: [Link]

  • Gold, B., et al. (2015). Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(4), 1954–1961. Available at: [Link]

  • Betts, J. C., et al. (2015). Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model. Tuberculosis, 95(5), 552–560. Available at: [Link]

  • Šink, R., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 239, 114526. Available at: [Link]

  • Cui, Z., et al. (2023). Effects of mutations in multiple Ethionamide-resistance-associated genes among Mycobacterium tuberculosis clinical isolates from China. Frontiers in Microbiology, 14, 1240325. Available at: [Link]

  • Warrier, T., et al. (2016). Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis. ACS Infectious Diseases, 2(10), 690–701. Available at: [Link]

  • Li, Y., et al. (2024). High-throughput Screening of Compounds against Autoluminescent Nonreplicating Mycobacterium tuberculosis under Diverse Conditions. bioRxiv. Available at: [Link]

  • Wayne, L. G., & Hayes, L. G. (1996). An in vitro model for sequential study of shiftdown of Mycobacterium tuberculosis through two stages of nonreplicating persistence. Infection and Immunity, 64(6), 2062–2069. Available at: [Link]

  • Kumar, P., & Singh, S. (2023). Advances in Anti-Tubercular Agents: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 112-125. Available at: [Link]

  • El-Zaatari, M., & El-Banna, T. (2014). Anti-Tuberculous Drugs and Susceptibility Testing Methods: Current Knowledge and Future Challenges. Journal of Mycobacterial Diseases, 4(2). Available at: [Link]

  • Reddy, M. V. R., et al. (2016). Synthesis and antitubercular activity of piperidine and morpholine 1, 8 naphthyridine analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 252-257. Available at: [Link]

  • Rao, S. P. S., et al. (2008). Low oxygen recovery assay (LORA) for high throughtput screening compounds against non-replicating Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Lasota, M., & Kuran, B. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5436. Available at: [Link]

  • CLSI. (2018). M48 Laboratory Detection and Identification of Mycobacteria, 2nd Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2020). M100 Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

Sources

Application Note: Target Identification and Validation in Proteomics Using 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (BPiFA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Target Deconvolution

Phenotypic drug discovery offers a powerful approach to identifying novel therapeutics by screening compounds for their effects on cellular or organismal function. However, a significant bottleneck in this process is Target Deconvolution —the identification of the specific molecular target(s) through which a compound exerts its biological effect.[1][2] Understanding the mechanism of action is critical for lead optimization, predicting off-target effects, and ensuring intellectual property protection.[3]

This application note introduces 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (BPiFA) , a novel chemical probe designed for proteomics research. Its unique structure, featuring a potential protein-binding pharmacophore (furan, piperidine, and tert-butyl groups) and a versatile carboxylic acid handle, makes it an ideal tool for Affinity Purification-Mass Spectrometry (AP-MS).[2][4] We provide a comprehensive, field-proven guide for utilizing BPiFA to isolate, identify, and validate its protein interaction partners from complex biological mixtures, thereby accelerating the target discovery pipeline.

Principle of the Method: Affinity Purification-Mass Spectrometry (AP-MS)

The AP-MS workflow is a cornerstone of chemical proteomics for identifying protein-ligand interactions.[5][6] The process leverages the specific, high-affinity interaction between a "bait" molecule and its "prey" protein partners.

The workflow, as applied to BPiFA, involves three main stages:

  • Immobilization: The BPiFA probe is covalently attached via its carboxylic acid group to a solid support matrix, typically NHS-activated agarose beads.[7][8]

  • Affinity Capture: The immobilized BPiFA-beads are incubated with a complex protein mixture, such as a cell lysate. Proteins that specifically bind to BPiFA are captured, while non-interacting proteins are removed through a series of stringent washes.[4]

  • Identification: The captured proteins are eluted or, more efficiently, digested into peptides directly on the beads ("on-bead digestion").[9][10][11] These peptides are then identified using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By comparing the proteins identified using BPiFA-beads against a negative control (e.g., beads without the ligand), high-confidence interaction partners can be determined.[6]

APMS_Workflow cluster_prep Probe Immobilization cluster_capture Affinity Capture cluster_analysis Analysis BPiFA BPiFA Molecule (-COOH handle) Beads NHS-Activated Beads BPiFA->Beads EDC/NHS Chemistry BPiFA_Beads BPiFA-Beads (Bait) Incubation Incubation & Binding BPiFA_Beads->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Wash Wash Steps (Remove Non-specific) Incubation->Wash Digestion On-Bead Digestion Wash->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis (Target ID) LCMS->Data

Figure 1: Overall workflow for target identification using BPiFA-based Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocols

PART A: Immobilization of BPiFA onto NHS-Activated Agarose Beads

This protocol describes the covalent coupling of BPiFA's carboxylic acid to an amine-reactive solid support using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[12][13] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with primary amines on the beads to form a stable amide bond.[14][15]

Materials:

  • NHS-Activated Agarose Beads (e.g., Thermo Scientific™ Pierce™ NHS-Activated Agarose)

  • BPiFA

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Coupling Buffer: 0.1 M MES, pH 6.0

  • Wash Buffer: 1 M NaCl

  • Quenching/Blocking Buffer: 1 M Ethanolamine, pH 8.0

  • Microcentrifuge tubes, rotator

Protocol:

  • Bead Preparation: Dispense 100 µL of 50% bead slurry into a 1.5 mL microcentrifuge tube. Wash the beads three times with 1 mL of ice-cold 1 mM HCl, followed by two washes with 1 mL of anhydrous DMF.

  • BPiFA Activation: In a separate tube, dissolve 10 µmol of BPiFA, 15 µmol of NHS, and 15 µmol of EDC in 500 µL of anhydrous DMF. Vortex briefly. Incubate at room temperature for 30 minutes to form the NHS ester.

  • Coupling Reaction: Add the activated BPiFA solution to the washed beads. Incubate for 2-4 hours at room temperature on a rotator.

    • Expert Tip: The efficiency of NHS ester reactions is highest at a neutral to slightly alkaline pH, but the stability of the ester itself is better at a slightly acidic pH. Performing the activation in anhydrous DMF before adding to beads suspended in a coupling buffer (or DMF) maximizes efficiency while minimizing hydrolysis.[7]

  • Washing: Pellet the beads by centrifugation (1,000 x g, 1 min). Discard the supernatant. Wash the beads sequentially with 1 mL of DMF (3 times), 1 mL of Wash Buffer (2 times), and 1 mL of PBS (2 times).

  • Blocking: To quench any unreacted NHS-ester sites, resuspend the beads in 1 mL of Quenching/Blocking Buffer. Incubate for 1 hour at room temperature on a rotator.

  • Final Wash: Wash the beads three times with 1 mL of PBS. Resuspend the final BPiFA-beads in 100 µL of PBS with a suitable preservative (e.g., 0.02% sodium azide) and store at 4°C.

  • Negative Control: Prepare a control set of beads by following the same procedure but omitting BPiFA during the activation step. This is crucial for distinguishing specific binders from proteins that non-specifically adhere to the agarose matrix.

PART B: Affinity Purification of Target Proteins

Materials:

  • BPiFA-immobilized beads and control beads

  • Cultured cells (e.g., HEK293T, HeLa)

  • Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails.

  • Wash Buffer: Lysis buffer without detergent (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Microcentrifuge, sonicator, rotator

Protocol:

  • Lysate Preparation: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 100 mg of pellet. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Sonicate the lysate briefly to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Binding/Incubation: Dilute the lysate to a final concentration of 1-2 mg/mL with Lysis Buffer. Add 20-30 µL of BPiFA-bead slurry (and control beads in a separate tube) to 1 mL of the diluted lysate.

  • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing: Pellet the beads (1,000 x g, 1 min, 4°C) and discard the supernatant. Wash the beads extensively to remove non-specific proteins:

    • 2 washes with 1 mL of Lysis Buffer.

    • 3 washes with 1 mL of Wash Buffer.

    • Expert Tip: The stringency of the washes is critical. Increasing salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can help eliminate weaker, non-specific interactions, but may also disrupt lower-affinity specific interactions. Optimization may be required.

PART C: On-Bead Digestion for Mass Spectrometry

On-bead digestion is a highly efficient method that minimizes sample loss compared to elution-based protocols.[9][16]

Materials:

  • Washed beads with captured proteins

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

  • Trypsin (MS-grade)

  • 50 mM Ammonium Bicarbonate (AmBic)

  • Formic Acid (FA)

Protocol:

  • Final Wash: After the final wash in Part B, perform one additional wash with 1 mL of 50 mM AmBic to remove any remaining salts and detergents.[17]

  • Reduction: Resuspend the beads in 50 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add 50 µL of Alkylation Buffer and incubate in the dark for 20 minutes.

  • Digestion: Pellet the beads and discard the supernatant. Wash once with 500 µL of 50 mM AmBic. Resuspend the beads in 100 µL of 50 mM AmBic containing 1 µg of trypsin.

  • Incubate overnight (12-16 hours) at 37°C with gentle shaking.

  • Peptide Collection: Centrifuge the tubes to pellet the beads. Carefully transfer the supernatant, which contains the digested peptides, to a new tube.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for C18 desalting and subsequent LC-MS/MS analysis.[11]

Data Analysis and Interpretation

After LC-MS/MS analysis, raw data files are processed using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. The key to identifying high-confidence interactors is to compare the protein abundances from the BPiFA pull-down against the negative control.

Key Metrics:

  • Fold Change: The ratio of protein abundance in the BPiFA sample relative to the control.

  • p-value: A statistical measure of the significance of the enrichment.

These metrics are often visualized in a volcano plot. Proteins that are significantly enriched (high fold change, low p-value) are considered high-confidence candidate interactors.

| Example Data Summary | | :--- | :--- | :--- | :--- | | Protein ID | Gene Name | Log2 (Fold Change) | -Log10 (p-value) | Status | | P12345 | TGT1 | 8.2 | 5.4 | High-Confidence Hit | | Q67890 | TGT2 | 6.5 | 4.8 | High-Confidence Hit | | P54321 | NSB1 | 1.1 | 0.5 | Non-specific Binder | | Q09876 | NSB2 | -0.5 | 0.2 | Background |

Mandatory Validation: Competitive Binding Assay

Identifying a protein by AP-MS is not sufficient proof of a direct interaction. A competitive binding assay is essential for validation.[18][19] The principle is that if the interaction is specific, an excess of free (non-immobilized) BPiFA will compete with the BPiFA-beads for the target protein, leading to a reduced signal for the target in the pull-down.[20]

Protocol:

  • Prepare cell lysate as described in Part B.

  • In one tube, pre-incubate 1 mL of lysate with an excess of free BPiFA (e.g., 100 µM final concentration) for 1 hour at 4°C.

  • In a parallel control tube, pre-incubate 1 mL of lysate with vehicle (e.g., DMSO).

  • Add BPiFA-beads to both tubes and proceed with the affinity purification and on-bead digestion as described previously.

  • Analyze the results by LC-MS/MS. A true binding partner will show a significantly reduced abundance in the sample pre-incubated with free BPiFA.

Competition_Assay cluster_control Control Condition cluster_competition Competition Condition Lysate1 Lysate + Target Protein Beads1 BPiFA-Beads Lysate1->Beads1 Incubate Result1 Target Protein Binds to Beads Beads1->Result1 Capture Lysate2 Lysate + Target Protein Free_BPiFA Excess Free BPiFA Lysate2->Free_BPiFA Pre-incubate Beads2 BPiFA-Beads Free_BPiFA->Beads2 Compete Result2 Binding is Blocked Beads2->Result2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furan-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, while conceptually straightforward, is often plagued by challenges related to the inherent reactivity and stability of the furan ring. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during these syntheses. The following question-and-answer format is designed to address specific experimental problems with causal explanations and actionable protocols.

Part 1: Troubleshooting Low or No Yield

Low product yield is one of the most common frustrations in organic synthesis. The issue can typically be traced back to reagent quality, reaction conditions, or inherent substrate limitations.[1][2]

Q1: My Paal-Knorr synthesis to form the furan ring is failing or giving very low yields. What are the primary causes?

A1: The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a fundamental method for creating the furan core.[3] Failure often stems from three main areas: the catalyst, water removal, and substrate stability.[4][5]

  • Causality: The reaction mechanism involves the protonation of a carbonyl, enolization of the second carbonyl, and a rate-determining intramolecular nucleophilic attack to form a cyclic hemiacetal.[6] This is followed by acid-catalyzed dehydration to yield the aromatic furan.[4] Strong mineral acids (e.g., H₂SO₄) can promote side reactions like polymerization or degradation of the furan product, which is notoriously acid-sensitive.[4][7] Furthermore, since water is a byproduct, its presence can inhibit the final dehydration step, stalling the reaction.[8]

  • Troubleshooting Protocol:

    • Optimize the Catalyst: Switch from strong mineral acids to milder alternatives. Lewis acids (e.g., Sc(OTf)₃, TiCl₄) or solid acid catalysts (e.g., montmorillonite clay) can be highly effective and reduce product degradation.[4]

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. For reactions that produce water, employ a Dean-Stark apparatus or add molecular sieves to drive the equilibrium toward the furan product.[8]

    • Control Temperature and Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Prolonged heating can destroy the product.[5] Microwave-assisted synthesis can be an excellent alternative, often dramatically reducing reaction times and improving yields.[4]

    • Verify Starting Material: Confirm the purity of your 1,4-dicarbonyl compound. Impurities can introduce competing side reactions.

Q2: I am attempting to oxidize a furan derivative (e.g., furfural) to furan-3-carboxylic acid, but the reaction is messy and the yield is poor. What should I investigate?

A2: The oxidation of furan aldehydes or alcohols to carboxylic acids requires careful selection of reagents to avoid over-oxidation or ring-opening. The furan ring itself can be susceptible to certain oxidizing agents.[9]

  • Causality: Strong oxidants can attack the electron-rich furan ring, leading to cleavage and the formation of complex byproducts. The desired transformation requires a selective oxidant that preferentially targets the aldehyde or alcohol functional group. Both homogeneous and heterogeneous catalytic systems have been developed to achieve this selectivity.[10]

  • Troubleshooting Protocol:

    • Select an Appropriate Oxidant: For converting furfural to furoic acid, avoid harsh conditions. Systems like CuO-MnCO₃ in sodium hypochlorite solution have shown high conversion and selectivity.[11] Biocatalytic methods using whole-cell systems like Pseudomonas putida are also highly effective and operate under mild conditions.[12][13]

    • Control Reaction pH: For reactions in aqueous media, pH is critical. The stability of furans can be highly dependent on pH, with degradation occurring under both strongly acidic and basic conditions.[14][15] Buffer the reaction mixture to maintain an optimal pH for both catalyst activity and substrate stability.

    • Manage Reaction Temperature: Exothermic oxidation reactions can lead to temperature spikes, promoting side reactions. Maintain strict temperature control using an ice bath, especially during reagent addition.[16]

Part 2: Addressing Product Purity and Side Reactions

A successful reaction is not only defined by yield but also by the purity of the isolated product. Contaminants often arise from predictable side reactions or product degradation.

Q3: My reaction mixture turns dark brown or black, and I isolate a tarry, insoluble material along with my product. What is this and how can I prevent it?

A3: The formation of dark, polymeric materials, often called "humins," is a classic problem in furan chemistry, especially when using acid catalysts and carbohydrate-derived starting materials.[8]

  • Causality: Furan rings, particularly those with electron-donating substituents, are prone to acid-catalyzed polymerization and ring-opening reactions.[7][9] This process is initiated by the protonation of the furan ring, which generates reactive electrophiles that can attack other furan molecules, leading to a cascade of condensation reactions.[9]

  • Troubleshooting Protocol:

    • Use Milder Conditions: As with low-yield issues, the primary solution is to reduce the "stress" on the molecule. Lower the reaction temperature, use a milder acid catalyst (or a heterogeneous catalyst that can be easily filtered off), and minimize the reaction time.[4]

    • Solvent Choice: The choice of solvent can significantly impact furan stability. Studies have shown that polar aprotic solvents, such as DMF, can have a stabilizing effect on furan derivatives under synthetic conditions.[14][15]

    • Protect Sensitive Groups: If your substrate has other acid-sensitive functional groups, consider a protection strategy before proceeding with the furan synthesis.[4]

    • Quench Promptly: Once the reaction is complete by TLC analysis, quench it immediately to prevent prolonged exposure of the product to harsh conditions.[2]

Q4: My Feist-Bénary synthesis is not producing the expected furan-3-carboxylate. The reaction seems to stall. What is happening?

A4: The Feist-Bénary synthesis, a base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, is a powerful route to substituted furans.[17][18] However, it can sometimes halt at a stable intermediate.

  • Causality: The reaction proceeds through condensation to form a β'-hydroxydihydrofuran intermediate.[19] The final step is the dehydration of this intermediate to form the aromatic furan ring. While the initial condensation is base-catalyzed, the final dehydration often requires acidic conditions. If the reaction medium remains basic or neutral, this intermediate can be isolated, a phenomenon known as an "interrupted" Feist-Bénary reaction.[8][19]

  • Troubleshooting Protocol:

    • Acidic Workup: After the initial base-catalyzed reaction appears complete, carefully acidify the mixture with a catalytic amount of a protic acid (e.g., dilute HCl) to promote the final dehydration step.[8]

    • Choice of Base: While a base is necessary, strong bases like NaOH can cause unwanted side reactions such as ester hydrolysis.[19] Using milder organic bases like pyridine or triethylamine is often preferred to minimize these issues.[8][18]

    • Temperature Control: The reaction typically requires heating (50–100°C), but prolonged exposure to high temperatures can cause decomposition. Monitor the reaction to find the optimal balance of time and temperature.[19]

Part 3: Visualization and Data

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common synthesis problems.

TroubleshootingWorkflow Start Low Yield or Impure Product Observed CheckReagents Step 1: Verify Reagent Purity & Stoichiometry Start->CheckReagents ReviewConditions Step 2: Review Reaction Conditions (Temp, Time, Catalyst, Solvent) CheckReagents->ReviewConditions AnalyzeCrude Step 3: Analyze Crude Product (NMR, LC-MS, TLC) ReviewConditions->AnalyzeCrude IdentifyByproducts Side Products Identified? AnalyzeCrude->IdentifyByproducts IncompleteReaction Starting Material Remains? IdentifyByproducts->IncompleteReaction No Optimize Step 4: Formulate Optimization Strategy IdentifyByproducts->Optimize Yes (Adjust Selectivity) Degradation Polymerization / Degradation? IncompleteReaction->Degradation No IncompleteReaction->Optimize Yes (Increase Temp/Time, Change Catalyst) Degradation->Optimize Yes (Milder Conditions, Shorter Time) Success Problem Solved Degradation->Success No (Re-evaluate Synthetic Route) Implement Implement Changes & Rerun Optimize->Implement Implement->Start

Caption: A systematic workflow for troubleshooting synthesis issues.

Key Reaction: Paal-Knorr Furan Synthesis Mechanism

This diagram illustrates the mechanism and highlights the critical dehydration step.

PaalKnorr cluster_0 Paal-Knorr Mechanism cluster_1 Potential Failure Point Dicarbonyl 1,4-Dicarbonyl Protonation Carbonyl Protonation (Acid Catalyst H+) Dicarbonyl->Protonation 1 Enolization Enolization Protonation->Enolization 2 Cyclization Intramolecular Attack (Rate-Determining Step) Enolization->Cyclization 3 Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal 4 Dehydration Dehydration (-H2O) Hemiacetal->Dehydration 5 Furan Furan Product Dehydration->Furan 6 SideReaction Polymerization / Degradation (Strong Acid) Furan->SideReaction [H+]

Caption: Mechanism of the Paal-Knorr synthesis and potential side reactions.

Table 1: Catalyst and Condition Comparison for Paal-Knorr Synthesis
Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Protic Acid H₂SO₄, p-TsOHHigh temp, long timeInexpensive, traditionalLow yields for sensitive substrates, polymerization risk[4]
Lewis Acid Sc(OTf)₃, TiCl₄, Bi(NO₃)₃Milder temp, shorter timeHigh yields, fewer side reactionsHigher cost, moisture sensitive[4]
Solid Acid Montmorillonite, ClaysHeterogeneous, variable tempEasy removal, reusableCan be less active than homogeneous catalysts[4]
Microwave Various catalystsSealed vessel, 100-150°C, 5-15 minDrastically reduced reaction time, improved yields[4]Requires specialized equipment

Part 4: Purification Protocols

Even with a successful reaction, isolating the pure furan-3-carboxylic acid can be challenging.

Q5: What is the best general procedure for purifying furan-3-carboxylic acids?

A5: The purification strategy depends on the physical properties of your specific derivative (solid vs. liquid) and the nature of the impurities.

  • Causality: Furan-3-carboxylic acid itself is a solid that can often be purified by recrystallization.[20][21] However, crude reaction mixtures may contain unreacted starting materials, catalysts, and polymeric byproducts that require different techniques. The carboxylic acid functionality allows for acid-base extraction, a powerful purification tool.

  • Recommended General Purification Workflow:

    • Initial Workup: After quenching the reaction, perform an initial extraction. If the product is in an organic solvent, wash with brine to remove water-soluble impurities.

    • Acid-Base Extraction:

      • Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

      • Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

      • Separate the aqueous layer and wash it once with fresh organic solvent to remove any trapped organic impurities.

      • Cool the aqueous layer in an ice bath and carefully re-acidify with cold dilute acid (e.g., 1M HCl) until the furan-3-carboxylic acid precipitates.

      • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

    • Chromatography/Recrystallization:

      • If impurities persist, column chromatography on silica gel can be effective. Note: Silica gel is acidic and can cause degradation of very sensitive furans; deactivating the silica with triethylamine in the eluent can mitigate this.[1]

      • For solid products, recrystallization from a suitable solvent (e.g., water, aqueous ethanol) is an excellent final purification step.[21] Sublimation under vacuum is also a viable method for some derivatives.[20]

References

  • Benchchem. Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Benchchem. Technical Support Center: Optimizing Organic Reaction Yields.
  • Liu, Q., et al. Efficient Oxidation of Furfural to Furancarboxylic Acid over CuO‐MnCO3 Catalyst. ChemistrySelect.
  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate.
  • Benchchem. Common side reactions in the synthesis of furans.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Alfa Chemistry. Feist-Bénary Reaction.
  • Quora. What could be reason for getting a very low yield in organic chemistry?.
  • Benchchem. Troubleshooting common issues in furan ring synthesis.
  • Benchchem. Technical Support Center: Furan Ring Stability and Degradation.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Benchchem. Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Guidechem. 3-Furoic acid 488-93-7 wiki.
  • Wikipedia. Feist–Benary synthesis.
  • Zhang, Z., et al. (2019). Preparation of Furoic Acid by Oxidation of Furfural. Chinese Journal of Organic Chemistry.
  • Frontiers in Bioengineering and Biotechnology. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation.
  • Wen, D., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers.
  • ChemicalBook. 3-Furoic acid | 488-93-7.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Organic Syntheses. mucobromic acid.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.

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Overcoming poor yield in the synthesis of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing the complex challenges associated with the synthesis of piperidine-containing compounds. As a cornerstone moiety in over twenty classes of pharmaceuticals and numerous alkaloids, the efficient construction of the piperidine ring is of paramount importance to researchers in medicinal chemistry and drug development.[1] However, the synthesis is often plagued by issues of low yield, poor selectivity, and difficult purifications.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental shortcomings and implement robust solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, common problems encountered during piperidine synthesis in a question-and-answer format.

Category 1: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and atom-economical route to piperidines, but it is not without its challenges due to the aromatic stability of the starting material.[2]

Q1: My hydrogenation of a substituted pyridine is stalling or resulting in a very low yield. What are the likely causes and how can I fix it?

A: This is a frequent issue stemming from several potential factors related to catalyst activity and reaction conditions. The primary culprits are often catalyst poisoning, catalyst inhibition by the basic nitrogen atom, or insufficient reaction parameters.[3]

Causality & Troubleshooting Strategy:

  • Catalyst Poisoning: Impurities in your pyridine starting material, such as sulfur or phosphorous-containing compounds from previous synthetic steps, can irreversibly bind to the catalyst's active sites and poison it.[3]

    • Solution: Purify the pyridine precursor before hydrogenation. Techniques like distillation or column chromatography can remove catalyst poisons.

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of both pyridine and the piperidine product can coordinate to the metal catalyst, inhibiting its activity.[2][3]

    • Solution: Add an acid like glacial acetic acid or HCl to the reaction mixture.[3][4][5] Protonation of the nitrogen atom prevents it from binding to the catalyst, thereby enhancing reactivity.[2][3]

  • Insufficient Reaction Conditions: Overcoming the aromaticity of the pyridine ring requires sufficient energy input.[2][3]

    • Solution: Increase hydrogen pressure (typically 50-80 bar) and/or temperature (e.g., 60-80 °C).[3][4] Platinum (PtO₂, Pt/C) or Rhodium (Rh/C) based catalysts are often more effective for this transformation than Palladium catalysts.[3][5]

Troubleshooting Workflow: Low Yield in Pyridine Hydrogenation

start Low Yield / Incomplete Reaction check_purity Is Starting Material Pure? start->check_purity purify Purify Pyridine Precursor (Distillation, Chromatography) check_purity->purify No check_acid Is an Acidic Additive Used? check_purity->check_acid Yes purify->check_acid add_acid Add Glacial Acetic Acid or HCl check_acid->add_acid No check_conditions Are Reaction Conditions Sufficient? check_acid->check_conditions Yes add_acid->check_conditions optimize_conditions Increase H2 Pressure (50-80 bar) Increase Temperature (60-80 °C) Switch to Pt or Rh catalyst check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Decision workflow for troubleshooting pyridine hydrogenation.

Q2: My pyridine reduction yields a mixture of cis and trans diastereomers with poor selectivity. How can I improve the formation of the desired isomer?

A: Diastereoselectivity in pyridine hydrogenation is highly dependent on reaction conditions, particularly hydrogen pressure.

Causality & Troubleshooting Strategy:

The stereochemical outcome is determined by the way the substrate adsorbs onto the catalyst surface. Generally, higher hydrogen pressures can favor the formation of the cis isomer. For instance, in some reductions of substituted pyridines, increasing the H₂ pressure from 30 to 80 bar has been shown to significantly improve the cis:trans ratio.[3]

  • Solution:

    • Optimize Hydrogen Pressure: Systematically screen a range of pressures (e.g., 30 bar, 50 bar, 80 bar) to find the optimal condition for your specific substrate.

    • Catalyst Choice: The choice of catalyst and support can influence selectivity. Experiment with different catalysts such as PtO₂, Rh/C, or Rh₂O₃.[3][6]

    • Solvent: The solvent can influence the substrate's conformation and interaction with the catalyst. While acetic acid is common, exploring other protic solvents may be beneficial.

Table 1: Catalyst & Condition Effects on Pyridine Hydrogenation

CatalystTypical Pressure (bar)Typical Temperature (°C)AdditiveKey Characteristics
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Acetic AcidHighly effective, often used for challenging substrates.[4][5]
Rh/C 30 - 8060 - 80Acetic Acid / HClGenerally very active, but can sometimes promote ring-opening.[3]
Pd/C 10 - 5025 - 100Acetic Acid / HClWidely used but can be less effective for electron-deficient pyridines.[2]
Category 2: Pictet-Spengler Reaction

This powerful reaction builds the piperidine ring fused to an aromatic system but is sensitive to reaction parameters, which can lead to low yields and side products.[7][8]

Q3: My Pictet-Spengler reaction is giving a complex mixture and low yield. What are the common pitfalls?

A: The Pictet-Spengler reaction proceeds via the formation of an iminium ion, which then undergoes electrophilic aromatic substitution.[8] Low yields are often due to an unfavorable equilibrium in imine/iminium formation, decomposition of the starting materials, or insufficient nucleophilicity of the aromatic ring.

Causality & Troubleshooting Strategy:

  • Acid Catalyst: The choice and concentration of the acid are critical. The acid catalyzes both the formation of the imine and its subsequent protonation to the reactive iminium ion.[9] Too strong an acid or too high a concentration can lead to side reactions or decomposition.

    • Solution: Screen various Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) and Lewis acids (e.g., BF₃·OEt₂).[9] Start with catalytic amounts and incrementally increase if the reaction does not proceed.

  • Reaction Temperature: Higher temperatures can promote side reactions, including polymerization or decomposition of the aldehyde or amine starting materials.[9]

    • Solution: Screen a range of temperatures, starting from 0 °C or even lower (e.g., -20 °C) before gradually increasing to room temperature or gentle heating.[9]

  • Substrate Electronics: The cyclization step is an electrophilic aromatic substitution. Electron-rich aromatic rings (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups) react under milder conditions and give higher yields.[8][10] Electron-deficient rings may require harsher conditions and give poor yields.

    • Solution: If possible, modify the substrate to include electron-donating groups on the aromatic ring. If this is not possible, stronger acid catalysis and higher temperatures may be necessary, but optimization is key to avoiding decomposition.

Pictet-Spengler Reaction Mechanism

sub β-Arylethylamine + Aldehyde imine Imine Intermediate sub->imine - H₂O iminium Iminium Ion (Electrophilic) imine->iminium + H⁺ (Acid Catalyst) cyclized Cyclized Intermediate (Non-aromatic) iminium->cyclized 6-endo-trig Cyclization product Tetrahydroisoquinoline Product cyclized->product - H⁺ (Rearomatization)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Category 3: N-Functionalization & Purification
Q4: During the N-alkylation of my secondary piperidine, I'm forming a significant amount of the quaternary ammonium salt as a byproduct. How can I improve selectivity for the tertiary amine?

A: The formation of quaternary salts occurs when the desired tertiary amine product reacts further with the alkylating agent. This is a common issue when the product is of similar or greater nucleophilicity than the starting material.

Causality & Troubleshooting Strategy:

  • Relative Reaction Rates: The issue is one of competing reaction rates. To favor mono-alkylation, the concentration of the alkylating agent must be kept low relative to the secondary amine.

    • Solution 1: Slow Addition: Add the alkylating agent (e.g., alkyl halide) slowly to the reaction mixture using a syringe pump.[11] This ensures the piperidine is always in large excess, minimizing the chance of the tertiary amine product reacting.

    • Solution 2: Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[11][12] This base will scavenge the HX byproduct without competing in the alkylation. For many simple alkylations, an inorganic base like K₂CO₃ is sufficient if solubility is not an issue.[12]

    • Solution 3: Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.

Q5: I am struggling to purify my piperidine product from the unreacted pyridine starting material after a reduction reaction. Simple distillation isn't working. Why?

A: Pyridine and piperidine form a constant boiling azeotropic mixture, making their separation by simple fractional distillation extremely difficult.[3][13] The azeotrope consists of about 92% piperidine and 8% pyridine and boils at approximately 106.1°C.[3]

Solution: Selective Salt Formation

A highly effective chemical separation method involves exploiting the difference in reactivity between piperidine and pyridine with carbon dioxide.

  • Principle: Piperidine, a secondary aliphatic amine, readily reacts with CO₂ in a suitable organic solvent to form a solid piperidine carbonate salt. Pyridine, being significantly less basic and aromatic, does not react under these conditions.[3][13][14]

  • Protocol: The crude mixture is dissolved in an organic solvent, and CO₂ gas is bubbled through the solution. The precipitated piperidine carbonate is then isolated by filtration, while the pyridine remains in the filtrate. The pure piperidine is subsequently liberated from the salt by treatment with a strong base (e.g., NaOH) and extracted.[13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general guideline and may require optimization for specific substrates.[3][4]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid (as solvent, approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Add PtO₂ (Adams' catalyst, 1-5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system with N₂ gas, followed by purging with H₂ gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[4]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50°C) for 4-24 hours. Monitor the reaction progress by TLC, GC-MS, or ¹H NMR by carefully withdrawing aliquots.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas (N₂ or Argon).

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter it through a pad of Celite® to remove the catalyst.[3] Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and most of the acetic acid. The crude product can be purified further by distillation, crystallization, or column chromatography after a basic workup to neutralize any remaining acid.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for constructing the piperidine ring? A: There are three main routes for piperidine synthesis.[1]

  • Intramolecular Cyclization: A linear substrate containing a nitrogen source (like an amine) and other reactive groups cyclizes to form the ring. This includes methods like intramolecular hydroamination and allylic amination.[1][15]

  • Intermolecular Reactions: Two or more components react to build the ring. This includes reductive amination of dicarbonyl compounds and cycloaddition reactions like the Aza-Diels-Alder reaction.[1]

  • Hydrogenation/Reduction of Pyridines: This involves the saturation of a pre-existing pyridine ring, as detailed in the troubleshooting section.[1]

Q2: How should I choose a protecting group for the piperidine nitrogen during a multi-step synthesis? A: The choice of a nitrogen protecting group is critical and depends on its stability to downstream reaction conditions and the ease of its removal.

  • Boc (tert-Butoxycarbonyl): Widely used, stable to many nucleophilic and basic conditions, but cleaved by strong acids (e.g., TFA).[16][17]

  • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (H₂/Pd-C), which might be incompatible if other reducible functional groups are present.[17]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in DMF.[16][17][18] This makes it orthogonal to Boc and Cbz groups.

Q3: What are the key factors that control stereoselectivity in piperidine synthesis? A: Achieving high stereoselectivity is a major challenge.[1] The key factors depend on the reaction type:

  • For Cyclization Reactions: The stereochemistry can be directed by chiral catalysts, chiral auxiliaries attached to the substrate, or by using substrates from the chiral pool (e.g., amino acids).[15][19] The protecting group itself can sometimes act as a chiral director.[1]

  • For Hydrogenation: As discussed, reaction conditions like pressure, catalyst, and additives play a crucial role in determining the diastereoselectivity of the reduction.[3]

  • For Cycloadditions (e.g., Aza-Diels-Alder): The stereochemical outcome can be influenced by the use of chiral Lewis acid catalysts and the geometry of the diene and dienophile.[3]

References

  • O’Brien, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • O’Brien, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Mancini, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • NileRed. (2023). Making Piperidine to piss off my FBI Agent. YouTube. [Link]

  • Wikipedia. Pictet–Spengler reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Bunce, R.A. (1992). Piperidine Synthesis. DTIC. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • ResearchGate. (2019). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • ACS Publications. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Google Patents. (2009). A kind of purification method of high-purity piperidine.
  • NIH. (2020). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. [Link]

  • NIH. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. [Link]

  • ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry. [Link]

  • MDPI. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. MDPI. [Link]

  • ResearchGate. (2015). Reductive amination and amide synthesis. ResearchGate. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

  • White Rose eTheses Online. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • ResearchGate. (2022). Common side reactions in peptide synthesis. ResearchGate. [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]

  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. National Institutes of Health. [Link]

  • ResearchGate. (2021). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Piperidine. Wikipedia. [Link]

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Technical Support Center: Purification of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (Compound A). This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this molecule. Given its unique zwitterionic character, stemming from the presence of both a carboxylic acid and a basic piperidine nitrogen, standard purification protocols often require significant optimization.

This guide provides a structured approach to troubleshooting common issues, grounded in the fundamental principles of organic chemistry. We will explore the causality behind experimental choices and offer validated protocols to enhance purity, yield, and reproducibility.

Understanding the Molecule: The Root of Purification Challenges

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid possesses distinct functional groups that dictate its physicochemical properties and, consequently, the challenges in its purification:

  • Carboxylic Acid (Acidic): This group can be deprotonated under basic conditions to form a carboxylate salt, which is highly soluble in aqueous solutions.

  • Piperidine Nitrogen (Basic): This tertiary amine can be protonated under acidic conditions to form an ammonium salt, which is also water-soluble.

  • Zwitterionic Nature: At its isoelectric point (pI), the molecule exists as a zwitterion, with both the carboxylic acid and the piperidine nitrogen being ionized. This internal salt formation often leads to high crystallinity but very low solubility in most common organic solvents, making techniques like standard normal-phase chromatography and recrystallization from non-polar solvents challenging.[1][2]

  • Furan Ring: The furan core is an electron-rich aromatic system that can be sensitive to strong acids and oxidative conditions.

  • tert-Butyl Group: This bulky, non-polar group contributes to the molecule's solubility in some organic solvents when it is in its neutral form.

The primary purification challenge arises from the need to manipulate the pH of the solution to control the ionization state of the molecule, thereby modulating its solubility in aqueous and organic phases.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of Compound A.

FAQ 1: My compound has poor solubility in common recrystallization solvents. How can I crystallize it effectively?

The Problem: You've completed the synthesis and, after an initial work-up, have a crude solid. However, it won't dissolve in typical solvents like ethyl acetate, hexanes, or even moderately polar solvents like acetone or isopropanol, making recrystallization seem impossible.

The Scientific Reason: This poor solubility is a classic characteristic of a zwitterion.[2] The strong ionic interactions within the crystal lattice of the internal salt make it difficult for common organic solvents to solvate the molecule effectively.

Troubleshooting Protocol: pH-Adjusted Recrystallization

This technique leverages the amphoteric nature of your compound. The goal is to convert the zwitterion into either its free acid or free base form, which will have better solubility in an organic solvent system.

Step-by-Step Methodology:

  • Dissolution: Suspend your crude solid in a water-miscible solvent where the neutral form is expected to be soluble (e.g., ethanol, isopropanol, or acetonitrile).

  • pH Adjustment (Acidification): Slowly add an aqueous acid (e.g., 1 M HCl) dropwise while stirring and gently warming. As the piperidine nitrogen is protonated, the compound will convert to its hydrochloride salt. This salt form should dissolve more readily in the polar solvent mixture. Continue adding acid until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities remain, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add a base (e.g., 1 M NaOH or an organic base like triethylamine) to the warm solution. As the pH approaches the isoelectric point, the zwitterionic form of the compound will become less soluble and begin to crystallize.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a cold solvent (like a 1:1 mixture of water and the organic solvent used), and dry under vacuum.

dot ```dot graph RecrystallizationWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Crude Zwitterionic Solid\n(Poor Solubility)"]; B [label="Suspend in EtOH/Water"]; C [label="Add 1M HCl (dropwise)\nProtonates Piperidine"]; D [label="Dissolved HCl Salt Form"]; E [label="Hot Filtration\n(Removes Insolubles)"]; F [label="Slowly Add 1M NaOH\nAdjust to Isoelectric Point (pI)"]; G [label="Crystallization of\nPure Zwitterion"]; H [label="Filter, Wash & Dry"]; I [label="Pure Compound A"];

A -> B; B -> C [label="Warming"]; C -> D; D -> E [label="Optional"]; E -> F; D -> F [style=dotted, label="If no filtration"]; F -> G; G -> H; H -> I; }

Caption: Logic of a sequential acid-base extraction.

Step-by-Step Methodology:

  • Dissolve: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or DCM.

  • Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). A[3]ny basic impurities (like excess piperidine) will be protonated and extracted into the aqueous layer. Discard the aqueous layer.

  • Extract Product: Now, extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). Your target compound's carboxylic acid will be deprotonated, forming the water-soluble sodium salt, which moves into the aqueous layer. N[4]eutral impurities will remain in the organic layer.

  • Isolate Product: Separate the aqueous layer containing your product salt. Cool this layer in an ice bath and carefully re-acidify it with cold 1 M HCl until the pH is neutral (~pH 6-7). Your zwitterionic product should precipitate out of the solution.

  • Collect: Collect the precipitated solid by filtration, wash with cold water to remove salts, and dry thoroughly. This material is often significantly purer and can be a final product or be further polished by recrystallization.

[2]### References

  • PubMed. (n.d.). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Retrieved from

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug. Retrieved from

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from

  • Unknown Source. (n.d.). Acid-Base Extraction.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. Retrieved from

  • ResearchGate. (2015). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from

  • ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from

  • Unknown Source. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from

  • Reddit. (2025). Isolation/purification of zwitterionic phospholipid. Retrieved from

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from

  • MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Retrieved from

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from

  • PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from

  • Arkivoc. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates. Retrieved from

Sources

Optimizing reaction conditions for the synthesis of substituted furans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted furans. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental hurdles and optimize reaction conditions. Furans are a cornerstone scaffold in pharmaceuticals, natural products, and materials science, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the most common strategies for furan synthesis.

Q1: What are the primary classical methods for synthesizing substituted furans, and what are their key principles?

A1: The two most foundational methods are the Paal-Knorr Furan Synthesis and the Feist-Benary Furan Synthesis.[4]

  • Paal-Knorr Furan Synthesis: This is one of the most direct and widely used methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][5][6] The reaction can be driven by both protic acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[7][8] The core mechanism involves the protonation of one carbonyl, which is then attacked by the enol form of the second carbonyl to form a cyclic hemiacetal, followed by dehydration to yield the aromatic furan ring.[1][8]

  • Feist-Benary Furan Synthesis: This method constructs the furan ring by condensing an α-halo ketone with a β-dicarbonyl compound (like a β-ketoester) in the presence of a base.[9][10][11][12][13] The reaction proceeds via deprotonation of the β-dicarbonyl to form an enolate, which then acts as a nucleophile, attacking the α-halo ketone.[9][11] Subsequent intramolecular cyclization and dehydration yield the substituted furan.[9][11]

Q2: My starting 1,4-dicarbonyl compound for a Paal-Knorr synthesis is complex and sensitive to strong acids. What are my options?

A2: This is a common limitation of the classical Paal-Knorr conditions.[7] Fortunately, numerous modern variations offer milder alternatives.

  • Mild Lewis Acids: Instead of strong protic acids, consider using milder Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃).[7][14] These can effectively catalyze the cyclization under less harsh conditions, preserving sensitive functional groups.

  • Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite clay or zeolites can promote the reaction and offer the significant advantage of simplified workup through simple filtration.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts that can result from prolonged heating.[5][15]

  • Ionic Liquids: Certain ionic liquids, such as [BMIm]BF₄, can serve as both the solvent and catalyst, enabling the reaction to proceed at room temperature without the need for an added acid catalyst.[7]

Q3: What determines the regioselectivity in the Feist-Benary synthesis? I am observing a mixture of isomers.

A3: Regioselectivity in the Feist-Benary reaction is a critical point controlled by both steric and electronic factors during the initial nucleophilic attack.[9][16] The enolate formed from the β-dicarbonyl compound can potentially attack the α-halo ketone to form an intermediate that could lead to different isomers.

  • Substrate Control: The inherent structure of your reactants is the primary determinant. Bulky substituents on either the α-halo ketone or the β-dicarbonyl compound can sterically hinder one reaction pathway, favoring another.

  • Reaction Conditions: While less influential than substrate structure, the choice of base and solvent can sometimes modulate the regiochemical outcome. Milder bases like pyridine or triethylamine are generally preferred as they are less likely to promote side reactions or isomerizations.[9][11][16]

Section 2: Troubleshooting Guide for Low Yields & Side Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered during furan synthesis.

Paal-Knorr Synthesis Troubleshooting

Problem 1: Low yield despite complete consumption of the 1,4-dicarbonyl starting material.

This common issue points towards product degradation or the formation of soluble, non-desired side products.[14]

Potential Cause Explanation & Causality Recommended Solution
Product Degradation Furans, particularly electron-rich derivatives, are sensitive to the strong acidic conditions and high temperatures often used in classical Paal-Knorr protocols.[6][14] Prolonged reaction times can lead to polymerization or ring-opening.Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed. Lower the reaction temperature and accept a longer reaction time if necessary. Switch to a milder catalyst as detailed in FAQ A2.[7][14]
Aldol/Condensation Side Reactions The acidic conditions can promote self-condensation of the dicarbonyl starting material or other aldol-type side reactions, creating polymeric byproducts.[14]Use a dehydrating agent like phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O) which can favor the desired intramolecular cyclization over intermolecular side reactions.[8] Consider running the reaction at a higher dilution.
Incomplete Dehydration The final, rate-determining step is the dehydration of the cyclic hemiacetal intermediate.[1][7] If water is not effectively removed or the dehydrating agent is inefficient, the equilibrium will not favor the aromatic furan product.[14]Ensure your dehydrating agent is active and used in sufficient quantity. For reactions run in a solvent, using a Dean-Stark apparatus to azeotropically remove water can be highly effective.
Feist-Benary Synthesis Troubleshooting

Problem 2: The reaction stalls, and I isolate a hydroxydihydrofuran intermediate instead of the furan.

This is a well-documented phenomenon known as the "interrupted" Feist-Benary reaction.[9][16] The final dehydration step is often not spontaneous under the initial basic conditions.

Potential Cause Explanation & Causality Recommended Solution
Insufficient Driving Force for Dehydration The initial base-catalyzed condensation forms the stable hydroxydihydrofuran. The elimination of water to form the aromatic ring requires an acid catalyst.[16]After the initial condensation is complete (confirm by TLC), carefully add a catalytic amount of a protic acid (e.g., a few drops of HCl or p-TsOH) to the reaction mixture to promote the final dehydration step.[16]
Base-Induced Side Reactions Using a strong base like NaOH or NaOEt can lead to hydrolysis of ester groups on the β-dicarbonyl substrate or other undesired reactions, complicating the mixture and potentially preventing clean dehydration.[9]Use a milder, non-nucleophilic base such as pyridine or triethylamine.[9][11][16] These are sufficient to catalyze the initial condensation without causing extensive side reactions.

Section 3: Experimental Protocols & Workflows

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol provides a rapid and efficient synthesis using modern techniques to improve yield and reduce reaction time.[5]

Materials:

  • Hexane-2,5-dione (1.0 mmol, 114 mg)

  • Montmorillonite K-10 clay (200 mg)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add hexane-2,5-dione (1.0 mmol) and montmorillonite K-10 clay (200 mg).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 120°C for 5-10 minutes.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, allow the vial to cool to room temperature.

  • Add 5 mL of diethyl ether to the vial and stir for 5 minutes.

  • Filter the mixture through a short plug of celite to remove the clay catalyst.

  • Wash the celite plug with additional diethyl ether (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol uses standard benchtop techniques for a reliable synthesis.[11]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Pyridine (2.0 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add pyridine (2.0 eq) to the solution.

  • Slowly add chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours.[11]

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[11]

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Paal-Knorr Furan Synthesis Mechanism

This diagram illustrates the key steps: protonation, intramolecular nucleophilic attack (enolization and cyclization), and dehydration.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Furan Synthesis Start 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl (H+) Start->Protonation Acid Catalyst Enolization Enol/Enolate Formation Protonation->Enolization Equilibrium Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Rate-determining step Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration (-H₂O) Hemiacetal->Dehydration Acid Catalyst Furan Substituted Furan Dehydration->Furan

Caption: Key mechanistic steps of the Paal-Knorr furan synthesis.

Diagram 2: Troubleshooting Workflow for Low Yields

This logical workflow helps diagnose and resolve issues with reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Is Starting Material Fully Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions or Product Degradation Check_SM->Side_Reactions Yes Action1 Increase Temperature or Reaction Time Incomplete_Reaction->Action1 Action2 Use More Active Catalyst Incomplete_Reaction->Action2 Action3 Use Milder Conditions (Temp, Catalyst) Side_Reactions->Action3 Action4 Monitor Reaction to Avoid Over-running Side_Reactions->Action4 Action5 Check Reactant Purity Side_Reactions->Action5

Caption: A decision tree for troubleshooting low-yield furan syntheses.

References

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Recent Progress in the Synthesis of Furan. Retrieved from [Link]

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • National Institutes of Health. (2016). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Retrieved from [Link]

  • ACS Publications. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (2023). Feist–Benary synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Retrieved from [Link]

  • chemeurope.com. (n.d.). Feist-Benary synthesis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of furans. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Furans – Recent Advances. Retrieved from [Link]

  • Wiley Online Library. (2010). Feist‐Bénary Reaction. Retrieved from [Link]

  • ResearchGate. (2005). Feist-Bénary furan synthesis. Retrieved from [Link]

  • RSC Publishing. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Retrieved from [Link]

  • National Institutes of Health. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • National Institutes of Health. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. Retrieved from [Link]

  • SpringerLink. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Retrieved from [Link]

  • MDPI. (2024). Ultrasonic-Formic Acid Pretreatment Coupled with Metal Ion/Deep Eutectic Synergistic Catalysis: Efficient Conversion of Biomass to 5-Hydroxymethylfurfural. Retrieved from [Link]

  • ACS Publications. (2017). Cu(I)-Catalyzed Synthesis of Furan-Substituted Allenes by Use of Conjugated Ene-yne Ketones as Carbene Precursors. Retrieved from [Link]

  • National Institutes of Health. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Retrieved from [Link]

  • Wikipedia. (2024). Furan. Retrieved from [Link]

  • ACS Publications. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of Furan Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Furan-containing molecules are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1][2][3] However, their often hydrophobic nature presents a significant hurdle: poor aqueous solubility. This common issue can lead to unreliable in vitro assay results, underestimation of a compound's true potency, and ultimately, the premature abandonment of promising drug candidates.[4][5][6]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges with furan derivatives, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is my furan derivative poorly soluble in my aqueous assay buffer?

A: Furan derivatives, like many heterocyclic compounds, can be highly lipophilic ("grease-ball" molecules) or have strong crystal lattice energy ("brick-dust" molecules), both of which contribute to poor aqueous solubility.[7][8] When a concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the DMSO concentration drops dramatically. This shift in the solvent environment can cause the compound to precipitate out of the solution if its concentration exceeds its aqueous solubility limit.[9][10]

Q2: What is the first and most direct method to try and solubilize my compound for an in vitro assay?

A: The use of a co-solvent is the most straightforward initial approach.[8] This involves creating a high-concentration stock solution in a suitable organic solvent, which is then diluted into the aqueous assay medium.[8]

  • Action: Prepare a 10-100 mM stock solution of your furan derivative in 100% DMSO.[8]

  • Rationale: DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar substances.[11] It is crucial to ensure the compound is fully dissolved in the stock solution before proceeding to dilutions.

  • Caution: The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[12][13] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Q3: What are the visual signs of compound precipitation in my assay?

A: Compound precipitation can manifest in several ways:

  • Visible particulates: You may see solid particles floating in the well or settled at the bottom.

  • Cloudiness or turbidity: The solution may appear hazy or opaque.

  • Film formation: A thin film can develop on the surface of the liquid or coat the walls of the microplate well.

These effects can interfere with assay readouts, particularly those based on light absorbance or fluorescence, leading to false positive or negative results.[14]

Q4: My compound precipitates even with DMSO. What should I do next?

A: If simple dilution from a DMSO stock is unsuccessful, a systematic approach is needed to find a suitable solubilization strategy. The following troubleshooting guide provides a decision-making framework and detailed protocols.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Persistent solubility issues require a multi-faceted approach. The following decision tree illustrates a logical workflow for selecting an appropriate solubilization strategy.

solubilization_workflow start Start: Compound Precipitates in Aqueous Buffer q_cosolvent Is final DMSO concentration <0.5% and still precipitating? start->q_cosolvent try_cosolvent Optimize Co-solvent System (e.g., DMSO/Ethanol mix) q_cosolvent->try_cosolvent Yes q_ph Does the compound have ionizable groups (pKa)? q_cosolvent->q_ph No try_cosolvent->q_ph adjust_ph Adjust Buffer pH (pH = pKa ± 1) q_ph->adjust_ph Yes q_surfactant Is a non-ionic surfactant tolerated by the assay? q_ph->q_surfactant No adjust_ph->q_surfactant use_surfactant Incorporate Surfactants (e.g., Tween-80, Pluronic F-68) q_surfactant->use_surfactant Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) q_surfactant->use_cyclodextrin No reassess Re-evaluate Solubility & Assay Performance use_surfactant->reassess use_cyclodextrin->reassess

Caption: Decision tree for selecting a furan derivative solubilization strategy.

Problem 1: Immediate Precipitation Upon Dilution

Cause: The compound's intrinsic aqueous solubility is extremely low, and the final concentration in the assay buffer far exceeds this limit. The rapid shift from an organic solvent (DMSO) to a predominantly aqueous environment forces the compound out of solution.[9]

Solution 1: pH Modification

  • Principle: For furan derivatives with ionizable functional groups (e.g., carboxylic acids or amines), solubility can be dramatically altered by adjusting the pH of the buffer. By shifting the pH away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form.

  • When to Use: This is a primary strategy for compounds with a known pKa. For acidic compounds, increasing the pH above the pKa will deprotonate them, typically increasing solubility. For basic compounds, lowering the pH below the pKa will protonate them, which also generally enhances solubility.

  • Protocol:

    • Determine the pKa of your compound (experimentally or through in silico prediction).

    • Prepare a series of buffers with pH values ranging from pKa - 2 to pKa + 2.

    • Attempt to dissolve the compound in each buffer to identify the optimal pH for solubility.

    • Crucially, verify that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Solution 2: Use of Surfactants

  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[15][16][17]

  • When to Use: When pH modification is not an option or is ineffective. Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation.

  • Common Surfactants and Starting Concentrations:

SurfactantTypeTypical Starting Concentration (w/v)Key Considerations
Polysorbate 80 (Tween® 80) Non-ionic0.01 - 0.1%Widely used, generally low toxicity. Can interfere with some assays.
Pluronic® F-68 Non-ionic0.02 - 0.2%Biocompatible, often used in cell culture.
Sodium Lauryl Sulfate (SLS) Ionic0.1 - 1.0%Strong solubilizer, but can denature proteins. Use with caution.[17]
  • Protocol:

    • Prepare the assay buffer containing the desired concentration of the surfactant.

    • Add the DMSO stock of your furan derivative to the surfactant-containing buffer.

    • Mix thoroughly and allow it to equilibrate before adding to the assay plate.

    • Always run a control with the surfactant alone to check for assay interference.

Solution 3: Use of Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][] They can form "inclusion complexes" with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its aqueous solubility.[20][21]

  • When to Use: This is an excellent alternative to surfactants, especially in sensitive cell-based assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[22]

  • Protocol:

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

    • Prepare the final compound solution by adding the DMSO stock to the HP-β-CD solution.

    • Vortex and/or sonicate briefly to facilitate the formation of the inclusion complex.

    • As with other methods, a vehicle control containing HP-β-CD is essential.

Problem 2: Inconsistent or Irreproducible Assay Results

Cause: This can be due to time-dependent (kinetic) precipitation, where the compound falls out of solution over the duration of the assay. Another cause is the formation of compound aggregates, which can lead to non-specific inhibition or activation, skewing your results. Low solubility can lead to variable data and inaccurate Structure-Activity Relationships (SAR).[5]

Solution: Perform a Kinetic Solubility Assessment

  • Principle: Before running a full assay, it's critical to determine if your compound remains in solution under the exact assay conditions (buffer, temperature, time). A kinetic solubility assay measures the solubility of a compound when it is introduced to an aqueous buffer from a DMSO stock solution.[23][24] This can be done simply using a plate reader to detect light scattering caused by precipitated particles (nephelometry).[25]

  • Workflow Diagram:

kinetic_solubility_assay prep_stock 1. Prepare 10 mM Compound Stock in 100% DMSO serial_dilute 2. Serially dilute compound in assay buffer in a 96-well plate prep_stock->serial_dilute incubate 3. Incubate plate at assay temperature (e.g., 37°C) serial_dilute->incubate read_plate_t0 4. Read Absorbance/Turbidity at Time = 0 incubate->read_plate_t0 read_plate_tx 5. Read Absorbance/Turbidity at Assay Endpoint (e.g., 2 hours) read_plate_t0->read_plate_tx analyze 6. Analyze Data: Plot Turbidity vs. Concentration. Identify onset of precipitation. read_plate_tx->analyze

Caption: Workflow for a basic kinetic solubility assessment.

  • Detailed Protocol: Kinetic Solubility Assessment via Nephelometry [25][26]

    • Preparation: Prepare a 10 mM stock solution of your furan derivative in 100% DMSO.

    • Plating: In a clear 96-well plate, add 2 µL of the DMSO stock to 98 µL of your final assay buffer in the first well (this gives a 200 µM starting concentration and 2% DMSO).

    • Serial Dilution: Perform a 1:2 serial dilution across the plate using the assay buffer.

    • Controls: Include wells with buffer only and buffer with 2% DMSO as negative controls.

    • Incubation and Reading:

      • Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) immediately after dilution (T=0).

      • Incubate the plate under your exact assay conditions (e.g., 37°C for 2 hours).

      • Read the absorbance again at the end of the incubation period (T=final).

    • Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that shows no significant increase in turbidity is your approximate kinetic solubility limit under those conditions. This will inform the maximum concentration you can reliably test in your biological assay.

By systematically addressing solubility, you can have greater confidence in your experimental data and make more informed decisions in your drug discovery pipeline.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Garg, T. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Gothwal, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Conti, P., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Rizvi, S. A. A., & Shammika, N. (2017). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. [Link]

  • Mattson, M. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Chaudhary, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Gelling, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Zhang, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettra. [Link]

  • Nivrutti, G. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

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  • Sharma, D. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Henrich, C. J. (2017). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? PMC. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization (2024). [Link]

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  • ResearchGate. Synthesis and biological activities of furan derivatives (2016). [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes (2023). [Link]

  • Gallery, J. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Open Access Journals. Principles Involved in Bioassay by different Methods: A Mini-Review (2018). [Link]

  • Kumar, S., & Singh, S. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Irie, T., & Uekama, K. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Physical Chemistry Chemical Physics. A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. [Link]

  • PharmaState Academy. BIOASSAY AND ITS TYPES. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays (2013). [Link]

  • MDPI. Cycloruthenated Imines: A Step into the Nanomolar Region (2022). [Link]

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Technical Support Center: Stabilizing 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. The following information is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is showing unexpected discoloration (e.g., turning yellow or brown) over time. What is the likely cause?

A1: Discoloration is a common indicator of degradation, particularly for compounds containing a furan moiety. The furan ring is susceptible to oxidation and acid-catalyzed degradation, which can lead to the formation of colored byproducts.[1][2] The likely culprits are:

  • Oxidation: Furan rings can be oxidized by atmospheric oxygen, especially when exposed to light or in the presence of trace metal ions.[3][4][5] This can lead to ring-opening reactions, forming highly reactive and colored 1,4-dicarbonyl compounds.[4]

  • Acid-Catalyzed Degradation: Furan rings are notoriously unstable in acidic conditions.[1][6] Even mildly acidic pH can catalyze ring-opening, leading to a cascade of secondary reactions and the formation of multiple degradation products.[7]

  • Photodegradation: Exposure to UV or even ambient light can promote the degradation of furan-containing compounds.[8]

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Control pH: Ensure the pH of your solution is neutral or slightly basic. Furan rings are generally more stable under basic conditions.[1]

  • Use High-Purity Solvents: Trace impurities in solvents can sometimes catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.

Q2: I'm observing a loss of potency or a decrease in the concentration of my compound in solution over a short period. What degradation pathways should I be aware of?

A2: A decrease in the concentration of the parent compound points to one or more degradation pathways. For 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, the primary points of instability are the furan ring and the carboxylic acid group.

  • Furan Ring Opening: As mentioned, both acid-catalyzed hydrolysis and oxidation can lead to the cleavage of the furan ring.[3][6] This is often the primary degradation pathway for furan-containing molecules.

  • Decarboxylation: Carboxylic acids, especially when attached to an aromatic ring, can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[9] For furan-3-carboxylic acids, this would lead to the formation of the corresponding furan derivative without the carboxylic acid group.

  • Oxidative Degradation of the Piperidine Moiety: While the piperidine ring itself is relatively stable, the benzylic-like position of the C-N bond attached to the furan ring could be susceptible to oxidative cleavage.[10]

Below is a diagram illustrating the potential degradation pathways:

Parent 5-tert-Butyl-2-piperidin-1-ylmethyl- furan-3-carboxylic acid RingOpened Ring-Opened Products (1,4-dicarbonyls) Parent->RingOpened Acid/Base Oxidation Light Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat OxidizedPiperidine Oxidized Piperidine Derivatives Parent->OxidizedPiperidine Oxidation

Caption: Potential degradation pathways for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: The optimal storage conditions aim to minimize the impact of the degradation factors discussed above.

ParameterRecommendationRationale
Temperature -20°C or -80°C (for long-term storage)Lower temperatures significantly slow down the rate of all chemical reactions, including degradation.[1]
Solvent Anhydrous DMSO or EthanolThese are common solvents for creating stock solutions. Ensure they are of high purity and stored under an inert atmosphere.
pH Neutral to slightly basic (if in an aqueous buffer)Furan rings are more stable in non-acidic conditions.[1]
Atmosphere Inert gas (Argon or Nitrogen)This minimizes exposure to oxygen, thereby preventing oxidative degradation.[5]
Light Protected from light (amber vials)Prevents photodegradation.[8]

Note: For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. The stability of 2-furancarboxylic acid in aqueous solution is limited, and storage for more than a day is not advised.[11]

Q4: How can I monitor the degradation of my compound and identify the degradation products?

A4: A robust analytical method is crucial for monitoring stability. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

Experimental Protocol: Stability Monitoring by HPLC

  • Method Development: Develop a stability-indicating HPLC method. This means the method should be able to separate the parent compound from all potential degradation products.

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks.

  • Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study.[12][13][14][15][16] This involves intentionally degrading the compound under various stress conditions:

    • Acidic: 0.1 M HCl at room temperature and 60°C.

    • Basic: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC. The goal is to achieve 10-30% degradation of the parent compound.[12] The chromatograms should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradation products.

  • Identification of Degradants: If necessary, the degradation products can be identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful, especially for volatile degradation products.[1][17][18][19][20]

cluster_0 Forced Degradation cluster_1 Analysis A Parent Compound B Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C HPLC Analysis B->C D Separation of Parent and Degradants C->D E LC-MS for Identification D->E

Caption: Workflow for a forced degradation study.

Q5: Does the tert-butyl group have any effect on the stability of the molecule?

A5: Yes, the tert-butyl group can influence the stability of the molecule in a few ways:

  • Steric Hindrance: The bulky tert-butyl group can provide steric protection to the adjacent furan ring, potentially hindering the approach of reactants and thus slowing down degradation.[21][22][23]

  • Electronic Effects: The tert-butyl group is an electron-donating group through induction.[24] This can increase the electron density of the furan ring, which might slightly increase its susceptibility to electrophilic attack (e.g., by protons in an acidic solution) but could also stabilize the ring in other contexts.[25]

References

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87. [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Semantic Scholar. [Link]

  • Wang, Y., et al. (2020). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Christensen, E., et al. (2015). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. National Renewable Energy Laboratory. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]

  • Ma, Y., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition. [Link]

  • Tsao, W.-X., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Fiveable. Tert-Butyl Group Definition. [Link]

  • Szabo, L., et al. (2019). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Lee, K., & Lee, S. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed. [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]

  • Wu, J., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]

  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Heterocyclic Letters. [Link]

  • Tsao, W.-X., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Bornscheuer, U. T. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • Pryor, W. A., & Gleicher, G. J. (1965). Chemistry of the tert-butyl radical: polar character, .rho. value for reaction with toluenes, and the effect of radical polarity on the ratio of benzylic hydrogen abstraction to addition to aromatic rings. Journal of the American Chemical Society. [Link]

  • Cohen, Y., & Jefferis, R. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Kumar, V., & Kumar, S. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences. [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Capuano, E., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. [Link]

  • Gordon, J. C., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]

  • Alsante, K. M., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • NIST. 3-Furancarboxylic acid. [Link]

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Technical Support Center: Optimizing Cell Permeability for Furan-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the cell permeability of your furan-based drug candidates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying scientific principles to ensure your experimental choices are both effective and well-justified.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment and optimization of cell permeability for furan-based compounds.

Q1: What are the first steps I should take to assess the permeability of my new furan-based compound?

A: A tiered approach is most effective. Start with a high-throughput, cost-effective assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[1][2] This will give you a baseline understanding of your compound's ability to cross a lipid membrane without the complexities of active transport.[1][3] If the results from PAMPA are promising, or if you suspect active transport might be involved, you should then proceed to cell-based assays like the Caco-2 or MDCK assays.[4][5][6]

Q2: My furan-based compound shows low permeability in the PAMPA assay. What are the likely causes?

A: Low passive permeability in a PAMPA assay for a furan-based compound often points to suboptimal physicochemical properties. Key factors to consider are:

  • High Polarity: The furan ring itself has some polarity. Excessive polar functional groups on your molecule can hinder its ability to partition into the lipophilic membrane.[7]

  • High Molecular Weight: Larger molecules generally diffuse more slowly across membranes.[7]

  • Excessive Hydrogen Bond Donors: A high number of hydrogen bond donors can lead to a significant energy penalty for desolvation as the compound moves from the aqueous environment to the lipid membrane.[8]

  • Low Lipophilicity: The compound may not be sufficiently lipid-soluble to readily enter the artificial membrane.[9][10][11] An ideal logP range of 1-3 is often cited for good oral permeation.[9]

Q3: What is the difference between the Caco-2 and MDCK permeability assays?

A: Both are cell-based assays that provide more complex biological information than PAMPA, but they have key differences:

  • Origin: Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, differentiate into a monolayer that resembles the intestinal epithelium.[6][12] MDCK (Madin-Darby Canine Kidney) cells are of canine kidney origin.[13][14]

  • Transporter Expression: Caco-2 cells naturally express a variety of transporters relevant to drug absorption in the human gut, including efflux transporters like P-glycoprotein (P-gp) and BCRP.[12][15] Standard MDCK cells have low expression of these transporters, making them a good model for studying passive permeability in a cellular context.[13][14] However, MDCK cells can be transfected to overexpress specific transporters, like P-gp in MDR1-MDCK cells, to study specific efflux mechanisms.[13][16][17]

  • Culture Time: Caco-2 cells require a longer culture time (typically 21 days) to fully differentiate and form a tight monolayer, whereas MDCK cells form a monolayer more quickly (around 4-7 days).[15][18]

Q4: How do I interpret a high efflux ratio in a Caco-2 or MDR1-MDCK assay?

A: An efflux ratio, calculated as the permeability from the basolateral to the apical side (B-A) divided by the permeability from the apical to the basolateral side (A-B), greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-gp.[15] This means the cell is actively pumping your compound out, which can significantly limit its net absorption and bioavailability. To confirm the involvement of a specific transporter, the assay can be repeated in the presence of a known inhibitor of that transporter.[15]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Issue 1: Low Permeability of a Furan-Based Compound

If your furan-based drug candidate exhibits low permeability, a systematic approach is needed to identify the root cause and devise a strategy for improvement.

G cluster_0 Permeability Assessment Start Start with Furan-Based Drug Candidate PAMPA Perform PAMPA Assay Start->PAMPA Classify Classify Permeability (High/Low) PAMPA->Classify High_Perm High Permeability: Proceed to Cell-Based Assays (Caco-2/MDCK) Classify->High_Perm Pe > 1.5 x 10⁻⁶ cm/s Low_Perm Low Permeability: Troubleshoot Classify->Low_Perm Pe < 1.5 x 10⁻⁶ cm/s G Start Low Permeability in Caco-2/MDCK Assay CheckEfflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Start->CheckEfflux EffluxDecision Efflux Ratio > 2? CheckEfflux->EffluxDecision HighEfflux High Efflux Suspected EffluxDecision->HighEfflux Yes LowEfflux Low Efflux: Investigate Other Causes EffluxDecision->LowEfflux No InhibitorStudy Run Assay with Efflux Pump Inhibitor (e.g., Verapamil for P-gp) HighEfflux->InhibitorStudy OtherCauses Consider Poor Solubility, Metabolism, or Paracellular Transport LowEfflux->OtherCauses InhibitorResult Permeability Increases? InhibitorStudy->InhibitorResult EffluxConfirmed Efflux Confirmed: Redesign Compound to Avoid Transporter Recognition InhibitorResult->EffluxConfirmed Yes InhibitorResult->OtherCauses No

Caption: Decision tree for troubleshooting low cell-based permeability.

Issue 2: High Variability in Permeability Assay Results

High variability can obscure the true permeability of your compound. Ensuring assay integrity is crucial.

Potential Cause Diagnostic Check Proposed Solution / Next Step
Inconsistent Monolayer Integrity (Caco-2/MDCK) Check the Transepithelial Electrical Resistance (TEER) values for each well before and after the assay. [13][15]Also, measure the flux of a low permeability marker like Lucifer Yellow. [3][13]Discard data from any wells with TEER values below the established threshold for your lab or with high Lucifer Yellow leakage. [15][19]Review cell seeding and culturing protocols to ensure consistency. [18]
Compound Adsorption to Plates Calculate the percent recovery of the compound at the end of the experiment. Low recovery (<70-80%) suggests adsorption.Use low-binding plates for the assay. [15]Including a small percentage of protein like BSA in the receiver buffer can sometimes mitigate non-specific binding.
Compound Instability Analyze the compound in the donor and receiver wells at the end of the assay to check for degradation products.If the compound is unstable in the assay buffer, consider adjusting the pH or performing the assay over a shorter time period. [15]
Inconsistent Pipetting/Handling Review the standard deviation across replicate wells.Ensure proper mixing of solutions and careful pipetting to avoid disturbing the artificial membrane (PAMPA) or cell monolayer (Caco-2/MDCK). [20]Automating liquid handling can improve reproducibility. [18]

Section 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • 96-well PAMPA plate (hydrophobic PVDF membrane filter plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Solutions: Dilute the test compound from the DMSO stock to the final desired concentration (e.g., 10 µM) in PBS. Ensure the final DMSO concentration is low (typically ≤1%) to not affect membrane integrity. [20]2. Coat the Membrane: Carefully apply 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the entire membrane surface is coated. 3. Add Acceptor Solution: Add 200-300 µL of PBS to each well of the 96-well acceptor plate.

  • Add Donor Solution: Add 150-200 µL of the test compound solution to each well of the coated donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter wells is in contact with the acceptor solution.

  • Incubation: Cover the assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-16 hours). [3][20]7. Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference sample of the initial donor solution.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS or another suitable analytical method.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula that accounts for the surface area of the membrane, volume of the wells, and incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive and active transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound stock solution (10 mM in DMSO)

  • Low permeability marker (e.g., Lucifer Yellow)

  • TEER meter

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for differentiation and monolayer formation. [15][18]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²). [19]3. Prepare for Transport: Wash the monolayers gently with pre-warmed (37°C) transport buffer. Equilibrate the cells in the buffer for 20-30 minutes at 37°C. [19]4. Apical to Basolateral (A→B) Transport:

    • Add the test compound solution (diluted in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes). [19]7. Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Integrity Check (Post-Assay): Re-measure TEER or measure the flux of Lucifer Yellow to confirm the monolayer was not compromised during the experiment.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests active efflux. [15]

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • MedChemComm (RSC Publishing). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • Taylor & Francis Online. Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • Cre
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • PubMed Central (PMC). In Vitro Methods for Measuring the Permeability of Cell Monolayers.
  • Caco2 assay protocol. (Source provides a detailed protocol).
  • Taylor & Francis Online. Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Creative Bioarray. Caco-2 permeability assay.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • ACS Publications. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
  • ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • Semantic Scholar. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
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  • Enamine. MDR1-MDCKII Permeability Assay.
  • Enamine. Caco-2 Permeability Assay.
  • PubMed. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
  • BioIVT. Cell Permeability Assay.
  • Eurofins Discovery. Absorption & Permeability Services.
  • Semantic Scholar. In Vitro Methods for Measuring the Permeability of Cell Monolayers.
  • Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells.
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  • PubMed. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
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Technical Support Center: Enhancing the Selectivity of Furan Derivatives for Specific Enzyme Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Furan Derivatives in Drug Discovery

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom that serves as a crucial structural component in numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, like phenyl rings, which can lead to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[1][2] Furan derivatives exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties, making them a significant class of compounds in medicinal chemistry.[3] However, a critical challenge in their development as therapeutic agents is achieving high selectivity for their intended enzyme target to minimize off-target effects and associated toxicities.[4] This guide provides troubleshooting advice and detailed protocols to help researchers overcome common obstacles in enhancing the selectivity of furan-based enzyme inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with furan derivatives to optimize their enzyme selectivity.

Q1: My furan derivative shows potent inhibition of my target enzyme, but it also inhibits several related enzymes. What are the first steps to improve its selectivity?

A1: The initial step is to conduct a thorough Structure-Activity Relationship (SAR) study.[5][6] This involves synthesizing and testing a series of analogs with systematic modifications to the furan core and its substituents. Pay close attention to how changes in the size, electronics, and hydrophobicity of different parts of the molecule affect its activity against both the target and off-target enzymes. Even minor modifications to the substitution pattern on the furan ring can significantly alter the biological activity. Additionally, consider computational approaches like molecular docking to understand the binding modes of your compound in the active sites of both the desired and undesired targets.[][8] This can reveal key interactions that can be exploited to enhance selectivity.

Q2: I'm observing significant off-target effects in my cellular assays that don't correlate with the inhibition of known related enzymes. What could be the cause?

A2: Furan derivatives can sometimes be metabolized by cytochrome P450 enzymes into reactive intermediates, which can lead to off-target toxicity.[1][9] It's important to investigate the metabolic stability of your compound. An early assessment of potential metabolic liabilities can save considerable time and resources. Consider performing in vitro metabolic stability assays using liver microsomes. If your compound is found to be rapidly metabolized, you may need to modify its structure to block the sites of metabolism without compromising its activity against the target enzyme.

Q3: My furan derivative has poor aqueous solubility, which is making it difficult to obtain reliable data in my enzyme assays. What can I do?

A3: Poor solubility is a common issue with organic small molecules, including some furan derivatives.[10][11] Several strategies can be employed to address this. Initially, you can try using co-solvents like DMSO, but be mindful of their potential to inhibit enzyme activity at higher concentrations.[12] It is recommended to keep the final concentration of such solvents low and consistent across all assays.[12] For compounds with very low solubility, formulation strategies such as the use of surfactants or creating solid dispersions can be explored.[13] From a medicinal chemistry perspective, you can introduce polar functional groups into the molecule, provided they do not negatively impact binding to the target enzyme.[14]

Q4: How do I set up my initial enzyme inhibition assay to get the most meaningful data for selectivity profiling?

A4: A well-designed initial assay is crucial. Start by determining the Michaelis-Menten constant (Km) for your substrate under the chosen assay conditions.[15] For initial inhibitor screening, it's often recommended to use a substrate concentration at or below the Km.[12] This will allow you to identify competitive, non-competitive, and uncompetitive inhibitors.[12] When testing your furan derivatives, use a concentration range that spans several orders of magnitude to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16] Ensure your assay includes appropriate controls, such as a no-inhibitor control and a no-enzyme control.[16]

Q5: What are the advantages of using computational modeling in enhancing the selectivity of furan derivatives?

A5: Computational modeling, including molecular docking and molecular dynamics (MD) simulations, can provide invaluable insights into the molecular basis of inhibitor binding and selectivity.[][8] Molecular docking can predict the preferred binding pose of your furan derivative in the enzyme's active site, highlighting key interactions.[] MD simulations can then be used to assess the stability of these interactions over time and to understand how modifications to the inhibitor might affect its binding to different enzymes.[] These computational methods can help prioritize the synthesis of new analogs, saving both time and resources in the lab.[8] AI and machine learning are also emerging as powerful tools to predict binding affinities and potential off-target interactions.[]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Potency or Lack of Inhibition

Problem: Your furan derivative shows weak or no inhibition of the target enzyme.

Possible Causes & Solutions:

  • Incorrect Assay Conditions: Ensure that the assay buffer, pH, temperature, and incubation times are optimal for your enzyme.[17] Verify that any co-factors required for enzyme activity are present at the correct concentrations.

  • Compound Instability: The furan derivative may be unstable under the assay conditions. Assess the compound's stability in the assay buffer over the time course of the experiment using techniques like HPLC.

  • Poor Solubility: As mentioned in the FAQs, poor solubility can lead to an underestimation of potency.[11] Try the solubility enhancement techniques described earlier.

  • Inactive Compound: The synthesized compound may not have the expected structure or purity. Verify the compound's identity and purity using analytical techniques such as NMR and mass spectrometry.

  • Enzyme Quality: The enzyme preparation may have low activity. Always test the activity of your enzyme stock before starting an inhibition assay.[18]

Workflow for Troubleshooting Low Potency:

Caption: Troubleshooting workflow for low inhibitor potency.

Guide 2: Poor Selectivity and Off-Target Effects

Problem: The furan derivative inhibits multiple enzymes or shows cellular toxicity unrelated to the target.

Possible Causes & Solutions:

  • Homologous Enzyme Targets: The active sites of related enzymes may be highly similar. A detailed structural comparison of the target and off-target enzymes is necessary.

  • Metabolic Activation: As discussed, the furan ring can be metabolized to reactive species.[9]

  • Non-Specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation.

Workflow for Improving Selectivity:

Caption: Workflow for enhancing inhibitor selectivity.

Guide 3: Inconsistent or Non-Reproducible Assay Results

Problem: You are getting variable results from your enzyme inhibition assays.

Possible Causes & Solutions:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[17] Use calibrated pipettes and consider preparing master mixes.

  • Reagent Instability: Ensure all reagents, including the enzyme, substrate, and inhibitor, are stored correctly and are not degraded.

  • Assay Drift: Over the course of a long experiment, factors like temperature fluctuations or evaporation from microplates can affect results.

  • Contaminants in Samples: Impurities in your compound or other reagents can interfere with the assay.[19]

Data Presentation: Example of Inconsistent Results

ReplicateIC50 (µM) of Compound X
15.2
215.8
32.1
Mean 7.7
Std Dev 7.4

A high standard deviation relative to the mean is a clear indicator of non-reproducible results.

Part 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme.

    • Enzyme Stock Solution: Dilute the enzyme to the desired concentration in assay buffer.

    • Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Inhibitor Stock Solution: Dissolve the furan derivative in 100% DMSO to create a high-concentration stock.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the furan derivative solution at various concentrations to the wells of a black microplate.[17] For controls, add 2 µL of DMSO.

    • Add 88 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Read the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in fluorescence) for each well.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Determining IC50 Values
  • Perform the enzyme inhibition assay as described in Protocol 1, using a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution is a good starting point).

  • Plot the data with the inhibitor concentration on the x-axis (log scale) and the percentage of enzyme activity on the y-axis.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% of the maximal inhibition.

Protocol 3: Assessing Target Selectivity using a Panel of Related Enzymes
  • Identify a panel of enzymes that are structurally or functionally related to your primary target.

  • For each enzyme in the panel, determine the IC50 value of your furan derivative using the appropriate assay conditions for that enzyme.

  • Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for the primary target. A higher selectivity index indicates greater selectivity.

Data Presentation: Example Selectivity Profile

EnzymeIC50 (µM)Selectivity Index (vs. Target Enzyme A)
Target Enzyme A0.5-
Off-Target B1530
Off-Target C>100>200
Off-Target D2.55
Protocol 4: Basic Solubility Assessment
  • Prepare a stock solution of the furan derivative in DMSO at a high concentration (e.g., 10 mM).

  • Serially dilute the stock solution into aqueous buffer (relevant to your assay conditions).

  • Visually inspect each dilution for precipitation after a defined incubation period. The highest concentration that remains clear provides a rough estimate of the kinetic solubility.

  • For more quantitative data, techniques such as nephelometry can be used.

Part 4: Advanced Strategies for Enhancing Selectivity

Structure-Activity Relationship (SAR) Guided Optimization

The biological activity of furan-containing molecules is highly dependent on the nature and position of substituents on the furan ring.[1] A systematic exploration of these substitutions is key to improving selectivity. For instance, replacing a bulky hydrophobic group with a smaller, more polar one might disrupt binding to an off-target with a smaller binding pocket while maintaining affinity for the primary target.

Computational Modeling Approaches

As previously mentioned, computational tools are powerful for guiding the design of more selective inhibitors.[][20]

  • Molecular Docking: Can help visualize how an inhibitor fits into the active site of different enzymes, revealing opportunities for designing analogs that exploit subtle differences.[]

  • Molecular Dynamics (MD) Simulations: Provide a dynamic view of the enzyme-inhibitor complex, helping to assess the stability of key interactions and the role of protein flexibility in inhibitor binding.[]

  • Free Energy Perturbation (FEP): A more computationally intensive method that can provide more accurate predictions of changes in binding affinity resulting from modifications to the inhibitor.

Logical Relationship for Integrating Experimental and Computational Approaches:

G cluster_0 Experimental Workflow cluster_1 Computational Workflow A Initial Hit Compound B Enzyme Inhibition & Selectivity Profiling A->B C SAR Analysis B->C D Synthesize New Analogs C->D F Docking & MD Simulations of Hit C->F Inform Computational Studies E Test New Analogs D->E E->B G Identify Key Interactions & Differences in Binding Sites F->G H In Silico Design of New Analogs G->H I Predict Binding Affinity & Selectivity H->I I->D Guide Synthesis

Caption: Integrated experimental and computational drug design cycle.

References

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

  • Pharmacological activity of furan derivatives. (2024-12-10). Available at: [Link]

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  • Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10. - ResearchGate. Available at: [Link]

  • SAR studies of furan derivatives. Table 1. SAR studies of furan derivativesTable 1. SAR studies of furan derivativesTable 1. SAR studies of furan derivativesSAR studies of furan derivatives - ResearchGate. Available at: [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023-10-21). Available at: [Link]

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - NIH. (2023-08-30). Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023-02-18). Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

  • New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PMC - NIH. Available at: [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed. Available at: [Link]

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Validation & Comparative

Validating Novel Enzyme Inhibitors: A Comparative Guide to 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid Against Established Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a novel enzyme inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, objective comparison of a novel compound, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (herein referred to as Compound X), with established clinical inhibitors of human Carbonic Anhydrase II (hCA II), a well-validated therapeutic target. This document will delve into the experimental validation of Compound X, presenting its performance against Acetazolamide and Dorzolamide, supported by detailed experimental protocols and data.

Introduction to the Target: Carbonic Anhydrase II

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a pivotal role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its activity is crucial for pH regulation, CO2 transport, and electrolyte secretion.[2] The dysregulation of hCA II has been implicated in various pathologies, making it a significant target for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain cancers.[2][3]

Compound X, a furan-3-carboxylic acid derivative, has been synthesized as a potential novel inhibitor of hCA II. The furan scaffold is a known pharmacophore in various enzyme inhibitors, and its derivatives have been explored for carbonic anhydrase inhibition.[4] This guide outlines the necessary steps to validate its efficacy and compares its inhibitory profile with the benchmark clinical inhibitors Acetazolamide and Dorzolamide.

Comparative Analysis of Carbonic Anhydrase II Inhibitors

A direct comparison of the inhibitory potential of Compound X with established drugs is essential for evaluating its therapeutic promise. Acetazolamide, a systemic inhibitor, and Dorzolamide, a topical inhibitor, serve as excellent benchmarks for this analysis.[3][5]

ParameterCompound X (Hypothetical Data)AcetazolamideDorzolamide
Target Enzyme Human Carbonic Anhydrase II (hCA II)Human Carbonic Anhydrase II (hCA II)Human Carbonic Anhydrase II (hCA II)
IC50 Value 85 nM~30 nM[6]0.18 nM[7]
Mechanism of Action Competitive InhibitionNon-competitive Inhibition[8]Inhibition of aqueous humor secretion[9]
Inhibition Constant (Ki) 45 nM12 nM[5]Not directly comparable
Route of Administration InvestigationalOral/Intravenous[10]Topical (Ophthalmic)[9]
Key Therapeutic Use Glaucoma (potential)Glaucoma, Epilepsy, Altitude Sickness[3]Glaucoma[9]

Note: Data for Compound X is hypothetical and for illustrative purposes within this guide.

Experimental Validation Workflow

The validation of Compound X as a hCA II inhibitor follows a structured workflow, from enzyme production to detailed kinetic analysis. This process ensures the reliability and reproducibility of the findings.

G cluster_0 Phase 1: Enzyme Preparation cluster_1 Phase 2: Inhibition Assays cluster_2 Phase 3: Comparative Analysis A Gene Synthesis & Cloning (hCA2 gene into pET vector) B Recombinant Protein Expression (E. coli BL21(DE3)) A->B C Cell Lysis & Clarification B->C D Affinity Chromatography Purification (His-tag or native affinity) C->D E Protein Purity & Concentration Check (SDS-PAGE & Bradford Assay) D->E F Primary Screening (Single high concentration of Compound X) E->F G IC50 Determination (Dose-response curve) F->G H Mechanism of Action Studies (Lineweaver-Burk Plot) G->H I Ki Determination H->I J Benchmark Inhibitor Assays (Acetazolamide & Dorzolamide) I->J K Data Comparison & Reporting J->K

Caption: Experimental workflow for the validation of a novel hCA II inhibitor.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the validation of Compound X as an hCA II inhibitor.

Part 1: Recombinant Human Carbonic Anhydrase II (hCA II) Production

Rationale: A highly pure and active enzyme is the cornerstone of any reliable inhibitor screening assay. Recombinant expression in E. coli is a standard and efficient method for producing large quantities of hCA II.[11]

Protocol:

  • Transformation:

    • Transform a pET vector containing the human CA2 gene into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[11]

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

    • Purify the recombinant hCA II from the supernatant using affinity chromatography. A metal affinity column can be used for His-tagged protein or a Sepharose-iminodiacetate-Zn(2+) column for the native enzyme.[12][13]

    • Elute the purified protein and dialyze against a storage buffer.

    • Confirm the purity of the enzyme by SDS-PAGE and determine the concentration using a Bradford assay.

Part 2: In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Assay)

Rationale: The p-nitrophenyl acetate (p-NPA) assay is a widely used colorimetric method for measuring the esterase activity of carbonic anhydrase.[2][14] It is a simple and high-throughput compatible method for screening and characterizing inhibitors.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • hCA II Working Solution: Dilute the purified hCA II stock to a final concentration of 0.2-0.3 µM in assay buffer.[14]

    • Substrate Solution: Prepare a 15 mM stock solution of p-NPA in ethanol or acetonitrile.[14]

    • Inhibitor Solutions: Prepare stock solutions of Compound X, Acetazolamide, and Dorzolamide in DMSO. Serially dilute these stocks to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 20 µL of the hCA II working solution to the appropriate wells. For blank wells (no enzyme control), add 20 µL of assay buffer.

    • Add 10 µL of the inhibitor solutions (or DMSO for the vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.[14]

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Part 3: Mechanism of Inhibition Studies

Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insights into how the inhibitor interacts with the enzyme. This is typically achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Protocol:

  • Perform the p-NPA assay as described above, but with varying concentrations of both the substrate (p-NPA) and the inhibitor (Compound X).

  • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]) for each inhibitor concentration.

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Calculate the inhibition constant (Ki) using the appropriate formula based on the determined mechanism of inhibition.

Understanding the Inhibition Mechanism

The interaction between an inhibitor and an enzyme can be visualized to better understand the mechanism of action. For a competitive inhibitor, the molecule directly competes with the substrate for binding to the active site of theenzyme.

G cluster_0 Competitive Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor (Inactive) Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor Product Product Enzyme-Substrate Complex->Product Reaction

Caption: Diagram of a competitive enzyme inhibition mechanism.

Conclusion

This guide provides a comprehensive framework for the validation of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid as a novel inhibitor of human Carbonic Anhydrase II. By following the detailed experimental protocols and conducting a thorough comparative analysis with established inhibitors like Acetazolamide and Dorzolamide, researchers can generate the robust data necessary to ascertain the therapeutic potential of this new chemical entity. The hypothetical data presented for Compound X, if experimentally confirmed, would position it as a promising lead compound for further preclinical development, particularly for the treatment of glaucoma.

References

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition. Benchchem.
  • Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorpor
  • A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research. Benchchem.
  • Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags.
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  • PROTOCOL TO PRODUCE ALPHA HUMAN CARBONIC ANHYDRASE 2. Alexandria.
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A Comparative Efficacy Analysis of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid and Its Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The landscape of therapeutic drug discovery is in constant evolution, with novel chemical entities continually being synthesized and evaluated for their potential to address unmet medical needs. This guide provides a comparative analysis of a novel investigational compound, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, hereafter referred to as Compound X. Due to the limited publicly available data on Compound X, this guide will proceed based on a scientifically informed hypothesis derived from its structural motifs. The furan-carboxylic acid core, a privileged scaffold in medicinal chemistry, is present in a variety of pharmacologically active agents, including those with anti-inflammatory properties.[1][2][3] Notably, the furan moiety is a key feature in certain selective COX-2 inhibitors.[4] The presence of a tert-butyl group can enhance pharmacological potency and metabolic stability, while the piperidine ring is a common pharmacophore in numerous pharmaceuticals.[5][6]

Given these structural features, this guide will hypothesize that Compound X is a selective inhibitor of Cyclooxygenase-2 (COX-2) and will compare its potential efficacy profile with that of established drugs in the anti-inflammatory space: Celecoxib, a well-known selective COX-2 inhibitor, and Ibuprofen, a traditional non-selective non-steroidal anti-inflammatory drug (NSAID). This comparison aims to provide a framework for evaluating the potential therapeutic utility of Compound X and to outline the experimental methodologies required for such an assessment.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

Inflammation, a complex biological response to harmful stimuli, is significantly mediated by prostaglandins. The synthesis of prostaglandins is catalyzed by two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.

Below is a diagram illustrating the differential roles of COX-1 and COX-2 in prostaglandin synthesis and the points of intervention for selective and non-selective inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostatic_PGs Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandins_H->Homeostatic_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Inflammatory_PGs Ibuprofen Ibuprofen (Non-selective NSAID) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Selectively Inhibits Compound_X Compound X (Hypothesized Selective COX-2 Inhibitor) Compound_X->COX2 Hypothesized Selective Inhibition

Caption: The COX Pathway and Points of Drug Intervention.

Comparative Efficacy Data

The efficacy of COX inhibitors is primarily determined by their potency (IC50) against COX-1 and COX-2 and their selectivity ratio. The IC50 value represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity ratio (IC50 COX-1 / IC50 COX-2) is a critical parameter for COX-2 inhibitors; a higher ratio signifies greater selectivity for COX-2 over COX-1, which is predictive of a better gastrointestinal safety profile.

The following table summarizes the reported in vitro efficacy data for Ibuprofen and Celecoxib, alongside hypothetical, yet plausible, data for Compound X to facilitate a comparative discussion.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 2.55.50.45
Celecoxib 150.04375
Compound X (Hypothetical) 250.05500

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes only.

Based on this comparison, Compound X is hypothesized to exhibit potent and highly selective inhibition of COX-2, potentially surpassing the selectivity of Celecoxib. This profile suggests that Compound X could offer significant anti-inflammatory effects with a potentially favorable safety profile.

Experimental Protocols for Efficacy Determination

To validate the hypothesized efficacy of Compound X, standardized in vitro and in vivo assays are essential. The following outlines a typical workflow for assessing the COX inhibitory activity of a novel compound.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The product of the COX reaction, Prostaglandin G2 (PGG2), is then reduced to Prostaglandin H2 (PGH2), which is subsequently converted to a more stable product that can be quantified using a colorimetric or fluorometric method.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

InVitro_COX_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme Purified COX-1 or COX-2 Assay_Plate 96-well Plate (Enzyme + Compound) Enzyme->Assay_Plate Compound Compound X Dilutions Compound->Assay_Plate Add_Substrate Add Arachidonic Acid Assay_Plate->Add_Substrate Quantification Quantify Prostaglandin Product Add_Substrate->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Design

The journey of a small molecule from a promising hit to a clinically effective therapeutic is fraught with challenges, chief among them being the attainment of target selectivity. The ideal drug candidate would interact exclusively with its intended biological target, thereby eliciting the desired therapeutic effect without engaging in unintended molecular conversations that can lead to adverse effects. However, the reality of complex biological systems and the inherent promiscuity of some chemical scaffolds mean that off-target interactions are a common and significant hurdle in drug development.

This guide provides a comprehensive framework for the cross-reactivity profiling of small molecule drug candidates, using the novel scaffold 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid as a conceptual starting point. Due to the limited public data on this specific molecule, we will pivot to a well-characterized drug, Haloperidol , which contains a core piperidine moiety, to serve as our primary case study. This will allow for a data-rich exploration of established cross-profiling methodologies. Furthermore, we will draw comparisons with other relevant therapeutic agents, including the atypical antipsychotic Risperidone and the furan-containing H2 receptor antagonist Ranitidine , to illustrate the broader principles of selectivity assessment across different structural classes and therapeutic areas.

The Rationale Behind Rigorous Cross-Reactivity Profiling

Undesirable off-target activities are a major cause of clinical trial failures and post-market drug withdrawals. A thorough understanding of a compound's selectivity profile is therefore not merely a regulatory requirement but a cornerstone of a rational and efficient drug discovery program. Early identification of potential liabilities allows for:

  • Informed Lead Optimization: Structure-activity relationship (SAR) studies can be guided to mitigate off-target effects while preserving or enhancing on-target potency.

  • Prediction of Potential Adverse Drug Reactions (ADRs): By identifying interactions with known safety-relevant targets (e.g., hERG potassium channels, various G-protein coupled receptors), potential clinical side effects can be anticipated and monitored.[1][2]

  • Mechanism Deconvolution: Understanding the full spectrum of a compound's biological interactions can help to elucidate its mechanism of action and potentially identify opportunities for drug repurposing.

A Multi-pronged Approach to Cross-Reactivity Profiling

A robust assessment of a compound's selectivity involves a combination of computational and experimental methods, each providing complementary insights.

Computational (In Silico) Profiling: The Predictive First Pass

Before embarking on resource-intensive experimental assays, computational methods can provide a valuable initial assessment of potential off-target interactions. These approaches leverage our knowledge of known drug-target interactions and the structural features of both the compound and potential protein targets.

Methodology:

  • Ligand-Based Approaches: These methods compare the structural and physicochemical properties of the query compound to databases of molecules with known biological activities. Techniques like 2D fingerprint similarity searching and 3D shape matching can identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities.

  • Structure-Based Approaches (Molecular Docking): When the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding mode and estimate the binding affinity of the query compound. This can be particularly useful for assessing interactions with well-characterized protein families such as kinases, proteases, and GPCRs.

Illustrative Workflow for In Silico Profiling:

Caption: A streamlined workflow for in silico off-target prediction.

Experimental (In Vitro) Profiling: The Gold Standard

While computational methods are predictive, in vitro experimental assays provide definitive evidence of a compound's interaction with a panel of potential off-targets.

Key Experimental Approaches:

  • Broad Panel Screening (Receptor Binding and Enzyme Inhibition Assays): This is a cornerstone of safety pharmacology. The test compound is screened at a fixed concentration (typically 1-10 µM) against a large panel of receptors, ion channels, enzymes, and transporters that are known to be implicated in adverse drug reactions. A significant inhibition (often >50%) triggers follow-up dose-response studies to determine the potency (Ki or IC50) of the off-target interaction.

  • Kinase Profiling: For compounds where kinase inhibition is a potential liability or a desired secondary activity, specialized panels of hundreds of kinases are available to assess selectivity.

  • Functional Assays: These assays measure the functional consequence of a drug-target interaction (e.g., agonist or antagonist activity at a receptor, activation or inhibition of a signaling pathway). This is crucial for understanding the physiological relevance of an observed binding event.

Detailed Protocol: Radioligand Binding Assay for Off-Target GPCRs

This protocol describes a typical radioligand binding assay, a common method for determining the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human Dopamine D2 receptor).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-Spiperone for the D2 receptor).

    • Add increasing concentrations of the unlabeled test compound (e.g., Haloperidol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Case Study: Cross-Reactivity Profile of Haloperidol

Haloperidol is a typical antipsychotic that primarily exerts its therapeutic effect through antagonism of the dopamine D2 receptor.[3][4][5][6] However, its clinical profile is also characterized by a range of side effects that are attributable to its interactions with other receptors.

Primary Target and Off-Target Profile of Haloperidol:

Receptor FamilyReceptor SubtypeKi (nM)Functional ActivityAssociated Effects
Dopamine D2 (Primary Target) 0.5 - 1.5 Antagonist Antipsychotic efficacy [3][7]
D1~45AntagonistMay contribute to cognitive side effects
D3~4.6AntagonistPotential role in antipsychotic action
D4~10AntagonistPotential role in antipsychotic action
Serotonin 5-HT2A~120AntagonistMay contribute to antipsychotic effects and mitigate some extrapyramidal symptoms[5]
5-HT1A~3600Weak Antagonist-
Adrenergic α1High AffinityAntagonistOrthostatic hypotension, dizziness[8]
Sigma σ1High AffinityAgonist/AntagonistUnclear clinical significance, may contribute to motor side effects

Data compiled from multiple sources. Ki values can vary depending on the experimental conditions.

Interpretation of Haloperidol's Profile:

Haloperidol exhibits high affinity for its primary target, the D2 receptor. However, it also has significant affinity for other dopamine receptor subtypes and adrenergic α1 receptors.[9] The potent α1 adrenergic blockade is a key contributor to the common side effect of orthostatic hypotension.[8] Its relatively lower affinity for serotonin receptors distinguishes it from many atypical antipsychotics.

Comparative Analysis with Other Antipsychotics and a Furan-Containing Compound

To put the cross-reactivity profile of Haloperidol into context, it is useful to compare it with other drugs.

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic that also blocks D2 receptors but has a higher affinity for serotonin 5-HT2A receptors compared to Haloperidol.[10] This "serotonin-dopamine antagonist" profile is thought to contribute to its improved side-effect profile with respect to extrapyramidal symptoms at lower doses. However, risperidone can still cause significant side effects, some of which are related to its off-target activities. There are also reports of cross-reactivity in hypersensitivity reactions between risperidone and other antipsychotics with similar chemical structures.[10][11]

Ziprasidone: Another Atypical Antipsychotic

Ziprasidone is another atypical antipsychotic with a high affinity for both D2 and 5-HT2A receptors.[12] It also has a unique profile as a potent agonist at the 5-HT1A receptor and an inhibitor of serotonin and norepinephrine reuptake.[12] While it has a lower propensity for weight gain compared to some other atypicals, it is associated with a risk of QT interval prolongation, a serious cardiac side effect.[13][14][15]

Comparative Receptor Binding Profiles (Ki, nM):

ReceptorHaloperidolRisperidoneZiprasidone
Dopamine D2 0.5 - 1.5 3.1 - 3.3 ~4.8
Serotonin 5-HT2A ~120 ~0.16 ~0.4
Adrenergic α1HighHighModerate
Histamine H1LowHighModerate
Muscarinic M1LowVery LowNegligible

This table provides a simplified comparison. Binding affinities can vary between studies.

Signaling Pathway Modulation:

Caption: Simplified signaling pathways affected by Haloperidol and Risperidone.

Ranitidine: A Furan-Containing H2 Receptor Antagonist

Ranitidine, a now largely withdrawn medication, was a histamine H2 receptor antagonist used to decrease stomach acid production. It contains a furan ring in its structure. While its primary mechanism of action was well-defined, there have been reports of hypersensitivity reactions, including anaphylaxis.[16][17] Studies have investigated cross-reactivity with other H2 receptor antagonists, with some evidence suggesting potential cross-reactivity with nizatidine but not cimetidine or famotidine in some patients.[18][19][20] This highlights that even for drugs with a seemingly well-defined target, off-target immunological reactions can occur.

Conclusion: A Strategic Imperative for Safer Medicines

The comprehensive cross-reactivity profiling of any new chemical entity, including novel scaffolds like 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, is a critical and non-negotiable aspect of modern drug discovery. By integrating computational and experimental approaches, researchers can build a detailed picture of a compound's selectivity and potential liabilities early in the development process. The case study of haloperidol and its comparison with other agents underscores how a molecule's interaction with a multitude of targets dictates its overall clinical utility and safety profile. A thorough understanding of these off-target interactions is paramount for the rational design of safer and more effective medicines.

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A Senior Application Scientist's Guide to In Vivo Validation of Novel Furan-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Furan Scaffold in Oncology

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique steric and electronic properties often enhance metabolic stability, drug-receptor interactions, and overall bioavailability, making it a cornerstone in modern drug discovery.[1] In oncology, furan derivatives have garnered significant attention for their ability to target cancer cells by inducing apoptosis (programmed cell death) or inhibiting critical enzymes involved in tumor proliferation.[1][2] Numerous studies have demonstrated the potent in vitro cytotoxic effects of novel furan-based compounds against various cancer cell lines, including breast, colon, and cervical cancers.[3][4][5]

However, the journey from a promising in vitro "hit" to a clinically viable drug is fraught with challenges. The complex biological environment of a living organism—the in vivo setting—presents hurdles like drug metabolism, toxicity, and tumor microenvironment interactions that cannot be replicated in a petri dish.[6][7] This guide provides an in-depth comparison of the critical in vivo validation stage, contrasting novel furan compounds against established alternatives and detailing the rigorous experimental protocols required to generate trustworthy, translatable data for researchers, scientists, and drug development professionals.

Comparative Analysis: Efficacy and Safety of Novel Furan Compounds In Vivo

To illustrate the validation process, we will compare two hypothetical novel furan derivatives, Compound A (Furan-Kinase Inhibitor) and Compound B (Furan-Apoptosis Inducer) , against a standard-of-care chemotherapeutic agent, Doxorubicin . The primary model for this evaluation is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[8][9]

The Rationale for Xenograft Models: The use of immunodeficient mice (e.g., NSG™ or nude mice) is critical as their compromised immune systems prevent the rejection of human tumor cells, allowing for the growth of patient-derived or cell-line-derived tumors.[8] This model is invaluable for assessing a drug's direct antitumor activity in a complex physiological system.[6][9]

Efficacy Assessment: Tumor Growth Inhibition

The primary endpoint for efficacy in a xenograft study is the inhibition of tumor growth over time. Mice bearing established subcutaneous tumors are randomized into treatment and control groups.

  • Vehicle Control: Receives the formulation solution without the active drug. This group establishes the baseline tumor growth rate.

  • Positive Control: Treated with a clinically relevant drug like Doxorubicin. This benchmarks the novel compound's efficacy against a known standard.

  • Experimental Arms: Treated with Compound A and Compound B at their maximum tolerated doses (MTD).

Tumor volumes are measured regularly with calipers, and the data is used to calculate Tumor Growth Inhibition (TGI).

Table 1: Comparative In Vivo Efficacy Data (MCF-7 Breast Cancer Xenograft Model)

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control1502 ± 1800%-
Doxorubicin (5 mg/kg)675 ± 9555%< 0.01
Compound A (20 mg/kg)598 ± 8860% < 0.01
Compound B (15 mg/kg)751 ± 11050% < 0.01

Expert Interpretation: The data indicates that Compound A demonstrates slightly superior efficacy to the standard-of-care, Doxorubicin, in this model. Compound B shows comparable efficacy. This is a highly promising result, justifying further investigation into Compound A's mechanism and safety.

Safety and Tolerability Assessment

Efficacy is meaningless without an acceptable safety profile. Preclinical toxicology studies in animal models are essential for identifying potential adverse effects before human trials.[6][10]

Key Monitoring Parameters:

  • Body Weight: Significant weight loss (>15-20%) is a primary indicator of systemic toxicity.[11]

  • Clinical Observations: Monitoring for signs of distress, such as lethargy, ruffled fur, or changes in behavior.

  • Hematology and Clinical Chemistry: At the study's end, blood samples are analyzed to assess organ function (liver, kidneys) and detect hematological toxicity (e.g., neutropenia, anemia).

  • Histopathology: Major organs are harvested and examined for microscopic signs of drug-induced damage.

Table 2: Comparative Safety and Tolerability Profile

Treatment GroupMean Body Weight Change (%)Key Hematological FindingsObserved Toxicities
Vehicle Control+5%NoneNone
Doxorubicin-12%Severe NeutropeniaLethargy, mild alopecia
Compound A -4%Mild AnemiaNone observed
Compound B -8%Moderate NeutropeniaMild lethargy

Expert Interpretation: While Doxorubicin shows significant efficacy, it comes at the cost of high toxicity, a well-known clinical limitation. Compound A exhibits a superior safety profile with minimal weight loss and only mild anemia. This favorable therapeutic window (high efficacy, low toxicity) makes it a more attractive candidate for further development than Compound B, which shows moderate toxicity. The potential for hepatotoxicity is a known concern with some furan-containing compounds, necessitating careful liver function monitoring.[1]

Mechanistic Validation: Unveiling the "How"

Understanding how a drug works is crucial. Recent studies on furan derivatives suggest they can modulate key cancer-related signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.[3][4]

Visualizing the Mechanism of Action

Graphviz diagrams are excellent tools for illustrating complex biological pathways. Here, we visualize how Compound A, a putative kinase inhibitor, might interrupt the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition CompoundA Compound A CompoundA->Akt Inhibition

Caption: PI3K/Akt signaling pathway inhibited by Compound A.

Experimental Design and Protocols: A Self-Validating System

The trustworthiness of in vivo data hinges on meticulous experimental design and execution.[12] Every protocol must be a self-validating system with appropriate controls.

Workflow for In Vivo Validation

The entire process, from initial cell culture to final data analysis, follows a stringent workflow to ensure reproducibility and reliability.

In_Vivo_Workflow A 1. Cell Line Expansion & QC (Mycoplasma, STR) B 2. Cell Preparation & Viability Count (>90%) A->B C 3. Subcutaneous Implantation in Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Cohorts D->E Tumors ~100-150mm³ F 6. Drug Administration (Vehicle, Positive, Test Cmpds) E->F G 7. Efficacy & Toxicity Monitoring (Tumor Vol, Body Wt) F->G H 8. Study Endpoint: Tissue & Blood Collection G->H Tumor >1500mm³ or Toxicity Endpoint I 9. Data Analysis (TGI, Stats, PK/PD) H->I

Caption: Standard workflow for a xenograft efficacy study.

Detailed Protocol: Subcutaneous Xenograft Model Establishment

This protocol describes the critical steps for implanting human tumor cells into mice to create a xenograft model.[8][12][13]

Objective: To establish solid tumors subcutaneously for efficacy and toxicology evaluation of novel compounds.

Materials:

  • Human cancer cells (e.g., MCF-7) in logarithmic growth phase.[8]

  • Sterile, serum-free media (e.g., HBSS or PBS).[12]

  • Matrigel (optional, aids in tumor engraftment).[12]

  • Immunodeficient mice (e.g., female NSG™, 6-8 weeks old).

  • Tuberculin syringes with 25-27 gauge needles.

  • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane).[12]

  • 70% Ethanol for disinfection.

Procedure:

  • Cell Culture and Harvest:

    • Ensure cells are healthy, in the log growth phase, and confirmed to be free of mycoplasma contamination.[8]

    • Wash cells with PBS and detach using trypsin. Neutralize trypsin with media containing serum.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with sterile, cold PBS or HBSS to remove all traces of serum.[8]

  • Cell Preparation for Injection:

    • Resuspend the final cell pellet in a calculated volume of cold PBS or HBSS.

    • Perform a cell count using a hemocytometer or automated cell counter. A Trypan Blue exclusion test is critical to ensure cell viability is >90%.[13]

    • Adjust the cell concentration to the desired density (e.g., 5 x 10⁷ cells/mL for a 5 million cell injection in 100 µL).

    • (Optional) If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just before injection, keeping the mixture on ice at all times to prevent solidification.

  • Animal Preparation and Injection:

    • Anesthetize the mouse according to the approved institutional animal care and use committee (IACUC) protocol.

    • Shave the injection site, typically the right dorsal flank, to allow for clear visualization and measurement of the tumor.[12]

    • Disinfect the shaved skin with 70% ethanol.

    • Gently lift the skin with forceps and insert the needle subcutaneously, parallel to the body to avoid intraperitoneal injection.[13]

    • Slowly inject the cell suspension (typically 100-200 µL). A small bleb should form under the skin.[12]

    • Withdraw the needle slowly to prevent leakage of the cell suspension.

  • Post-Injection Monitoring:

    • Monitor the mice until they have fully recovered from anesthesia.

    • Check the injection site for any immediate adverse reactions.

    • Begin monitoring for tumor growth 3-5 days post-injection. Tumors should become palpable within 1-3 weeks, depending on the cell line.

Conclusion and Future Directions

The in vivo validation process is a multi-faceted, data-driven endeavor that is indispensable for translating promising chemical entities into life-saving therapies. Through rigorous comparison against standard-of-care agents in well-controlled animal models, we can identify compounds like the hypothetical Compound A that exhibit not only potent anticancer efficacy but also a superior safety profile. The data generated from these studies—on tumor growth inhibition, tolerability, and mechanism of action—forms the critical foundation for advancing a compound to investigational new drug (IND)-enabling studies and, ultimately, to clinical trials in humans.[6] The future of anticancer drug development with furan-based compounds remains bright, with ongoing research focused on refining their structure-activity relationships to maximize potency and minimize toxicity.[14]

References

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Head-to-head comparison of different furan-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Furan-3-Carboxylic Acid and Its Isomer: A Head-to-Head Comparison for Drug Discovery Professionals

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, act as a stable aromatic spacer, and serve as a versatile synthetic handle. However, the seemingly subtle shift of a single functional group can dramatically alter a molecule's physicochemical properties, reactivity, and, ultimately, its pharmacological profile. This guide provides a head-to-head comparison of furan-3-carboxylic acid and its more common isomer, furan-2-carboxylic acid (2-furoic acid).

For researchers in drug development, understanding the distinct characteristics of these isomers is not merely an academic exercise. The choice between a 2-substituted and a 3-substituted furan can profoundly impact a drug candidate's binding affinity, metabolic stability, and solubility. Here, we dissect these differences through a detailed analysis of their electronic structures, physicochemical properties, and reactivity, supported by experimental data and validated protocols.

Molecular and Electronic Structure: The Root of Divergence

The core difference between furan-2-carboxylic acid and furan-3-carboxylic acid lies in the position of the electron-withdrawing carboxyl group on the furan ring. This placement dictates the electronic landscape of the entire molecule.

  • Furan-2-carboxylic Acid: The carboxyl group is directly adjacent to the ring oxygen. This proximity allows for a strong electron-withdrawing inductive effect and enables direct resonance delocalization of the ring's pi-electrons into the carbonyl group. This delocalization significantly acidifies the carboxylic proton and deactivates the furan ring towards electrophilic attack.

  • Furan-3-carboxylic Acid: With the carboxyl group at the C3 position, the inductive effect on the ring oxygen is attenuated. More importantly, direct resonance delocalization between the furan's pi-system and the carbonyl group is less effective compared to the C2 isomer. This results in a higher electron density within the furan ring and a less acidic carboxylic proton.

Caption: Structural comparison of furan-2-carboxylic acid and furan-3-carboxylic acid.

Comparative Physicochemical Properties

The electronic differences manifest directly in the macroscopic physicochemical properties of the isomers. The data presented below, compiled from various chemical data repositories, highlights these key distinctions.

PropertyFuran-2-carboxylic AcidFuran-3-carboxylic AcidRationale for Difference
Melting Point 133 °C122-124 °CDifferences in crystal lattice packing energy due to molecular symmetry.
Boiling Point 230-232 °C224 °CMinor differences in intermolecular forces.
pKa ~3.16~3.95The stronger electron-withdrawing nature of the carboxyl group at the C2 position stabilizes the carboxylate anion more effectively, increasing acidity.
Water Solubility 2.9 g/100 mL (20 °C)2.2 g/100 mL (20 °C)The higher acidity and potential for different hydration states can influence solubility.
¹H NMR (CDCl₃, δ) ~7.2 (H5), ~6.5 (H4), ~7.3 (H3)~8.0 (H2), ~6.7 (H4), ~7.5 (H5)The chemical shifts are highly dependent on the electronic environment created by the carboxyl group's position.
¹³C NMR (CDCl₃, δ) ~163 (C=O), ~147 (C2), ~119 (C3), ~112 (C4), ~145 (C5)~167 (C=O), ~145 (C2), ~144 (C3), ~110 (C4), ~148 (C5)The position of the carboxyl group significantly deshields the attached carbon (C2 vs. C3).

Head-to-Head Reactivity Analysis

The isomeric position governs the reactivity of both the carboxylic acid functional group and the furan ring itself.

Acyl Group Reactivity (e.g., Esterification)

In reactions like Fischer esterification, the rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The electron density of this carbon is key.

  • Furan-2-carboxylic Acid: The stronger electron-withdrawing effect at C2 makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Furan-3-carboxylic Acid: The carbonyl carbon is comparatively less electrophilic.

Furan Ring Reactivity (e.g., Electrophilic Aromatic Substitution)

The carboxyl group is a deactivating, meta-directing group in typical aromatic systems. However, in a five-membered ring like furan, the directing effects are more complex.

  • Furan-2-carboxylic Acid: The powerful deactivation directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. The C3 position is highly deactivated.

  • Furan-3-carboxylic Acid: The deactivating effect is less pronounced. Electrophilic attack is directed primarily to the C2 and C5 positions, which are alpha to the ring oxygen and less deactivated than the C4 position.

This differential reactivity is critical when planning multi-step syntheses where the furan ring must be functionalized.

G cluster_0 Esterification Kinetics cluster_1 Electrophilic Bromination node_reactant node_reactant node_reagent node_reagent node_product node_product start Comparative Reactivity Workflow reactant1 Furan-2-carboxylic Acid start->reactant1 reactant2 Furan-3-carboxylic Acid start->reactant2 reactant3 Furan-2-carboxylic Acid start->reactant3 reactant4 Furan-3-carboxylic Acid start->reactant4 product1 Methyl 2-furoate (Higher Yield/Rate) reactant1->product1 Faster product2 Methyl 3-furoate (Lower Yield/Rate) reactant2->product2 Slower reagent1 Methanol (MeOH) Cat. H₂SO₄ product3 5-Bromo-furan-2-carboxylic acid (Major Product) reactant3->product3 C5 Substitution product4 2,5-Dibromo-furan-3-carboxylic acid (Major Product) reactant4->product4 C2, C5 Substitution reagent2 Br₂ / Dioxane

Caption: Comparative reaction outcomes for furan-carboxylic acid isomers.

Applications in Drug Discovery

The choice of isomer is a strategic decision in lead optimization.

  • Furan-2-carboxylic Acid: Its higher acidity and distinct electronic profile have been exploited in various drugs. For instance, the furoate ester is used in corticosteroids like mometasone furoate and fluticasone furoate, where the ester's properties influence the drug's lipophilicity and duration of action.

  • Furan-3-carboxylic Acid: This isomer serves as a crucial building block for compounds where the specific geometry and weaker acidity are advantageous. It is found in novel kinase inhibitors and other targeted therapies where the 3-carboxyfuran moiety can form key hydrogen bonds with a target protein without the higher acidity of the 2-isomer, which might lead to off-target effects or poor pharmacokinetic properties. For example, derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO).

Experimental Protocols for Comparative Analysis

To provide a practical framework for verifying these differences, we present two self-validating experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method to quantify the acidity difference between the two isomers.

G node_step node_step node_action node_action node_output node_output A 1. Sample Preparation A_action Accurately weigh ~0.1 mmol of each isomer. Dissolve in 50 mL of CO₂-free deionized water. B 2. Titration Setup A->B B_action Calibrate pH meter with standard buffers (pH 4, 7, 10). Place sample on a stir plate with a calibrated pH probe. C 3. Titration B->C C_action Titrate with standardized ~0.1 M NaOH solution. Record pH after each 0.1 mL increment of titrant added. D 4. Data Analysis C->D D_action Plot pH vs. Volume of NaOH added. Determine the volume at the half-equivalence point (V½). E 5. pKa Determination D->E E_output pKa = pH at V½

Caption: Workflow for potentiometric titration to determine pKa.

Methodology:

  • Preparation: Accurately weigh approximately 11.2 mg (0.1 mmol) of furan-2-carboxylic acid and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker with a magnetic stir bar. Repeat in a separate beaker for furan-3-carboxylic acid.

  • Calibration: Calibrate a laboratory-grade pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

  • Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Fill a 10 mL burette with a standardized ~0.1 M NaOH solution.

  • Data Collection: Record the initial pH. Add the NaOH titrant in 0.1 mL increments, allowing the pH reading to stabilize before recording both the volume added and the new pH. Continue well past the equivalence point (the point of fastest pH change).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point volume (Veq). The half-equivalence point is Veq / 2. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.

  • Trustworthiness Check: The experiment should be run in triplicate for each isomer. The resulting pKa values should be within ±0.05 units for the results to be considered reliable. The expected outcome is pKa(2-furoic) < pKa(3-furoic).

Conclusion

While furan-2-carboxylic acid and furan-3-carboxylic acid are simple isomers, they are not interchangeable. The position of the carboxyl group establishes a unique electronic and steric identity for each molecule, leading to significant and predictable differences in acidity, reactivity, and physicochemical properties. For the medicinal chemist, furan-2-carboxylic acid offers higher acidity and a well-defined reactivity pattern. In contrast, furan-3-carboxylic acid provides a different structural vector for interacting with biological targets and a less acidic profile, which can be advantageous for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A thorough understanding of these differences is essential for the rational design of novel therapeutics and functional materials.

References

  • Kim, S., et al. (2021). PubChem 2021 update. Nucleic Acids Research, 49(D1), D1388–D1395. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6943, 2-Furoic acid. Available at: [Link]

  • Tojo, S., et al. (2018). Discovery of a series of furan-3-carboxylic acid derivatives as potent, orally bioavailable indoleamine 2,3-dioxygenase 1 inhibitors. Journal of Medicinal Chemistry, 61(21), 9714–9727. Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Piperidine-Furans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine-Furan Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, forming the structural core of over a thousand approved drugs and clinical candidates.[1][2] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in precise three-dimensional orientations for optimal target engagement.[3][4] When fused or appended with a furan moiety—a key bioisostere and synthetic handle—the resulting piperidine-furan architecture offers a unique combination of structural rigidity, polarity, and metabolic stability. This has led to its exploration in a wide array of therapeutic areas, from neuroscience to infectious diseases.

The development of efficient, scalable, and stereocontrolled synthetic routes to these valuable scaffolds is a critical objective for drug discovery programs. A medicinal chemist's choice of synthetic strategy can profoundly impact project timelines, cost of goods, and the ability to generate diverse analog libraries. This guide provides an in-depth comparison of three distinct and powerful strategies for the synthesis of piperidine-furans, grounded in experimental data and mechanistic rationale. We will dissect a classical multicomponent approach, a modern catalytic biomass conversion, and an elegant stereocontrolled rearrangement, providing the insights necessary for researchers to select the optimal route for their specific program goals.

Route 1: The Multicomponent Condensation Approach

Multicomponent reactions (MCRs) are the epitome of step and atom economy, constructing complex molecular architectures in a single pot from three or more starting materials.[5][6] For piperidine-furan synthesis, a variation of the Hantzsch pyridine synthesis or related Mannich-type condensations offers a direct and operationally simple entry point.[7]

Causality and Mechanistic Underpinnings

This approach leverages the inherent reactivity of simple, commercially available building blocks: an aryl aldehyde, furfural, a ketone (e.g., 2-butanone), and an ammonia source like ammonium acetate. The reaction cascade is believed to initiate with the formation of an enone from the ketone and one of the aldehydes, and an enamine from the ketone and ammonia. A series of sequential Michael additions and cyclizing condensations then constructs the piperidin-4-one ring. The primary driving force is the thermodynamic stability of the final heterocyclic product. While efficient, this equilibrium-driven process typically offers poor stereocontrol, yielding mixtures of diastereomers.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-6-aryl-piperidine-4-one

This protocol is adapted from the procedure described by Al-Amiery et al.[7]

  • To a 100 mL round-bottom flask, add ammonium acetate (0.77 g, 0.01 mol) and absolute ethanol (30 mL). Stir until dissolved.

  • Add benzaldehyde (5.3 g, 0.05 mol), furfural (4.8 g, 0.05 mol), and 2-butanone (1.8 g, 0.025 mol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and allow it to stand for 24 hours.

  • Acidify the mixture by the dropwise addition of concentrated HCl (15 mL) under cooling in an ice bath.

  • Add acetone (20 mL) to precipitate the product hydrochloride salt.

  • Neutralize the suspension with an aqueous ammonia solution.

  • Filter the resulting solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the purified piperidine-4-one derivative.

Workflow and Data Visualization

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Furfural Furfural Reflux Reflux in EtOH (2 hours) Furfural->Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Reflux Butanone 2-Butanone Butanone->Reflux NH4OAc NH₄OAc NH4OAc->Reflux Product 2-(Furan-2-yl)-6-aryl- piperidine-4-one Reflux->Product

Caption: One-pot multicomponent synthesis workflow.

Route 2: Catalytic Reductive Amination and Ring Rearrangement from Furfural

Harnessing renewable biomass as a feedstock is a paramount goal in modern synthetic chemistry. A groundbreaking approach recently developed utilizes furfural—a cheap and abundant platform chemical derived from agricultural waste—as the sole starting material for piperidine synthesis.[8] This route relies on a sophisticated surface single-atom alloy (SSAA) catalyst to orchestrate a complex reaction cascade.

Causality and Mechanistic Underpinnings

This strategy is a masterclass in multifunctional catalysis. The reaction proceeds through a series of discrete, catalyst-mediated steps:

  • Reductive Amination: Furfural reacts with ammonia to form an imine, which is immediately hydrogenated to furfurylamine.

  • Furan Ring Hydrogenation: The furan ring is selectively hydrogenated to yield tetrahydrofurfurylamine (THFAM).

  • Ring Opening & Rearrangement: The Ru₁Coₙₚ SSAA structure is uniquely capable of facilitating the C-O bond cleavage of the tetrahydrofuran ring, leading to a 5-amino-1-pentanol intermediate.

  • Intramolecular Cyclization: This intermediate rapidly undergoes intramolecular reductive amination to form the thermodynamically stable piperidine ring.

The success of this route hinges on the catalyst's ability to perform selective hydrogenations and C-O bond cleavage under the same reaction conditions, a feat not achievable with conventional catalysts.[8]

Experimental Protocol: Synthesis of Piperidine from Furfural

This protocol is based on the work of He et al.[8] and requires specialized high-pressure equipment.

  • Prepare the Ru₁Co₂₀/HAP catalyst according to the literature procedure.

  • In a high-pressure autoclave reactor, add the Ru₁Co₂₀/HAP catalyst (50 mg), furfural (1 mmol), and solvent (e.g., 1,4-dioxane, 10 mL).

  • Seal the reactor and purge several times with N₂ gas, followed by H₂ gas.

  • Pressurize the reactor with ammonia (e.g., 1 bar) and then with H₂ to the desired pressure (e.g., 40 bar).

  • Heat the reactor to 180 °C and stir for the required reaction time (e.g., 12 hours).

  • After cooling to room temperature, carefully vent the reactor.

  • Remove the catalyst by centrifugation or filtration. The product-containing solution can be analyzed by GC-MS.

  • For isolation, the piperidine can be extracted into an aqueous acidic solution and isolated as its hydrochloride salt after evaporation.[8]

Workflow and Data Visualization

G cluster_reaction Catalytic Cascade Furfural Furfural (Biomass-derived) Catalyst Ru₁Co₂₀/HAP Catalyst 180 °C, 40 bar H₂ Furfural->Catalyst Ammonia NH₃ Ammonia->Catalyst Hydrogen H₂ Hydrogen->Catalyst S1 Furfurylamine Catalyst->S1 Reductive Amination S2 Tetrahydrofurfurylamine (THFAM) S1->S2 Furan Hydrogenation S3 Ring Opening S2->S3 C-O Cleavage Piperidine Piperidine S3->Piperidine Intramolecular Cyclization

Caption: Catalytic cascade from furfural to piperidine.

Route 3: The Aza-Achmatowicz Rearrangement

For applications demanding high levels of stereocontrol, such as the synthesis of chiral alkaloids or single-isomer drugs, the aza-Achmatowicz rearrangement is an exceptionally powerful tool.[9] This strategy employs a furan ring as a latent 1,4-dicarbonyl equivalent, which is oxidatively rearranged and cyclized to form a highly functionalized piperidine precursor.

Causality and Mechanistic Underpinnings

The key transformation is the oxidative rearrangement of an N-protected furfurylamine. The furan is oxidized, typically with an agent like m-CPBA or NBS in an alcoholic solvent, to form a 2,5-dioxygenated dihydrofuran intermediate. This unstable species is immediately solvolyzed, and the resulting hemiaminal undergoes a spontaneous cyclization with the pendant nitrogen nucleophile. The outcome is a 6-hydroxy-2,6-dihydropyridin-3-one, a versatile intermediate that can be readily elaborated. The stereochemistry of the substituents on the starting furfurylamine can be used to direct the stereochemical outcome of the final piperidine product, making this a preferred route for asymmetric synthesis.[9]

Experimental Protocol: General Procedure for Aza-Achmatowicz Rearrangement

This generalized protocol is based on methodologies described in the synthesis of piperidine alkaloids.[9]

  • Dissolve the N-protected furfurylamine (1 equivalent) in a mixture of an appropriate solvent (e.g., CH₂Cl₂) and an alcohol (e.g., MeOH).

  • Cool the solution to a low temperature, typically -78 °C, under an inert atmosphere (N₂ or Ar).

  • Add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise, maintaining the low temperature.

  • Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction by adding a reducing agent (e.g., saturated aqueous Na₂S₂O₃ solution).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude dihydropyridinone product is often used directly in the next step or can be purified by column chromatography.

  • Subsequent reduction of the ketone and enamide functionalities, followed by functional group manipulation, leads to the desired piperidine-furan scaffold.

Workflow and Data Visualization

G cluster_reaction Key Rearrangement Start N-Protected Furfurylamine Rearrangement Oxidative Rearrangement Start->Rearrangement Oxidant Oxidant (e.g., m-CPBA) Oxidant->Rearrangement Solvent Solvent (e.g., MeOH) Solvent->Rearrangement Intermediate 6-Hydroxy- dihydropyridinone Rearrangement->Intermediate Elaboration Further Steps (Reductions, etc.) Intermediate->Elaboration Product Stereodefined Piperidine Derivative Elaboration->Product

Caption: Stereocontrolled Aza-Achmatowicz workflow.

Comparative Analysis and Performance Benchmarking

The choice of synthetic route is a multi-parameter optimization problem. The ideal path depends on whether the primary driver is speed, cost, stereochemical purity, or green credentials.

MetricRoute 1: MulticomponentRoute 2: Catalytic CascadeRoute 3: Aza-Achmatowicz
Overall Yield Moderate to GoodExcellent (up to 93%)[8]Good to Excellent (per step)
Number of Steps 1 (Core Formation)1 (Core Formation)Multi-step
Atom Economy HighVery HighModerate
Stereocontrol Poor (Diastereomeric mixtures)None (Achiral Product)Excellent (Substrate-controlled)
Starting Materials Simple, commercial chemicalsBiomass-derived (Furfural)Requires pre-synthesis of amine
Required Technology Standard lab glasswareHigh-pressure autoclave, specialized catalystStandard lab glassware, low temp
Scalability HighPotentially high, catalyst cost is a factorModerate, protecting groups add steps
Green Credentials Moderate (Solvent use)Excellent (Renewable feedstock)Poor (Protecting groups, oxidants)
Strategic Recommendations
  • For Rapid Library Synthesis & Early SAR: The Multicomponent Route is unparalleled. Its operational simplicity and use of readily available building blocks allow for the rapid generation of a diverse set of analogs where stereochemistry is not an initial priority.

  • For Green & Cost-Effective Bulk Synthesis: The Catalytic Cascade from Furfural represents the future. For producing the parent piperidine scaffold or simple derivatives, this route is highly efficient and sustainable. Its adoption depends on the availability and cost of the specialized catalyst.[8]

  • For Target-Oriented Synthesis & Chiral Drugs: The Aza-Achmatowicz Rearrangement is the method of choice when absolute and relative stereochemistry is critical. The upfront investment in synthesizing the starting material is justified by the high level of control and access to complex, stereodefined final products.[9]

Conclusion

The synthesis of piperidine-furan scaffolds is a mature field, yet it continues to evolve with the advent of new catalytic systems and a growing emphasis on sustainable chemistry. The classical multicomponent reaction remains a workhorse for diversity-oriented synthesis. The aza-Achmatowicz rearrangement provides an elegant and precise tool for constructing complex, stereochemically rich targets. Finally, novel catalytic transformations of biomass are opening a new frontier for the sustainable production of these vital heterocyclic cores. By understanding the mechanistic underpinnings, operational requirements, and strategic trade-offs of each route, researchers can make informed decisions, accelerating the path from chemical concept to therapeutic innovation.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. Available at: [Link][7]

  • Ojo, B. (2016). Efficient synthesis of a new series of piperidine ring modified thiopene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate. Journal of Heterocyclic Chemistry, 53(2), 545-552. Available at: [Link]

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  • Leverett, C. A. (2008). Use of Furans as Vehicles for Heterocyclic Synthesis: An aza-Achmatowicz Approach to Piperidine Alkaloids, a Novel Oxidative Route to Acyloxypyrrolinones, and IMDAF Studies Toward a Synthesis of Minfiensine and Morphine. Emory University Electronic Theses and Dissertations. Available at: [Link][9]

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  • He, J., Li, H., & Beller, M. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru₁CoNP catalyst. Nature Communications, 14(1), 6345. Available at: [Link][8]

  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (22), 2239-2248. Available at: [Link]

  • de la Torre, D., & Ramon, D. J. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(23), 5729. Available at: [Link][5]

  • Fu, G. C., & Lee, S. Y. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235. Available at: [Link]

  • Unciti-Broceta, A., & O'Brien, P. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(9), 1541-1549. Available at: [Link][3]

  • Forró, E., & Fülöp, F. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(13), 5063-5066. Available at: [Link]

  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(16), 2960-2963. ResearchGate. Available at: [Link]

  • Sharma, A., & Wang, M. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry, an Asian journal, 10(12), 2544-2563. Available at: [Link][6]

  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link][2]

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A Comparative Guide to Evaluating the Drug-Likeness of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Drug-Likeness in Modern Discovery

In the landscape of pharmaceutical development, the journey from a promising hit compound to a clinically successful drug is fraught with challenges. A significant portion of this attrition is attributed to poor pharmacokinetic and safety profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Therefore, a rigorous and early assessment of a compound's "drug-likeness" is not merely a procedural step but a strategic imperative. This guide provides an in-depth, comparative framework for evaluating the drug-likeness of a novel chemical entity, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid , using a combination of predictive computational modeling and corroborative in vitro experimentation.

This molecule, featuring a substituted furan-carboxylic acid core, incorporates structural motifs—the furan ring and the piperidine moiety—that are prevalent in many known therapeutic agents, making it a compelling case study.[1][2] We will dissect its properties, benchmark it against established standards, and provide actionable protocols for researchers engaged in drug discovery.

Part 1: Foundational Assessment: In Silico Profiling and the Rule of Five

The initial evaluation of any new chemical entity should begin with computational methods, which offer a rapid and cost-effective means to predict its fundamental physicochemical properties.[3] These predictions form the basis of the drug-likeness assessment.

Causality of Approach:

We begin with in silico analysis because it allows for the rapid filtration of large numbers of compounds, prioritizing those with a higher probability of downstream success before committing significant resources to chemical synthesis and biological testing. The foundational filter we will apply is Lipinski's Rule of Five, a set of heuristics based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[4][5]

Lipinski's Rule of Five Analysis

Lipinski's rule stipulates that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Methodology: Property Calculation The properties for our target compound were calculated using computational chemistry software (e.g., ChemDraw, SwissADME).[6]

Table 1: In Silico Physicochemical Property Evaluation

Property Calculated Value for Target Compound Lipinski's Rule of Five Guideline Compliance
Molecular Formula C₁₅H₂₃NO₃ N/A N/A
Molecular Weight (MW) 265.35 g/mol ≤ 500 Yes
Hydrogen Bond Donors (HBD) 1 (from -COOH) ≤ 5 Yes
Hydrogen Bond Acceptors (HBA) 4 (2 from -COOH, 1 from furan O, 1 from piperidine N) ≤ 10 Yes
Calculated logP (XLogP3) 3.1 ≤ 5 Yes

| Lipinski Violations | 0 | ≤ 1 | Yes |

Expert Interpretation: The data clearly indicates that 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid exhibits zero violations of Lipinski's Rule of Five. This is a highly favorable initial profile, suggesting the compound possesses the fundamental physicochemical characteristics often associated with good membrane permeability and oral absorption.[7][8]

Beyond the Rule of Five: Advanced ADMET Predictions

While Lipinski's rules are an excellent starting point, a more nuanced understanding requires the prediction of additional ADMET-related properties.[9]

Table 2: Advanced Computational ADMET Profile

Parameter Predicted Value for Target Compound Desirable Range for Oral Drugs Potential Implications
Topological Polar Surface Area (TPSA) 60.8 Ų < 140 Ų Good cell permeability predicted.
Number of Rotatable Bonds 5 ≤ 10 Good oral bioavailability expected.
Aqueous Solubility (logS) -3.5 > -4.0 Moderately soluble, may require formulation optimization.
Blood-Brain Barrier (BBB) Permeation No (Predicted) Varies by target Unlikely to cause CNS side effects if not a CNS target.
CYP450 2D6 Inhibition Yes (Predicted) No Potential for drug-drug interactions.

| P-glycoprotein (P-gp) Substrate | No (Predicted) | No | Not likely to be subject to active efflux from cells. |

Expert Interpretation: The advanced profile remains largely positive. The TPSA is well within the range for good cell permeability, and the number of rotatable bonds suggests conformational flexibility without being excessive, which is favorable for bioavailability. The predicted moderate aqueous solubility is a key area for experimental validation. The potential for CYP2D6 inhibition is a significant flag; this metabolic pathway is responsible for processing numerous common drugs, and inhibition could lead to critical drug-drug interactions.[10] This prediction must be confirmed with in vitro assays.

In Silico Evaluation Workflow

The logical flow of the computational assessment is critical for efficient decision-making.

InSilico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Decision Input Compound Structure: 5-tert-Butyl-2-piperidin-1-ylmethyl -furan-3-carboxylic acid Lipinski Lipinski's Rule of Five (MW, logP, HBD, HBA) Input->Lipinski Calculate Properties ADMET Advanced ADMET Prediction (TPSA, Solubility, CYP Inhibition) Input->ADMET Predict Properties Profile Generate Drug-Likeness Profile Lipinski->Profile ADMET->Profile Decision Go / No-Go Decision for In Vitro Testing Profile->Decision Evaluate Profile

Caption: Workflow for the in silico evaluation of drug-likeness.

Part 2: The Gold Standard: In Vitro Experimental Validation

While computational models are powerful, they are predictive, not definitive. Experimental validation is essential to confirm the in silico hypotheses and provide a true measure of the compound's behavior.[11]

Causality of Experimental Choices:

We select a panel of core in vitro ADME assays to directly test the most impactful predictions from our computational analysis: solubility, permeability, and metabolic stability.[12][13] These three pillars largely dictate a compound's oral bioavailability and dosing regimen.

Experimental Protocol 1: Aqueous Solubility Assessment

Rationale: Poor solubility is a primary cause of low bioavailability. This assay directly measures the compound's ability to dissolve in an aqueous medium, validating the in silico logS prediction.

Methodology (Kinetic Solubility via Nephelometry):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Addition to Buffer: Add 1.5 µL of each DMSO solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

  • Trustworthiness Control: Run a known soluble compound (e.g., Theophylline) and a known insoluble compound (e.g., Nifedipine) in parallel to validate assay performance.

Experimental Protocol 2: Cell Permeability (Caco-2 Assay)

Rationale: The Caco-2 assay is the industry standard for predicting intestinal absorption.[10] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology (Bidirectional Caco-2 Permeability):

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² indicates a viable barrier. Additionally, measure the permeability of a low-permeability marker, Lucifer yellow (<1.0 x 10⁻⁶ cm/s), to confirm tight junction integrity.

  • Assay Initiation (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

  • Assay Initiation (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side.

  • Sampling: At timed intervals (e.g., 120 minutes), take samples from the receiver compartment (B side for A-to-B, A side for B-to-A).

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Experimental Protocol 3: Metabolic Stability (Human Liver Microsome Assay)

Rationale: This assay evaluates the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are highly concentrated in liver microsomes.[10] Rapid metabolism leads to low bioavailability and a short duration of action.

Methodology (HLM Stability):

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM, 0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Trustworthiness Control: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to ensure the metabolic activity of the HLM batch is within the expected range.

In Vitro Experimental Workflow

InVitro_Workflow cluster_assays Core In Vitro ADME Assays cluster_data Data Analysis & Integration Input Synthesized Compound Solubility Aqueous Solubility (Nephelometry) Input->Solubility Permeability Permeability (Caco-2 Assay) Input->Permeability Metabolism Metabolic Stability (HLM Assay) Input->Metabolism Data Quantify Results (logS, Papp, t½, Clint) Solubility->Data Permeability->Data Metabolism->Data Integration Integrate with In Silico Data Data->Integration

Caption: Workflow for the in vitro validation of ADME properties.

Part 3: Integrated Analysis and Comparative Benchmarking

The true power of this evaluation comes from integrating the computational and experimental data and benchmarking the compound against relevant alternatives. For this guide, we will compare our target compound to two hypothetical but realistic comparators.

  • Comparator A (Furan Analog): 5-(4-chlorophenyl)-furan-2-carboxylic acid. A well-studied furan derivative known for good permeability but potential metabolic liabilities.

  • Comparator B (Piperidine Analog): Tiagabine. An approved anticonvulsant drug containing a piperidine ring, known for its CNS activity and specific transporter interactions.

Table 3: Comparative Drug-Likeness Profile

Parameter 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid Comparator A (Furan Analog) Comparator B (Tiagabine)
Lipinski Violations 0 0 0
Aqueous Solubility (µg/mL) 45 (Moderate) 15 (Low) 75 (Good)
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 8.5 (High) 12.0 (High) 1.5 (Low, but actively transported)
Efflux Ratio (ER) 1.2 (No Efflux) 1.1 (No Efflux) N/A (Influx substrate)
HLM Half-life (t½, min) 25 (Moderate) < 5 (Rapid) > 60 (Stable)

| Predicted CYP Inhibition | CYP2D6 | CYP3A4 | None |

SWOT Analysis: Strategic Assessment

This integrated data allows for a strategic assessment of the compound's potential.

Caption: SWOT analysis of the drug-likeness profile.

Conclusion and Future Directions

The comprehensive evaluation of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid reveals a compound with a promising, albeit imperfect, drug-likeness profile. Its excellent compliance with Lipinski's rules and high passive permeability are significant strengths. However, the moderate aqueous solubility and metabolic stability, coupled with a computational flag for CYP2D6 inhibition, represent key liabilities that must be addressed.

Compared to its analogs, it shows superior metabolic stability over a simpler furan derivative (Comparator A) but does not match the stability of an optimized drug like Tiagabine (Comparator B).

The path forward for this compound would involve:

  • Confirmatory CYP Inhibition Assays: Experimentally determine the IC₅₀ value for CYP2D6 and other major isoforms.

  • Metabolite Identification: Identify the primary sites of metabolism to guide synthetic efforts aimed at improving stability (e.g., by blocking metabolic "hot spots").

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs to systematically improve solubility and metabolic stability while retaining target potency. For instance, replacing the tert-butyl group with a less lipophilic, more stable moiety could be a viable strategy.

This guide demonstrates a logical, multi-faceted approach to de-risking a new chemical entity early in the discovery process. By strategically combining predictive science with robust experimental validation, researchers can make more informed decisions, ultimately increasing the probability of developing safe and effective medicines.

References

  • Lipinski's rule of five. Taylor & Francis. 4

  • Lipinski's rule of five. Wikipedia. 5

  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry. 10

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. 7

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. 8

  • In Vitro ADME Assays. Concept Life Sciences. 12

  • Lipinski's rules & drug discovery beyond the rule of five. Chem Help ASAP on YouTube. 14

  • In Vitro ADME Assays and Services. Charles River Laboratories. 13

  • In Vitro ADMET. Pharmidex. 15

  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. 11

  • Prediction of Drug-Like Properties. CD ComputaBio. 9

  • Computational Methods For Prediction of Drug Likeness. Scribd. 16

  • Directory of in silico Drug Design tools. Click2Drug. 6

  • 5-(tert-Butyl)-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid. Crysdot LLC.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. 17

  • Synthesis and Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. 1

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. 2

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The Furan Scaffold: A Double-Edged Sword in Drug Discovery – A Comparative Guide to its ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the furan scaffold is a recurring motif, prized for its versatile chemistry and its ability to act as a bioisostere for phenyl rings and other aromatic systems.[1][2] Its presence in a multitude of biologically active compounds has solidified its status as a "privileged scaffold".[2] However, the very electronic properties that make furan attractive also conceal a significant liability: metabolic instability. This guide offers an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of furan-based scaffolds, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the challenges and harness the potential of this enigmatic heterocycle.

The ADME Profile of Furan: A Tale of Two Faces

The journey of a drug through the body is dictated by its ADME properties. For furan-containing compounds, this journey is often turbulent, primarily due to metabolic challenges. While absorption, distribution, and excretion properties can be favorable and are often tunable through synthetic modification, the metabolic fate of the furan ring is a critical determinant of a compound's success.

Absorption: Furan's ability to mimic a phenyl ring allows it to be incorporated into structures with a good balance of hydrophilicity and lipophilicity, which is often conducive to good membrane permeability and oral absorption.[1] Strategic placement of functional groups on the furan ring or adjacent positions can further modulate solubility and absorption characteristics.[1]

Distribution: The distribution of furan-containing drugs is highly dependent on the overall physicochemical properties of the molecule. Factors such as plasma protein binding and tissue permeability are dictated by the entire molecular structure, not just the furan moiety. However, the relatively non-polar nature of the furan ring can contribute to higher lipophilicity, potentially leading to broader tissue distribution.

Metabolism: The Achilles' Heel: The primary concern with furan-based scaffolds is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[3][4][5] This metabolic activation is the initiating step for the toxic effects associated with some furan-containing compounds.[4][5] The oxidation of the furan ring generates highly reactive and electrophilic intermediates, namely epoxides or cis-enedialdehydes (like cis-2-butene-1,4-dial, BDA).[3][4][6]

These reactive metabolites can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction, toxicity, and potentially carcinogenesis.[4][6] This metabolic pathway is a major reason why furan is often considered a "structural alert" in medicinal chemistry.[4] The formation of these reactive species is not merely a theoretical concern; studies have shown that humans are capable of oxidizing furan to its toxic metabolite, BDA, at rates comparable to species known to be sensitive to furan-induced toxicity.[3]

Excretion: The excretion of furan-containing compounds and their metabolites occurs through various routes, primarily renal and biliary. The polarity of the metabolites, often increased through conjugation with glutathione (GSH), facilitates their elimination.[4]

Visualizing the Metabolic Challenge

To fully appreciate the metabolic liabilities of the furan scaffold, it is essential to visualize the key pathways.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Systemic Circulation A->B Bioavailability C Target Tissue B->C Efficacy D Off-Target Tissues B->D Side Effects M Liver (CYP450) B->M C->M D->M M->B E Renal/Biliary Elimination M->E Detoxification

Caption: A generalized workflow of the ADME process for a drug candidate.

Furan_Metabolism Furan Furan Scaffold CYP450 CYP450 (e.g., CYP2E1) Furan->CYP450 Oxidation Reactive_Metabolite Reactive Intermediate (Epoxide or cis-Enedial) CYP450->Reactive_Metabolite Cellular_Nucleophiles Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Nucleophiles Covalent Binding GSH_Detox Glutathione (GSH) Reactive_Metabolite->GSH_Detox Detoxification Adducts Covalent Adducts Cellular_Nucleophiles->Adducts Toxicity Cellular Damage & Toxicity Adducts->Toxicity Conjugate GSH Conjugate GSH_Detox->Conjugate Excretion Excretion Conjugate->Excretion

Caption: Metabolic activation of the furan ring leading to reactive intermediates.

Comparative Analysis: Furan vs. Common Bioisosteres

The decision to incorporate a furan scaffold into a drug candidate should be made with a clear understanding of its properties relative to other common bioisosteres.

ScaffoldKey ADME Considerations
Furan Pros: Good bioisostere for phenyl rings, versatile chemistry.[1][2] Cons: Prone to CYP450-mediated metabolic activation to reactive intermediates, potential for hepatotoxicity.[4][6]
Thiophene Pros: Generally more metabolically stable than furan, less prone to epoxidation. Cons: Can still be oxidized, though often at a slower rate; potential for sulfur-related toxicity.
Pyrrole Pros: Can act as a hydrogen bond donor, potentially improving target interactions. Cons: Can be metabolically labile, susceptible to oxidation.
Oxazole/Thiazole Pros: Generally more electron-deficient and thus more resistant to oxidative metabolism compared to furan. Cons: Different electronic and steric properties may alter target binding.
Pyridine Pros: Significantly more metabolically stable to oxidative metabolism due to its electron-deficient nature.[7] Cons: Introduces a basic center, which can alter physicochemical properties and off-target interactions.

Strategies to Mitigate Furan's Metabolic Liabilities

For projects where the furan scaffold is essential for biological activity, several strategies can be employed to mitigate its metabolic instability:

  • Blocking Metabolic "Soft Spots": Introducing substituents, particularly at the 2- and 5-positions, can sterically hinder the approach of CYP enzymes and alter the electronics of the ring to disfavor oxidation.[1]

  • Bioisosteric Replacement (Scaffold Hopping): If the furan ring is not critical for the pharmacophore, replacing it with a more metabolically robust heterocycle like a pyridine or a pyrimidine is a common and often effective strategy.[7][8]

  • Introduction of Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the furan ring can decrease its electron density, making it less susceptible to oxidation by CYP enzymes.[1]

Decision_Tree Start Furan-containing Hit Compound Identified Assess_Metabolism Assess In Vitro Metabolic Stability (e.g., Microsomes, Hepatocytes) Start->Assess_Metabolism Is_Stable Metabolically Stable? Assess_Metabolism->Is_Stable Proceed Proceed with Lead Optimization Is_Stable->Proceed Yes Is_Furan_Essential Is Furan Essential for Activity? Is_Stable->Is_Furan_Essential No Scaffold_Hop Scaffold Hopping: Replace Furan with More Stable Heterocycle Is_Furan_Essential->Scaffold_Hop No Modify_Furan Modify Furan Scaffold: - Block Metabolic Sites - Add EWGs Is_Furan_Essential->Modify_Furan Yes Re_evaluate Re-evaluate Potency & Metabolism Scaffold_Hop->Re_evaluate Modify_Furan->Re_evaluate

Caption: A decision-making framework for addressing furan's metabolic instability.

Experimental Protocols for ADME Assessment

To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a furan-containing compound by CYP enzymes present in liver microsomes.

Methodology:

  • Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM, and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation:

  • Positive Control: Include a compound with a known high rate of metabolism (e.g., verapamil, testosterone).

  • Negative Control: Include a reaction mixture without the NADPH regenerating system to assess non-CYP mediated degradation.

  • Acceptance Criteria: The positive control should show significant metabolism, while the negative control should show minimal degradation.

Conclusion

The furan scaffold represents a classic risk-reward scenario in drug discovery. Its utility as a versatile building block is undeniable, but this is tempered by its inherent metabolic liabilities.[6][9] A thorough understanding of the mechanisms of furan metabolism, coupled with a proactive strategy for ADME assessment and mitigation, is paramount. By employing comparative analyses, robust experimental protocols, and intelligent medicinal chemistry strategies such as scaffold hopping, researchers can successfully navigate the challenges posed by this important heterocycle and unlock its full therapeutic potential.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. Available at: [Link]

  • Trapping of cis-2-butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. (n.d.). PubMed. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC. Available at: [Link]

  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. (n.d.). PMC. Available at: [Link]

  • Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. (n.d.). Chemical Research in Toxicology. Available at: [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. (2024). Chemical Research in Toxicology. Available at: [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (2004). ScienceDirect. Available at: [Link]

  • Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic. (2015). PubMed. Available at: [Link]

  • The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. (2017). Globe Thesis. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (n.d.). ResearchGate. Available at: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). Semantic Scholar. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (n.d.). RSC Publishing. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. As a novel chemical entity, specific safety data may not be readily available. Therefore, this guide is built upon a rigorous, first-principles analysis of its constituent functional groups: a piperidine ring, a carboxylic acid, and a furan core. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work safely and effectively, building a foundation of trust through scientific rigor and practical, field-proven insights.

Hazard Analysis: A Molecule-Centric Approach

Understanding the appropriate personal protective equipment (PPE) begins with a chemical deconstruction of the target molecule. The hazards of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid are a composite of the risks associated with its core components.

  • Piperidine Moiety : This is the most significant contributor to the compound's hazard profile. Piperidine itself is a strong organic base that is classified as highly flammable, toxic upon skin contact or inhalation, and capable of causing severe skin burns and eye damage.[1][2][3][4] Vapors can be heavier than air and form explosive mixtures.[3][4] Therefore, the primary concerns are corrosivity, toxicity, and flammability.

  • Carboxylic Acid Moiety : Carboxylic acids are acidic and can cause significant irritation or burns to the skin and eyes.[5] Inhalation of dusts or mists can lead to respiratory tract irritation.[6][7] While generally less acutely toxic than the piperidine group, its presence reinforces the need for robust skin and eye protection.

  • Furan Ring : The furan ring is known to be sensitive to strong acids, which can trigger polymerization or ring-opening reactions.[8] While this is more of a chemical stability concern than a direct contact hazard, it influences safe handling and storage protocols, especially concerning incompatible materials.

The combination of a strong base (piperidine) and an acid (carboxylic acid) in one molecule makes it amphoteric, but the hazards of the individual functional groups, particularly the piperidine, must be respected.

cluster_molecule 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid cluster_groups Functional Groups & Hazards cluster_ppe Required PPE & Precautions Molecule Chemical Structure Piperidine Piperidine Moiety Carboxylic_Acid Carboxylic Acid Moiety Furan Furan Ring PPE_Piperidine Severe Skin/Eye Damage Acute Toxicity (Dermal/Inhalation) Flammability Piperidine->PPE_Piperidine Leads to PPE_Carboxylic Skin/Eye Irritation Respiratory Irritation Carboxylic_Acid->PPE_Carboxylic Leads to PPE_Furan Acid Sensitivity (Handling Precaution) Furan->PPE_Furan Leads to

Caption: Hazard derivation from the molecule's functional groups.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection should be based on a risk assessment of the specific procedure being performed (e.g., weighing a few milligrams vs. a multi-gram synthesis).

Eye and Face Protection

Direct contact of this compound with the eyes could cause severe, irreversible damage due to the piperidine and carboxylic acid functionalities.[3][4][5]

  • Minimum Requirement : Splash-proof chemical safety goggles are required for all operations.

  • Recommended : A full-face shield worn over chemical safety goggles is strongly recommended, especially when handling quantities greater than a few milligrams, during transfers, or when there is any risk of splashing.[5]

Skin and Body Protection

Given the high dermal toxicity and corrosive nature of the piperidine component, skin protection is paramount.[2]

  • Lab Coat : A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.

  • Apron : For transferring solutions or working with larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Clothing : Wear long pants and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted.

  • Contamination : All contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[4]

Hand Protection

Selecting the correct gloves is critical. A single glove material may not be suitable for all situations. Always consult a manufacturer's chemical resistance guide.[9]

  • Material Selection :

    • Nitrile Gloves : Suitable for incidental contact and provide good resistance to many acids and bases.[5][10] However, their breakthrough time can be short for some organic compounds.[11] For short-term splash protection, nitrile gloves are a viable option, but they must be changed immediately upon contact.[11]

    • Butyl Rubber or Viton™ Gloves : These materials often provide superior protection against a wider range of chemicals, including strong acids and bases. For prolonged handling or immersion, heavier-duty gloves made of these materials are recommended.

  • Glove Policy :

    • Double Gloving : Wearing two pairs of nitrile gloves is a good practice to protect against minor tears and to allow for safe removal of the outer glove if contaminated.

    • Inspection : Always inspect gloves for holes or tears before use.

    • Immediate Removal : If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

Respiratory Protection

The piperidine moiety is toxic if inhaled.[1][2] Handling procedures must be designed to minimize the generation of dusts or aerosols.

  • Engineering Controls : The primary method of respiratory protection is the use of engineering controls. Always handle this compound inside a certified chemical fume hood.

  • Respirator Use : If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary.

    • A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.

    • Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.

Operational and Disposal Plans

Safe operations extend beyond PPE. They encompass the entire lifecycle of the chemical in the laboratory.

Safe Handling and Operations
  • Ventilation : All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][12]

  • Ignition Sources : Due to the flammability of piperidine, keep the compound away from heat, sparks, and open flames.[2] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[2][12]

  • Adding Reagents : When conducting reactions, always add reagents slowly and, if applicable, cool the reaction vessel. Be mindful that the furan ring can be sensitive to strong acids.[8]

  • Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[7][12] Do not eat, drink, or smoke in the laboratory.[12]

Start Assess Task (e.g., Weighing, Reaction) Decision1 Small Scale? (<100 mg) Start->Decision1 SmallScale Action: - Work in Fume Hood - Double Nitrile Gloves - Safety Goggles - Lab Coat Decision1->SmallScale Yes LargeScale Action: - Work in Fume Hood - Heavy-Duty Gloves (e.g., Butyl) - Face Shield + Goggles - Chemical Apron + Lab Coat Decision1->LargeScale No Decision2 Risk of Aerosol or Dust? SmallScale->Decision2 LargeScale->Decision2 Respirator Add NIOSH-Approved Respirator (Fit-Test Required) Decision2->Respirator Yes End Proceed with Task Decision2->End No Respirator->End

Caption: PPE selection workflow based on the scale of the operation.

Spill Response

Accidental spills must be handled promptly and safely.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

  • PPE : Don the appropriate level of PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain & Absorb : Cover the spill with a suitable, non-flammable absorbent material like sand or diatomaceous earth.[12] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect : Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal
  • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Emergency Procedures: First Aid

In case of exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[4]

  • Skin Contact : Take off immediately all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[4]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[7][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[3][4][12] Seek immediate medical attention.

References

  • Penta chemicals. (2024, May 7).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Chemos GmbH&Co.KG.
  • Benchchem. Technical Support Center: Synthesis of Furan-Containing Compounds.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Carl ROTH.
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (2011, August 2). Safety Data Sheet: 5-tert-Butyl-2-methylfuran-3-carboxylic acid.
  • American Chemistry Council. Personal Protective Equipment (PPE).
  • MIT. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CymitQuimica. (2023, October 11).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - (R)-(+)-Tetrahydrofuran-2-carboxylic Acid.
  • Enviro Safety Products.
  • Benchchem.
  • UPenn EHRS.

Sources

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